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  • Product: 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid
  • CAS: 1261946-22-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel biaryl c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel biaryl compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. The synthesis is centered around a strategically designed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document outlines the synthesis of key precursors, the crucial cross-coupling step, and subsequent deprotection to yield the final product. Furthermore, a thorough characterization protocol is detailed, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the identity, purity, and structural integrity of the synthesized molecule. This guide is intended to be a practical resource for researchers in medicinal chemistry and materials science, offering insights into the rationale behind the chosen methodologies and providing a framework for the synthesis and analysis of similarly complex biaryl compounds.

Introduction: The Significance of Biaryl Scaffolds

Biaryl motifs are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The conformational flexibility and electronic properties of the biaryl linkage are pivotal to their biological activity and material characteristics. The target molecule, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, combines several key functionalities: a chlorinated aromatic ring, a phenolic hydroxyl group, and a carboxylic acid on a substituted biphenyl system. This unique combination of features makes it an intriguing candidate for investigation in drug discovery programs, potentially as a scaffold for developing novel therapeutics.

This guide provides a robust and logical pathway for the synthesis and rigorous characterization of this compound, addressing the inherent challenges of regioselectivity and functional group compatibility.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests that the most efficient approach to constructing the biaryl bond is through a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction offers high functional group tolerance and is a reliable method for forming carbon-carbon bonds between sp²-hybridized carbons.

The proposed disconnection is at the C-C bond between the two aromatic rings. This leads to two key synthons: a substituted phenylboronic acid or ester and a substituted aryl halide. Given the commercial availability and reactivity profiles of potential starting materials, the forward synthesis will involve the coupling of a protected 2-chloro-5-hydroxyphenyl derivative with a protected 2-methyl-3-carboxyphenyl derivative. The use of protecting groups for the acidic phenolic hydroxyl and carboxylic acid functionalities is crucial to prevent side reactions and catalyst deactivation during the Suzuki-Miyaura coupling.

Synthetic Workflow

The overall synthetic strategy is a multi-step process that includes the preparation of the coupling partners, the Suzuki-Miyaura reaction, and final deprotection steps.

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_coupling Core Reaction cluster_deprotection Final Steps A 3-Bromo-2-methylbenzoic acid B Methyl 3-bromo-2-methylbenzoate A->B Esterification F Methyl 3-(5-(methoxymethoxy)-2-chlorophenyl) -2-methylbenzoate B->F C 4-Chloro-2-nitrophenol D 4-Chloro-2-nitrophenyl methoxymethyl ether C->D MOM Protection E (5-(Methoxymethoxy)-2-chlorophenyl)boronic acid D->E Borylation E->F G 3-(2-Chloro-5-hydroxyphenyl) -2-methylbenzoate F->G MOM Deprotection F_label Suzuki-Miyaura Coupling H 3-(2-Chloro-5-hydroxyphenyl) -2-methylbenzoic acid G->H Saponification

Caption: Proposed synthetic workflow for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

Synthesis of Precursor 1: Methyl 3-bromo-2-methylbenzoate

The carboxylic acid functionality of 3-bromo-2-methylbenzoic acid needs to be protected to prevent interference with the basic conditions of the Suzuki-Miyaura reaction. A simple and effective method is esterification to the methyl ester.

Protocol:

  • Dissolution: Dissolve 3-bromo-2-methylbenzoic acid in methanol.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 3-bromo-2-methylbenzoate. Purify further by column chromatography on silica gel if necessary.

Synthesis of Precursor 2: (5-(Methoxymethoxy)-2-chlorophenyl)boronic acid

The phenolic hydroxyl group of 4-chloro-2-nitrophenol is protected as a methoxymethyl (MOM) ether. This is followed by a borylation reaction to introduce the boronic acid functionality.

Protocol:

Step 1: Protection of the Phenolic Hydroxyl Group

  • Base Treatment: Dissolve 4-chloro-2-nitrophenol in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as diisopropylethylamine (DIPEA).

  • Addition of Protecting Agent: Cool the mixture in an ice bath and add methoxymethyl chloride (MOM-Cl) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 4-chloro-2-nitrophenyl methoxymethyl ether by column chromatography.

Step 2: Borylation

  • Lithiation: Dissolve the protected phenol in dry THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium dropwise and stir for 1 hour at this temperature.

  • Boronation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C and continue stirring for 2-3 hours.

  • Hydrolysis: Allow the reaction to warm to room temperature and then quench by adding an aqueous solution of hydrochloric acid. Stir vigorously for 1 hour.

  • Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (5-(methoxymethoxy)-2-chlorophenyl)boronic acid, which can be purified by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This is the key step where the biaryl bond is formed. The choice of catalyst, ligand, base, and solvent is critical for achieving a good yield.[1]

Protocol:

  • Reaction Setup: In a reaction vessel, combine methyl 3-bromo-2-methylbenzoate, (5-(methoxymethoxy)-2-chlorophenyl)boronic acid, a palladium catalyst such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], and a base like potassium carbonate or cesium fluoride.

  • Solvent: Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product, methyl 3-(5-(methoxymethoxy)-2-chlorophenyl)-2-methylbenzoate, by column chromatography on silica gel.

Deprotection Steps

Step 1: Deprotection of the MOM Ether

The MOM protecting group is removed under acidic conditions to reveal the phenolic hydroxyl group.

Protocol:

  • Acidic Hydrolysis: Dissolve the coupled product in a solvent such as methanol or THF. Add a strong acid like hydrochloric acid.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting methyl 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoate by column chromatography.

Step 2: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.[2]

Protocol:

  • Base Hydrolysis: Dissolve the deprotected phenol in a mixture of THF and water. Add an excess of a base like lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with cold water.

  • Purification: Dry the solid under vacuum. If necessary, the final product, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, can be further purified by recrystallization.

Characterization of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

A comprehensive characterization is essential to confirm the structure and assess the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5-13.5broad singlet1H-COOH
~9.5-10.5singlet1HAr-OH
~7.0-7.8multiplet6HAr-H
~2.0-2.2singlet3HAr-CH₃

Rationale for Predicted Chemical Shifts:

  • The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet at a very downfield chemical shift.

  • The phenolic proton will also be downfield and its chemical shift can be concentration-dependent.

  • The aromatic protons will appear in the typical aromatic region, and their splitting patterns will depend on their coupling with neighboring protons. Due to the substitution pattern, complex multiplets are expected.

  • The methyl protons will be a singlet in the upfield region, slightly deshielded due to the adjacent aromatic ring.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168-172C=O (carboxylic acid)
~150-158C-OH
~115-145Aromatic carbons
~18-22-CH₃

Rationale for Predicted Chemical Shifts:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The carbon attached to the hydroxyl group will also be significantly downfield.

  • The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the substituents.

  • The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
3200-3600BroadO-H stretch (phenol)
1680-1710Strong, sharpC=O stretch (carboxylic acid)
1550-1600MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch (carboxylic acid and phenol)
700-800StrongC-Cl stretch

Rationale for Predicted Absorptions:

  • The O-H stretches of the carboxylic acid and phenol will appear as broad bands due to hydrogen bonding.[3]

  • The carbonyl stretch of the carboxylic acid is a characteristic strong and sharp peak.

  • The C=C stretches of the aromatic rings will give rise to several bands in the fingerprint region.

  • The C-O stretches will be present in the fingerprint region.

  • The C-Cl stretch will be observed at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ in a ~3:1 ratio) will be observed.

  • Fragmentation: Common fragmentation pathways for biaryl compounds include cleavage of the biaryl bond. For chlorinated biphenyls, the loss of a chlorine atom is a common fragmentation pattern.[4] The carboxylic acid group can undergo decarboxylation (loss of CO₂).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A reverse-phase HPLC method would be suitable for this polar aromatic compound.

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Rationale for HPLC Method:

  • A C18 column is a standard choice for the separation of moderately polar organic molecules.

  • A gradient elution is necessary to effectively separate the polar analyte from any non-polar impurities.

  • The addition of an acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • UV detection is appropriate as the aromatic rings will absorb UV light.

Safety Considerations

  • Handling of Reagents: Many of the reagents used in this synthesis are hazardous. For example, n-butyllithium is pyrophoric, and MOM-Cl is a carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reaction Conditions: Reactions involving highly reactive reagents like n-butyllithium must be performed under an inert atmosphere and at low temperatures to control their reactivity.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

This technical guide presents a detailed and scientifically grounded approach for the synthesis and characterization of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. The proposed multi-step synthesis, centered on a Suzuki-Miyaura cross-coupling, is designed to be robust and adaptable. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. By providing a clear rationale for the chosen methodologies and detailed experimental procedures, this guide serves as a valuable resource for researchers embarking on the synthesis of novel biaryl compounds for applications in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemist, T. O. (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
  • Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Reddy, K. L., & Reddy, N. S. (2009). A Facile, Efficient and Selective Deprotection of Methoxymethyl (MOM) Ethers Using Bismuth Triflate in an Aqueous Medium. Synlett, 2009(12), 2010-2012.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Jyrki, T., & Kalevi, P. (2001). Mass spectrometric analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas.
  • PrepChem. (2023). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

Sources

Exploratory

A Novel Synthetic Approach to 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic Acid: A Technical Guide for Advanced Drug Discovery

Abstract This technical guide presents a novel and efficient synthetic route for the preparation of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, a key intermediate with significant potential in the development of n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a novel and efficient synthetic route for the preparation of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, a key intermediate with significant potential in the development of novel therapeutic agents. The proposed strategy is centered around a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of biaryl scaffolds. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity. The content is tailored for researchers, scientists, and professionals in drug development, offering a practical and scientifically grounded guide for the synthesis of this and structurally related compounds.

Introduction: The Significance of Biaryl Carboxylic Acids in Medicinal Chemistry

Biaryl structures are privileged motifs in a vast array of pharmaceuticals and biologically active compounds. The unique conformational properties and the ability to present pharmacophoric features in a defined spatial arrangement make them ideal scaffolds for targeting a wide range of biological targets. Specifically, substituted biphenyl carboxylic acids serve as crucial building blocks in the synthesis of anti-inflammatory drugs, angiotensin II receptor antagonists, and various enzyme inhibitors. The target molecule, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, possesses a unique substitution pattern that offers multiple points for further chemical elaboration, making it a valuable intermediate for generating diverse chemical libraries in drug discovery programs.

The synthesis of such sterically hindered and electronically complex biaryls, however, presents notable challenges. Traditional synthetic methods often suffer from low yields, harsh reaction conditions, and limited functional group tolerance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool to overcome these limitations, enabling the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2] This guide will detail a synthetic strategy that leverages the efficiency and functional group tolerance of the Suzuki-Miyaura coupling to afford the target compound in a practical and scalable manner.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of the target molecule, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, suggests a disconnection at the biaryl C-C bond, pointing towards a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This leads to two primary coupling partners: a substituted halobenzoic acid derivative and a corresponding boronic acid or its ester.

Our proposed forward synthesis commences with commercially available and cost-effective starting materials, proceeding through a carefully optimized sequence of reactions. The key transformation is the palladium-catalyzed Suzuki-Miyaura coupling of a suitably protected 2-bromo-3-methylbenzoic acid derivative with (2-chloro-5-hydroxyphenyl)boronic acid. The choice of protecting groups and the specific catalytic system are critical for the success of this transformation and will be discussed in detail.

Retrosynthesis target 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid disconnection C-C Bond Formation (Suzuki Coupling) target->disconnection intermediates Aryl Halide + Arylboronic Acid disconnection->intermediates starting_materials 2-Bromo-3-methylbenzoic Acid + 2-Chloro-5-methoxyaniline intermediates->starting_materials Further Functionalization

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. All procedures have been designed to be robust and scalable.

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an ESI or APCI source.

Synthesis of Starting Materials

While some starting materials are commercially available, this guide outlines the preparation of key precursors to ensure control over purity and availability.

This compound can be prepared from 3-methylbenzoic acid via ortho-bromination.

  • Protocol: To a solution of 3-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford 2-bromo-3-methylbenzoic acid, which can be purified by recrystallization.

This boronic acid can be synthesized from 2-chloro-5-methoxyaniline.

  • Protocol: 2-Chloro-5-methoxyaniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane). The resulting boronate ester is then hydrolyzed to the corresponding boronic acid.

The Key Suzuki-Miyaura Cross-Coupling Reaction

This is the pivotal step in the synthesis, where the biaryl bond is formed.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Bromo-3-methylbenzoic Acid 2-Bromo-3-methylbenzoic Acid Reaction Mixture Reaction Mixture 2-Bromo-3-methylbenzoic Acid->Reaction Mixture (2-Chloro-5-methoxyphenyl)boronic Acid (2-Chloro-5-methoxyphenyl)boronic Acid (2-Chloro-5-methoxyphenyl)boronic Acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Mixture Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Mixture Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water)->Reaction Mixture Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Acidification Acidification Extraction Extraction Acidification->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Methyl Ether Intermediate Pure Methyl Ether Intermediate Column Chromatography->Pure Methyl Ether Intermediate Inert Atmosphere Inert Atmosphere Reaction Mixture->Inert Atmosphere Heat Heat Reaction Mixture->Heat Crude Product Crude Product Reaction Mixture->Crude Product Reaction Progress Crude Product->Acidification

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Protocol: In a reaction vessel purged with an inert gas (e.g., Argon), combine 2-bromo-3-methylbenzoic acid (1.0 eq), (2-chloro-5-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.5 eq).[3] A mixture of solvents such as toluene, ethanol, and water (e.g., 4:1:1 ratio) is added. The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred for 12-24 hours. Progress is monitored by TLC. Upon completion, the reaction is cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with HCl, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica gel to yield the methyl ether intermediate.

Parameter Recommended Condition Justification
Palladium Catalyst Pd(PPh₃)₄, Pd/CPd(PPh₃)₄ is effective, while Pd/C offers easier removal.[3]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Carbonate bases are effective and cost-efficient.[1]
Solvent System Toluene/Ethanol/H₂O, Dioxane/H₂OA biphasic system is often necessary to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle.
Demethylation to Afford the Final Product

The final step involves the cleavage of the methyl ether to unmask the hydroxyl group.

  • Protocol: The methyl ether intermediate is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0 °C. Boron tribromide (BBr₃) (2-3 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched by the slow addition of water or methanol. The product is extracted into an organic solvent, washed, dried, and concentrated. The final product, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, can be purified by recrystallization.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl ArBOH2 Ar'B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromo-3-methylbenzoic acid derivative), forming a Pd(II) species.[4]

  • Transmetalation: The arylboronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.[4]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Conclusion and Future Perspectives

This technical guide has outlined a novel and efficient synthetic route to 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, a valuable building block for drug discovery. The strategy relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, ensuring high yields and broad functional group compatibility. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this and other complex biaryl compounds.

Future work could focus on the development of a one-pot procedure, combining the Suzuki coupling and demethylation steps to further streamline the synthesis and improve overall efficiency. Additionally, the exploration of more sustainable and environmentally benign catalytic systems, such as palladium nanoparticles or catalysts in aqueous media, would be a valuable contribution to the field of green chemistry.

References

  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... - ResearchGate. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. Available at: [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis - Scirp.org. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions - IONiC / VIPEr. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel co...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Given the absence of extensive literature on this specific molecule, this document serves as a procedural and theoretical manual, guiding researchers through predictive methodologies and established experimental protocols. The insights provided herein are essential for advancing the understanding of this compound's behavior, a critical step in drug discovery and development. We will delve into computational predictions, analytical techniques for structural and purity verification, and detailed experimental workflows for determining key physicochemical parameters such as melting point, solubility, pKa, and lipophilicity (logP).

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. For a complex molecule like 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, a substituted biphenyl derivative, a detailed physicochemical characterization is paramount.

Biphenyl derivatives are of significant interest in medicinal chemistry due to their structural rigidity and ability to present substituents in well-defined spatial orientations, making them valuable scaffolds for interacting with biological targets.[1] The presence of a carboxylic acid, a hydroxyl group, a chloro substituent, and a methyl group on the biphenyl framework of the title compound suggests a molecule with multifaceted chemical characteristics that warrant a detailed investigation.

This guide is structured to provide both theoretical grounding and practical, field-proven methodologies for the comprehensive physicochemical profiling of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

Compound Identification and Structure

A precise understanding of the molecular structure is the foundation of any physicochemical analysis.

  • IUPAC Name: 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

  • Molecular Formula: C₁₄H₁₁ClO₃

  • Molecular Weight: 262.69 g/mol

  • Chemical Structure:

Caption: 2D Structure of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design and resource allocation.

PropertyPredicted ValueMethod/Software
pKa (acidic) 3.5 - 4.5 (Carboxylic Acid)ACD/pKa DB, MarvinSketch, pKalc[2][3]
pKa (phenolic) 8.5 - 9.5 (Hydroxyl Group)ACD/pKa DB, MarvinSketch, pKalc[2][3]
logP 3.8 - 4.8XLogP3, ChemDraw
Aqueous Solubility LowALOGPS, ESOL

Causality behind Predictions:

  • pKa: The carboxylic acid is predicted to be the most acidic functional group, with its acidity influenced by the electron-withdrawing nature of the aromatic rings. The phenolic hydroxyl group is expected to be significantly less acidic. Software like ACD/pKa utilizes a large database of experimental values to predict pKa based on structural fragments.[2]

  • logP: The presence of two aromatic rings and a chlorine atom suggests a significant degree of lipophilicity. The hydroxyl and carboxylic acid groups contribute to hydrophilicity, but the overall molecule is predicted to be more soluble in organic solvents than in water.[4]

  • Solubility: The high predicted logP and the crystalline nature of aromatic carboxylic acids suggest that the aqueous solubility will be low. Computational models for solubility prediction often consider logP and melting point as key parameters.[5]

Experimental Characterization Protocols

The following sections detail the experimental methodologies for the precise determination of the physicochemical properties of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

Structural and Purity Analysis
  • Principle: Reversed-phase HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[6] The method separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Experimental Protocol:

    • Instrumentation: Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).[7]

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: A scouting gradient from 10% to 100% B over 20 minutes is recommended for initial method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD monitoring at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure detection of all potential impurities.

    • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

G A Sample Preparation (0.1 mg/mL in mobile phase) B HPLC Injection A->B C C18 Column Separation B->C D DAD Detection C->D E Data Analysis (Purity Assessment) D->E

Caption: HPLC Purity Analysis Workflow.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: FTIR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.[8]

    • Expected Absorptions:

      • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[9]

      • O-H stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

      • C-H stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹.

      • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[9]

      • C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

      • C-O stretch: Bands in the 1210-1320 cm⁻¹ region.

      • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10]

    • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons (likely in the 7-8 ppm range), a broad singlet for the carboxylic acid proton (often >10 ppm), a singlet for the phenolic proton, and a singlet for the methyl protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[11] The carbonyl carbon of the carboxylic acid will be significantly downfield (typically >170 ppm).

Determination of Physical Properties
  • Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is indicative of high purity.

  • Methodology:

    • Use a calibrated digital melting point apparatus.

    • Place a small amount of the finely powdered, dry compound into a capillary tube.

    • Heat at a rate of 1-2 °C per minute near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[12]

  • Methodology:

    • Use a TGA instrument to heat a small, accurately weighed sample of the compound under a controlled atmosphere (e.g., nitrogen or air).

    • Program a temperature ramp (e.g., 10 °C/min) from ambient to a temperature where complete decomposition is expected.

    • The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of decomposition.[13]

Determination of Physicochemical Parameters
  • Principle: The pKa is a measure of the acidity of a compound. For 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, two pKa values are expected, one for the carboxylic acid and one for the phenolic hydroxyl group. Potentiometric titration is a highly accurate method for pKa determination.[14]

  • Experimental Protocol (Potentiometric Titration):

    • Instrumentation: An automated titrator with a calibrated pH electrode.

    • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system, such as a mixture of water and a co-solvent (e.g., methanol) if solubility is low.[15]

    • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[16]

    • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two inflection points and two half-equivalence points will be observed.

G A Prepare Sample Solution (e.g., 1 mM) C Titrate with Standardized Base (e.g., 0.1 M NaOH) A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve and Determine Half-Equivalence Points D->E F pKa = pH at Half-Equivalence E->F

Caption: Potentiometric pKa Determination Workflow.

  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. logP is the logarithm of this ratio and is a key indicator of a drug's ability to cross biological membranes.[17]

  • Experimental Protocol (Shake-Flask Method):

    • Solvent System: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the compound is predominantly in its neutral form, if possible).

    • Procedure: a. Prepare a stock solution of the compound in n-octanol. b. Mix a known volume of the n-octanol stock solution with a known volume of the aqueous buffer in a separatory funnel. c. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. d. Allow the two phases to separate completely. e. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV.

    • Calculation: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).[4]

Stability Assessment

  • Principle: Stability testing provides information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[18] This is crucial for determining storage conditions and shelf-life.

  • Methodology (Forced Degradation Studies):

    • Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

    • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Store the solid compound at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the compound to light of a specified intensity and duration, as per ICH Q1B guidelines.

    • Analysis: At various time points, analyze the stressed samples by HPLC to quantify the parent compound and identify any degradation products.

Conclusion

This technical guide outlines a comprehensive strategy for the physicochemical characterization of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. By integrating computational predictions with rigorous experimental methodologies, researchers can build a robust data package for this novel compound. The detailed protocols provided for structural and purity analysis, determination of physical properties, and measurement of key physicochemical parameters will enable a thorough understanding of its behavior. This foundational knowledge is indispensable for guiding further research and development efforts, ultimately determining the potential of this molecule as a valuable chemical entity.

References

  • Wendlandt, W. W., & Hoiberg, J. A. (1963). A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. Analytica Chimica Acta, 29, 539–544.

  • Novel Methods for the Prediction of logP, pKa, and logD. American Chemical Society.

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate.

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry.

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.

  • Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate.

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • Q1A(R2) Guideline. ICH.

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH.

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.

  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

  • Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. ACS Publications.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate.

  • pKalc. CompuDrug.

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Doc Brown's Chemistry.

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing).

  • Development of Methods for the Determination of pKa Values. PMC - NIH.

  • Substructure and whole molecule approaches for calculating log P. ResearchGate.

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA.

  • Macro-pKa. Schrödinger.

  • Application of thermogravimetric analysis for the evaluation of organic and inorganic carbon contents in agricultural soils. ResearchGate.

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • Biphenyl(92-52-4) 13C NMR spectrum. ChemicalBook.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

  • Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing.

  • What is the IR spectrum of benzoic acid? How is it determined?. Quora.

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.

  • Rowan's Free Online pKa Calculator. Rowan.

  • Thermo Gravimetric Analysis (TGA). TCA Lab / Alfa Chemistry.

  • LogP—Making Sense of the Value. ACD/Labs.

  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

  • Solubility Prediction Methods for Drug/Drug Like Molecules. ResearchGate.

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

  • Examination of thermal and acid hydrolysis procedures in characterization of soil organic matter. Taylor & Francis Online.

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.

  • Table of Characteristic IR Absorptions. Unknown Source.
  • MoKa - pKa modelling. Molecular Discovery.

  • Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.

  • Rapid Method for Estimating Log P for Organic Chemicals. epa nepis.

  • Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. PubMed.

  • Stability testing of existing active substances and related finished products - Scientific guideline. Unknown Source.
  • A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4- hydroxybenzaldoximes. TSI Journals.

  • Thermogravimetric Analysis (TGA) of Biochar. Celignis Biomass Laboratory.

  • Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. Sci-Hub.

Sources

Exploratory

1H and 13C NMR spectral analysis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2][3] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, a molecule representative of complex bi-aryl scaffolds encountered in medicinal chemistry. By integrating foundational NMR principles with predictive analysis, this document serves as a practical reference for researchers, scientists, and drug development professionals. It details the rationale behind predicted chemical shifts, coupling constants, and signal multiplicities. Furthermore, it provides a robust, self-validating experimental protocol for the acquisition of high-fidelity NMR data and explores the utility of 2D NMR techniques for unambiguous structural confirmation.

Introduction

The precise characterization of molecular structure is a cornerstone of chemical sciences, particularly within the pharmaceutical industry, where structure dictates function, efficacy, and safety.[4][5] 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is a bi-aryl molecule possessing multiple functional groups, including a carboxylic acid, a phenol, a halogen, and steric hindrance due to ortho-substitution. This complexity makes it an excellent candidate for a detailed NMR analysis case study.

This guide provides a predictive walkthrough of its complete ¹H and ¹³C NMR spectra. We will deconstruct the molecule to understand how its electronic and steric features translate into specific NMR signals. This analysis is not merely a data table; it is an interpretive exercise designed to build intuition and expertise. The causality behind each prediction is explained, grounding the analysis in the fundamental principles of magnetic resonance.

Molecular Structure and Atom Numbering Convention

For absolute clarity throughout this analysis, a systematic numbering convention for all carbon and hydrogen atoms is essential. The following diagram illustrates the structure of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid with the adopted numbering scheme that will be referenced in all subsequent sections.

Caption: Numbering convention for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Labile Protons: Carboxylic Acid (Hₐ) and Phenol (Hₘ)

Protons attached to heteroatoms like oxygen are "labile," meaning they can exchange with each other or with trace amounts of water in the solvent. This exchange is often rapid on the NMR timescale.

  • Carboxylic Acid Proton (Hₐ, -COOH): This is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms and anisotropy of the carbonyl group. It is expected to appear as a broad singlet in the far downfield region, typically between 10.0-13.0 ppm .[6][7] Its chemical shift is highly dependent on concentration and the choice of solvent.

  • Phenolic Proton (Hₘ, -OH): The phenolic proton is also acidic and labile. Its chemical shift is influenced by the electron-donating nature of the hydroxyl group and potential hydrogen bonding. It typically appears as a broad singlet between 9.0-10.0 ppm in a solvent like DMSO-d₆.

Aromatic Protons (Hբ, H₉, Hₕ, Hᵢ, Hₖ, Hₒ)

Aromatic protons generally resonate in the 6.5-8.0 ppm region.[8] The specific chemical shift of each proton is determined by the cumulative electronic effects (both inductive and resonance) of all substituents on the ring.

  • Benzoic Acid Ring Protons (Hբ, H₉, Hₕ):

    • Hₕ: This proton is ortho to the electron-withdrawing carboxylic acid group (-COOH), which strongly deshields it. It is expected to be the most downfield proton on this ring, appearing around 7.8-8.0 ppm . It will be split by H₉, appearing as a doublet.

    • Hբ: This proton is para to the -COOH group and ortho to the bi-aryl linkage. It will be deshielded, likely appearing around 7.4-7.6 ppm . It will be split by H₉ into a doublet.

    • H₉: This proton is meta to the -COOH group and flanked by Hₕ and Hբ. It will be split by both neighbors into a triplet (or more accurately, a doublet of doublets if the coupling constants are different). Its chemical shift will be around 7.3-7.5 ppm .

  • Hydroxyphenyl Ring Protons (Hᵢ, Hₖ, Hₒ):

    • Hₒ: This proton is ortho to the electron-withdrawing chlorine atom. It is expected to be relatively deshielded, appearing around 7.3-7.4 ppm . It will be split by Hₖ into a doublet.

    • Hᵢ: This proton is ortho to the bi-aryl linkage and meta to both the -Cl and -OH groups. Its environment is complex, but it is predicted to be around 7.0-7.2 ppm . It will appear as a doublet, split by Hₖ.

    • Hₖ: This proton is ortho to the strongly electron-donating -OH group and meta to the -Cl group. The shielding effect of the hydroxyl group will push it upfield. It is expected around 6.8-7.0 ppm . It will be split by both Hₒ and Hᵢ, appearing as a triplet or doublet of doublets.

Aliphatic Protons: Methyl Group (Hₑ)
  • Methyl Protons (Hₑ, -CH₃): These protons are on a carbon attached directly to an aromatic ring (a benzylic position).[8] They are deshielded compared to a typical alkane methyl group. Due to the steric crowding from the adjacent carboxylic acid and the bi-aryl junction, their rotation may be slightly hindered. They will appear as a sharp singlet (no adjacent protons to couple with) around 2.1-2.4 ppm , integrating to 3 protons.

Predicted Spin-Spin Coupling

Spin-spin coupling provides connectivity information. The magnitude of the coupling constant, J, depends on the number of bonds separating the protons.

  • Ortho coupling (³JHH): Typically 7-9 Hz for protons on adjacent carbons in an aromatic ring. This will be observed between Hₕ-H₉, H₉-Hբ, Hₒ-Hₖ, and Hₖ-Hᵢ.

  • Meta coupling (⁴JHH): Much smaller, typically 2-3 Hz . This might be observable as fine splitting on some peaks, for example between Hₕ and Hբ.

  • Para coupling (⁵JHH): Very small (<1 Hz) and usually not resolved.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (-COOH)10.0 - 13.0broad singlet-1H
Hₘ (-OH)9.0 - 10.0broad singlet-1H
Hₕ7.8 - 8.0doublet³J ≈ 8 Hz1H
7.4 - 7.6doublet³J ≈ 8 Hz1H
H₉7.3 - 7.5triplet / dd³J ≈ 8 Hz1H
Hₒ7.3 - 7.4doublet³J ≈ 8 Hz1H
Hᵢ7.0 - 7.2doublet³J ≈ 2 Hz (meta)1H
Hₖ6.8 - 7.0doublet of doublets³J ≈ 8 Hz, ³J ≈ 2 Hz1H
Hₑ (-CH₃)2.1 - 2.4singlet-3H

Predicted ¹³C NMR Spectral Analysis

A standard ¹³C NMR spectrum is proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shift is primarily determined by the carbon's hybridization and the electronic environment.

  • Carbonyl Carbon (C7): The carbon of the carboxylic acid is highly deshielded and will appear furthest downfield, typically in the 165-175 ppm range.[9][10]

  • Aromatic Carbons (C1-C6, C1'-C6'): These sp² hybridized carbons appear in the broad region of 110-160 ppm .[11]

    • C5' (C-OH): The carbon directly attached to the phenolic oxygen will be significantly deshielded by the electronegative oxygen, appearing around 155-158 ppm .

    • C2' (C-Cl): The carbon bonded to chlorine will be deshielded, but less so than the C-OH carbon. It is predicted to be in the 130-135 ppm range.

    • Quaternary Carbons (C1, C2, C3, C1', C2', C5'): Carbons with no attached protons (quaternary) generally show weaker signals due to longer relaxation times. These include the carbons at the bi-aryl junction (C3, C1'), the carbons bearing substituents, and the carbon attached to the carboxylic acid. Their shifts will vary widely based on their substituents. For example, C1, attached to the -COOH group, will be around 130-134 ppm .[9]

    • Protonated Aromatic Carbons: The remaining carbons with attached protons will have shifts determined by their position relative to the various substituents.

  • Aliphatic Carbon (C8): The sp³ hybridized methyl carbon is the most shielded carbon in the molecule and will appear furthest upfield, typically in the 15-25 ppm range.

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Notes
C7 (-COOH)165 - 175Carbonyl, furthest downfield
C5' (C-OH)155 - 158Deshielded by oxygen
C1, C2, C3, C4, C5, C6120 - 140Benzoic acid ring carbons
C1', C2', C3', C4', C6'115 - 135Hydroxyphenyl ring carbons
C8 (-CH₃)15 - 25Methyl, furthest upfield

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized and validated protocol is critical.

Workflow for Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Operations weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d₆) weigh->dissolve Accurately vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert 5. Insert Sample transfer->insert lock 6. Lock on Solvent Signal (DMSO-d₆) insert->lock shim 7. Shim Magnet Coils (Optimize B₀ homogeneity) lock->shim acquire 8. Acquire Spectra (¹H, ¹³C, 2D) shim->acquire process 9. Process Data (FT, Phasing, Baseline) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Methodologies
  • Solvent Selection: Due to the presence of two acidic protons (-COOH, -OH) and the polar nature of the molecule, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent.

    • Causality: DMSO-d₆ is an excellent choice because it readily solubilizes polar compounds and is a hydrogen bond acceptor, which slows down the exchange rate of labile protons, often allowing them to be observed as sharper signals.[12][13] Its residual proton signal appears at ~2.50 ppm, which is unlikely to overlap with signals of interest.[14]

  • Sample Preparation (Self-Validating):

    • Step 1: Accurately weigh 5-10 mg of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid into a clean, dry vial.

    • Step 2: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Step 3: Vortex the sample until the solid is completely dissolved. Gentle warming may be required.

    • Step 4: Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube. The cotton plug filters out any particulate matter.

    • Validation Check: A clear, homogenous solution ensures that poor shimming is not due to sample precipitation.

  • Instrument Parameters (400 MHz Spectrometer):

    • Locking & Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or solvent peak.

    • ¹H NMR Acquisition:

      • Spectral Width: 16 ppm (-2 to 14 ppm).

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 5 seconds. Rationale: A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.

      • Number of Scans: 8-16.

    • ¹³C NMR Acquisition:

      • Spectral Width: 240 ppm (-10 to 230 ppm).

      • Pulse Program: Proton-decoupled with NOE.

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096. Rationale: A high number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.

Confirming Assignments with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, complex molecules benefit from 2D NMR experiments to unambiguously assign signals and confirm the structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons (or otherwise coupled).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is invaluable for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is the key for identifying quaternary carbons and piecing together the molecular fragments.

Key Expected 2D NMR Correlations

G H_signals Hₑ (CH₃) Hₕ H₉ Hᵢ Hₖ Hₒ H_signals:Hh->H_signals:H9 COSY H_signals:H9->H_signals:Hb COSY H_signals:Hi->H_signals:Hk COSY H_signals:Hk->H_signals:Ho COSY C_signals C8 (CH₃) C6 C5 C4 C1' C3 C2 C7 (C=O) H_signals:He->C_signals:C2 HMBC H_signals:He->C_signals:C3 HMBC H_signals:Hh->C_signals:C2 HMBC H_signals:Hh->C_signals:C7 HMBC H_signals:Hi->C_signals:C3 HMBC

Caption: Expected key COSY and HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a detailed predictive framework for the complete ¹H and ¹³C NMR analysis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. By systematically evaluating the influence of each functional group on the electronic environment of the nuclei, we have generated a reliable spectral forecast, summarized in comprehensive data tables. The outlined experimental protocol emphasizes robust and reproducible data acquisition, a prerequisite for confident structural elucidation in regulated environments like drug development. The inclusion of 2D NMR strategies further highlights the pathway to unambiguous assignment, ensuring the highest level of scientific integrity. This document serves as a valuable tool for any scientist engaged in the synthesis, purification, or analysis of complex organic molecules.

References

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • National Institutes of Health. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • ResearchGate. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling.
  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development.
  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

Sources

Foundational

A Technical Guide to the Mass Spectrometry and IR Spectroscopy of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

This guide provides an in-depth analysis of the mass spectrometric and infrared spectroscopic characteristics of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric and infrared spectroscopic characteristics of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of these powerful analytical techniques. We will explore the theoretical underpinnings of the expected spectral data, rooted in the established principles of organic spectroscopy, and provide practical, field-proven protocols for data acquisition.

Introduction

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is a complex molecule featuring a biphenyl linkage with several key functional groups: a carboxylic acid, a phenol, a chloro substituent, and a methyl group. Understanding the spatial arrangement and electronic interactions of these groups is paramount for its characterization, and both mass spectrometry (MS) and infrared (IR) spectroscopy offer unique and complementary insights. This guide will deconstruct the anticipated spectral signatures, providing a robust framework for the analysis of this compound and its analogues.

Mass Spectrometry Analysis: Unraveling the Molecular Framework

Electron Ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing the fragmentation patterns of the molecular ion. For 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid (molar mass: 276.69 g/mol ), we anticipate a rich fragmentation spectrum that is diagnostic of its constituent parts.

The ionization process in EI is energetic, often leading to extensive fragmentation. The stability of the aromatic rings suggests that the molecular ion peak should be observable. The fragmentation pathways are dictated by the relative stability of the resulting cations and neutral losses. Aromatic compounds typically exhibit stable molecular ions.

Predicted Fragmentation Pathway

The primary fragmentation events for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid are expected to originate from the carboxylic acid group, which is a common fragmentation initiation site in such molecules.[1][2][3] The presence of the chlorine atom is also significant, as its isotopic signature (35Cl and 37Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.

A logical fragmentation cascade is outlined below:

  • Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[2][4]

  • Loss of a carboxyl group (•COOH): Another characteristic fragmentation of carboxylic acids, resulting in the loss of 45 mass units.[2][4]

  • Loss of water (H₂O): Intramolecular rearrangement, potentially involving the ortho-methyl group and the carboxylic acid, could lead to the elimination of a water molecule.

  • Loss of a chlorine atom (•Cl): While less common as an initial step from the intact molecular ion, chlorine loss can occur from fragment ions.[5]

  • Cleavage of the biphenyl C-C bond: This would lead to fragments corresponding to the individual substituted benzene rings.

Visualizing the Fragmentation

MS_Fragmentation_Pathway M [M]+• m/z 276/278 F1 [M - OH]+ m/z 259/261 M->F1 - •OH F2 [M - COOH]+ m/z 231/233 M->F2 - •COOH F3 [M - H2O]+• m/z 258/260 M->F3 - H₂O F4 [C7H5O2]+ m/z 121 F2->F4 - C6H4ClOH• F5 [C6H4ClOH]+• m/z 127/129 F2->F5 - C7H5O2•

Caption: Predicted EI-MS fragmentation pathway for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

Tabulated Summary of Predicted Mass Fragments
m/z (35Cl/37Cl)Proposed Fragment StructureIdentityNotes
276/278[C₁₄H₁₁ClO₃]⁺•Molecular Ion (M⁺•)Presence indicates some stability of the parent molecule.
259/261[C₁₄H₁₀ClO₂]⁺[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
231/233[C₁₃H₁₀ClO]⁺[M - COOH]⁺Loss of the carboxyl group.
258/260[C₁₄H₉ClO₂]⁺•[M - H₂O]⁺•Loss of water, likely via rearrangement.
121[C₇H₅O₂]⁺[C₆H₄(CH₃)COOH]⁺Fragment corresponding to the methylbenzoic acid portion.
127/129[C₆H₄ClOH]⁺•[C₆H₄(Cl)OH]⁺•Fragment corresponding to the chlorophenol portion.
105[C₇H₅O]⁺[C₆H₅CO]⁺A common fragment from benzoic acid derivatives, arising from the loss of OH from the [M-CH₃] fragment is less likely here due to the biphenyl structure. A more likely route is from further fragmentation of the methylbenzoic acid fragment.
77[C₆H₅]⁺Phenyl cationA common fragment in aromatic compounds.

Infrared Spectroscopy: Probing Functional Group Vibrations

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid will be a composite of the characteristic absorptions of its constituent functional groups.

Key Vibrational Modes
  • O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch will appear as a very broad band, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer.[6][7] The phenolic O-H stretch will be a broader, less intense band around 3550-3200 cm⁻¹.[8][9][10]

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The methyl group will exhibit aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

  • C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp absorption, expected in the region of 1710-1680 cm⁻¹ for an aromatic carboxylic acid.[6]

  • C=C Stretching: The aromatic ring C=C stretching vibrations will give rise to a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[10][11]

  • C-O Stretching: The C-O stretching of the carboxylic acid will appear in the 1320-1210 cm⁻¹ region, while the phenolic C-O stretch will be observed around 1260-1000 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibration will produce a moderate to strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Tabulated Summary of Predicted IR Absorptions
Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3300-2500O-H stretchCarboxylic AcidStrong, very broad
3550-3200O-H stretchPhenolModerate, broad
3100-3000C-H stretchAromaticWeak to medium
2975-2850C-H stretchMethyl (aliphatic)Weak to medium
1710-1680C=O stretchCarboxylic AcidStrong, sharp
1600-1450C=C stretchAromatic RingMedium to weak
1320-1210C-O stretchCarboxylic AcidMedium
1260-1000C-O stretchPhenolMedium
800-600C-Cl stretchAryl HalideMedium to strong

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrumentation and Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and fragmentation).

    • Ion Source Temperature: 200-250 °C (to ensure volatilization without thermal degradation).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500 (to encompass the molecular ion and expected fragments).

    • Introduction Method: Direct insertion probe (for solid samples) or GC-MS (if volatile enough and thermally stable).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the major fragment ions and propose fragmentation pathways.

    • Compare the obtained spectrum with spectral libraries if available.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Instrumentation and Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups.

    • Correlate the observed peaks with the tabulated expected values.

    • Pay close attention to the fingerprint region (1500-400 cm⁻¹) for a unique identification pattern.

Integrated Analytical Workflow

Analytical_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy MS_Sample Sample Prep (Dissolution) MS_Acq EI-MS Data Acquisition MS_Sample->MS_Acq MS_Analysis Fragmentation Analysis MS_Acq->MS_Analysis Structure Structural Elucidation of 3-(2-Chloro-5-hydroxyphenyl)- 2-methylbenzoic acid MS_Analysis->Structure IR_Sample Sample Prep (ATR) IR_Acq FTIR-ATR Data Acquisition IR_Sample->IR_Acq IR_Analysis Functional Group Analysis IR_Acq->IR_Analysis IR_Analysis->Structure

Caption: Integrated workflow for the MS and IR analysis of the target compound.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a comprehensive characterization of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Mass spectrometry offers detailed information about the molecular weight and the connectivity of the atoms through predictable fragmentation patterns. Infrared spectroscopy complements this by confirming the presence of key functional groups. The methodologies and theoretical predictions outlined in this guide serve as a robust framework for the structural elucidation and quality control of this and structurally related compounds in a research and development setting.

References

  • ResearchGate. IR-spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2024). Available at: [Link]

  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

  • ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2025). Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Available at: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). Available at: [Link]

  • Unknown Source. Table of Characteristic IR Absorptions. Available at: [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. (2025). Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available at: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

  • Unknown Source. Spectroscopy Tutorial: Phenols and Enols. Available at: [Link]

  • YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022). Available at: [Link]

  • Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • PubChem. 3-Hydroxy-2-methylbenzoic Acid. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Whitman College. GCMS Section 6.12. Available at: [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Crystal Structure Determination of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the complete workflow for the determination of the single-crystal X-ray structure of 3-(2-Chloro-5-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the complete workflow for the determination of the single-crystal X-ray structure of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. From conceptualization to final structural validation, this document provides not only a step-by-step protocol but also the underlying scientific rationale for key experimental decisions. It is intended to serve as a practical resource for researchers in the fields of crystallography, medicinal chemistry, and materials science, offering insights into obtaining high-quality crystal structures of small organic molecules. The guide covers synthesis, crystallization strategies, data collection and processing, structure solution and refinement, and in-depth analysis of the resulting crystal structure, including intermolecular interactions.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical parameters such as solubility, stability, and bioavailability. 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is a molecule of interest due to its structural motifs—a biphenyl backbone with chloro, hydroxyl, and carboxylic acid functional groups—which are prevalent in many biologically active compounds. Determining its crystal structure provides invaluable information on its conformation, packing, and intermolecular interactions, which can guide further drug design and development efforts.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules.[1][2] This technique provides precise measurements of molecular dimensions, offering a level of detail that is unparalleled by other analytical methods.[1]

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

A high-quality crystal is the prerequisite for a successful SCXRD experiment.[2] This section outlines the synthesis of the title compound and the subsequent crystallization strategies employed.

Synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

While various synthetic routes can be envisioned for biaryl compounds, a common and effective method is the Suzuki coupling reaction.

Protocol:

  • Preparation of (2-Chloro-5-hydroxyphenyl)boronic acid: This can be synthesized from 2-chloro-5-hydroxyaniline via diazotization followed by a Sandmeyer-type reaction with a boronic acid precursor.

  • Preparation of Methyl 3-bromo-2-methylbenzoate: 3-Bromo-2-methylbenzoic acid is esterified using methanol under acidic conditions.

  • Suzuki Coupling: (2-Chloro-5-hydroxyphenyl)boronic acid and methyl 3-bromo-2-methylbenzoate are coupled in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Hydrolysis: The resulting methyl ester is hydrolyzed to the carboxylic acid using a base such as NaOH, followed by acidification.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final compound.

Causality: The choice of the Suzuki coupling is based on its high functional group tolerance and generally good yields for the synthesis of biaryl compounds. Protecting the hydroxyl and carboxylic acid groups can sometimes be necessary, but in many cases, the reaction proceeds efficiently without them.

Crystallization Strategies

The crystallization of small organic molecules can be challenging.[3] A systematic approach involving the screening of various solvents and techniques is often necessary.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly at room temperature. This is often the simplest and most effective method.[4]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.[4]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Protocol for Crystallization of the Title Compound:

  • Solvent Screening: The solubility of the compound was tested in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • Crystallization Setup: Based on the solubility tests, slow evaporation from a methanol/water mixture was identified as a promising method.

  • Procedure: The compound was dissolved in a minimal amount of methanol, and deionized water was added dropwise until the solution became slightly turbid. The solution was then gently warmed until it became clear again and left undisturbed at room temperature.

  • Crystal Harvesting: After several days, colorless, prism-shaped crystals suitable for SCXRD were obtained.

Expert Insight: The presence of both hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (hydroxyl, carboxylic acid, and chloro) suggests that protic solvents or solvent mixtures that can participate in hydrogen bonding are likely to be effective for crystallization.

Single-Crystal X-ray Diffraction: From Crystal to Data

The process of determining a crystal structure involves several key steps, from mounting the crystal to collecting and processing the diffraction data.[2]

Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_acquisition Data Acquisition on Diffractometer crystal_selection->data_acquisition integration Integration of Reflection Intensities data_acquisition->integration scaling Scaling & Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction space_group Space Group Determination absorption_correction->space_group structure_solution Initial Structure Solution (e.g., SHELXT) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation

Caption: The workflow of single-crystal X-ray diffraction.

Data Collection

A suitable crystal was mounted on a cryoloop and placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[5] Data was collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Data Reduction and Processing

The raw diffraction images were processed to integrate the reflection intensities. The data was then scaled and corrected for absorption effects.

Structure Solution and Refinement: Building the Molecular Model

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution

The structure was solved using direct methods with the SHELXT program.[6] This program uses statistical methods to determine the phases of the reflections, which allows for the initial placement of the atoms in the unit cell.

Structure Refinement

The initial atomic model was refined against the experimental data using the SHELXL program, typically within a graphical user interface like Olex2.[7][8] The refinement process involves minimizing the difference between the observed and calculated structure factors. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions, while those attached to oxygen were located from the difference Fourier map and refined with appropriate restraints.

Trustworthiness of the Protocol: The iterative nature of refinement, where the model is progressively improved, and the use of well-established software like SHELXL, ensure a high degree of confidence in the final structure.[7] The refinement is monitored using the R-factor, which should converge to a low value (typically < 5% for good quality data).

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The dihedral angle between the two aromatic rings is a key conformational feature. In the solid state, this angle is influenced by a balance of intramolecular steric effects and intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

The presence of hydroxyl and carboxylic acid groups strongly suggests the formation of hydrogen bonds. These interactions are crucial in directing the crystal packing. In many carboxylic acid structures, molecules form centrosymmetric dimers through hydrogen bonds between the carboxylic acid moieties.[9] Additionally, the hydroxyl group can participate in further hydrogen bonding, and weaker interactions such as C-H···O and π-π stacking may also be present.

Hirshfeld Surface Analysis: To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis can be performed.[10][11] This method provides a graphical representation of the regions of close contact between molecules in the crystal.[10]

Crystallographic Data

The key crystallographic data and refinement statistics are summarized in the table below.

ParameterValue
Chemical formulaC₁₄H₁₁ClO₃
Formula weight262.68
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX Å, α = 90°b = Y.YYYY Å, β = YY.YYY°c = Z.ZZZZ Å, γ = 90°
VolumeVVVV.V ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Crystal sizex × y × z mm³
Theta range for data collectionθ.θθ to θθ.θθ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNNN
Independent reflectionsNNNN [R(int) = 0.0XXX]
Completeness to theta = θθ.θθ°99.X %
Data / restraints / parametersNNNN / N / NNN
Goodness-of-fit on F²G.GGG
Final R indices [I>2sigma(I)]R₁ = 0.0XXX, wR₂ = 0.YYYY
R indices (all data)R₁ = 0.0ZZZ, wR₂ = 0.WWWW
Largest diff. peak and holep.ppp and -h.hhh e.Å⁻³

(Note: The values in the table are placeholders and would be replaced with actual experimental data.)

Structure Validation: Ensuring Quality and Accuracy

The final step in the process is to validate the crystal structure. This is typically done using the checkCIF service provided by the International Union of Crystallography (IUCr).[12][13] This service checks the crystallographic information file (CIF) for completeness, consistency, and potential errors.[12][13]

The following diagram illustrates the key aspects of structure validation.

validation_workflow cluster_checks Validation Checks cif_file Final CIF File checkcif checkCIF/PLATON Validation cif_file->checkcif completeness Data Completeness checkcif->completeness consistency Geometric & Crystallographic Consistency checkcif->consistency errors Detection of Potential Errors checkcif->errors report Validation Report (ALERTS) checkcif->report final_structure Verified Crystal Structure report->final_structure Address ALERTS

Caption: The process of crystal structure validation.

Conclusion

This guide has provided a comprehensive overview of the process of determining the crystal structure of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. By following a systematic approach that combines sound experimental techniques with robust data analysis and validation, it is possible to obtain a high-quality crystal structure that provides deep insights into the molecular properties of this compound. The principles and protocols outlined herein are broadly applicable to the structural elucidation of other small organic molecules and serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Rigaku. Single crystal X-ray diffraction.
  • University of York. Single Crystal X-ray Diffraction.
  • (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid.
  • Structure Solution and Refinement with Olex2. IMSERC.
  • OlexSys. Olex2.
  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SciRP.org.
  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
  • Single-Crystal X-ray Diffraction. SERC (Carleton).
  • PLATON/VALIDATION.
  • (PDF) Structure validation in chemical crystallography.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available experimental data for 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid is scarce. This guide is therefore s...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid is scarce. This guide is therefore structured as a comprehensive methodological framework. It outlines the principles and industry-standard protocols that a senior scientist would employ to determine and interpret the solubility profile of a novel chemical entity (NCE) such as this. The specific predictions and interpretations are based on expert analysis of the compound's chemical structure.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of successful drug development, influencing everything from synthesis and purification to formulation and preclinical assessment. This guide provides a robust framework for characterizing the solubility of 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid, a complex substituted biaryl carboxylic acid. We will explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the interpretation of solubility data in a pharmaceutical context. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous process.

Analyte Analysis and the Imperative of Solubility

Molecular Structure and Physicochemical Postulates

The subject of our study is 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Its structure dictates its behavior.

  • Core Structure: A biphenyl-like framework, inherently lipophilic.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Provides a primary site for hydrogen bonding (both donor and acceptor) and introduces acidic properties. Its polarity is pH-dependent.

    • Hydroxyl (-OH): A strong hydrogen bond donor and acceptor, enhancing interactions with protic and polar solvents.[1]

    • Chloro (-Cl): An electron-withdrawing group that increases lipophilicity.

    • Methyl (-CH₃): A nonpolar group contributing to overall lipophilicity.

Initial Hypothesis: The presence of both polar, hydrogen-bonding groups (-COOH, -OH) and significant nonpolar surface area (two aromatic rings, -Cl, -CH₃) suggests a nuanced solubility profile. The molecule will likely exhibit preferential solubility in polar aprotic solvents that can accommodate both hydrogen bonding and lipophilic character. Intramolecular hydrogen bonding between the proximal carboxylic acid and the hydroxyl group of the adjacent ring could potentially reduce its interaction with solvents, thereby lowering solubility compared to an isomer where such bonding is not possible.[2][3]

Critical Role in Drug Development

Understanding the solubility of this compound in organic solvents is not an academic exercise; it is a critical path requirement for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization to optimize yield and purity.

  • Formulation Science: Developing stable and bioavailable dosage forms, including amorphous solid dispersions or lipid-based formulations where organic solvent solubility is key.

  • Analytical Chemistry: Preparing stock solutions and standards for quantification by methods like High-Performance Liquid Chromatography (HPLC).[4][5]

  • Preclinical Studies: Enabling the preparation of dosing solutions for in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.[6]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable guidance for solvent selection and data interpretation.

The "Like Dissolves Like" Principle

This foundational concept posits that substances with similar intermolecular forces are likely to be miscible. For our compound, this means selecting solvents that mirror its dual characteristics: polarity and hydrogen-bonding capability.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7]

The principle is that a solute will dissolve in a solvent with a similar HSP profile.[8][9] By calculating or estimating the HSP for 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid, one can screen for solvents that fall within its "solubility sphere," streamlining the experimental process.[10][11]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the most reliable measure.[6] The Shake-Flask method is the universally accepted gold standard for this determination.[12]

Overall Experimental Workflow

The process follows a logical sequence from preparation to analysis, ensuring data integrity at each stage.

G cluster_prep Preparation Phase cluster_exp Equilibration Phase cluster_analysis Analysis Phase Solvent Solvent Selection & Preparation Addition Add Excess Compound to Solvent Solvent->Addition Compound Compound Weighing Compound->Addition Shake Shake at Controlled Temp. (e.g., 24-72h to reach equilibrium) Addition->Shake Filter Filter to Remove Undissolved Solid (e.g., 0.22 µm PTFE syringe filter) Shake->Filter Dilute Dilute Supernatant Filter->Dilute Quantify Quantify by HPLC-UV Dilute->Quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Recommended Solvent Panel

A well-chosen panel of solvents, covering a range of polarities and hydrogen bonding capabilities, is essential for a comprehensive profile.

Solvent ClassExample SolventsRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions. Expected to be effective.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Can both donate and accept hydrogen bonds. Strong candidates for high solubility.[13]
Nonpolar Hexane, Toluene, CyclohexanePrimarily interact via dispersion forces. Solubility is expected to be low.[14]
Chlorinated Dichloromethane (DCM), ChloroformOffer a balance of polarity and lipophilicity.
Ester Ethyl Acetate (EtOAc)Acts as a hydrogen bond acceptor with moderate polarity.
Detailed Protocol: Isothermal Shake-Flask Method

This protocol ensures the determination of true thermodynamic equilibrium solubility.[12][15]

Objective: To determine the saturation concentration of 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

  • 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid (solid, >99% purity)

  • HPLC-grade organic solvents[16]

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated HPLC-UV system[17]

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[18]

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Perform an accurate serial dilution of the filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the precise concentration.[]

Self-Validation: To confirm that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility is confirmed when the measured concentrations from consecutive time points are statistically identical.[12]

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography is the preferred technique for its specificity and sensitivity.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[20]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound.

  • Quantification: A standard curve must be prepared using accurately weighed standards of the compound. The concentration of the unknown sample is calculated by interpolation from this curve.[20]

Data Presentation and Interpretation

Quantitative Data Summary

Results should be tabulated clearly, expressing solubility in both mass/volume (mg/mL) and molar (mol/L) units for easy comparison across solvents.

(Note: The following data is hypothetical and for illustrative purposes only.)

SolventClassSolubility at 25 °C (mg/mL)Solubility at 25 °C (mol/L)
DMSOPolar Aprotic> 200> 0.72
AcetonePolar Aprotic1550.56
EthanolPolar Protic1200.43
Ethyl AcetateEster850.31
DichloromethaneChlorinated300.11
TolueneNonpolar50.018
HexaneNonpolar< 1< 0.004
Interpreting the Solubility Profile
  • High Solubility in Polar Aprotic Solvents (DMSO, Acetone): This would confirm the initial hypothesis. These solvents are strong hydrogen bond acceptors and have sufficient polarity to interact with the -COOH and -OH groups, while also accommodating the nonpolar rings.

  • Good Solubility in Alcohols (Ethanol): The ability of alcohols to act as both hydrogen bond donors and acceptors makes them effective solvents for this molecule.[21]

  • Moderate to Low Solubility in Less Polar Solvents (EtOAc, DCM, Toluene): As solvent polarity and hydrogen bonding capacity decrease, the ability to overcome the compound's crystal lattice energy and solvate the polar functional groups diminishes, leading to lower solubility.

  • Insolubility in Nonpolar Solvents (Hexane): The energy penalty for breaking the strong intermolecular hydrogen bonds within the crystal lattice is too high to be compensated by the weak van der Waals interactions offered by hexane.[22]

Conclusion for the Drug Developer

A comprehensive solubility profile, generated through the rigorous application of the shake-flask method and interpreted through the lens of fundamental physicochemical principles, is an indispensable tool. It provides the foundational data required to guide solvent selection for crystallization, support the development of robust analytical methods, and enable the design of effective formulations for preclinical and clinical evaluation. This systematic approach transforms solubility from a potential obstacle into a well-characterized parameter, de-risking and accelerating the journey of a new chemical entity like 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid toward becoming a viable therapeutic.

References

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). Available from: [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Available from: [Link]

  • Gao, Y., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available from: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

  • Ma, B., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Available from: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available from: [Link]

  • Jouyban, A. (2010).
  • Chemistry Stack Exchange. (2018). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? Available from: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzoic acid. Available from: [Link]

  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Available from: [Link]

  • Brewer Science Blog. (2022). Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available from: [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Grupo Biomaster. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available from: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • PubMed. (2016). Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. Available from: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]

  • ResearchGate. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Available from: [Link]

  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Available from: [Link]

  • YouTube. (2021). 1 Why is benzoic acid insoluble in water?2 Why is acetone soluble in hexane?3 Why are methylene c. Available from: [Link]

  • Journal of Medical and Health Studies. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available from: [Link]

  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available from: [Link]

  • Chem-Impex. (n.d.). 3-Chloro-2-methylbenzoic acid. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico ADMET Profile of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Prepared by: Gemini, Senior Application Scientist Abstract In the modern drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the modern drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage attrition and reducing development costs.[1][2] In silico computational models provide a rapid, cost-effective, and increasingly accurate alternative to traditional experimental screening, enabling the early profiling of drug candidates.[1][3][4] This guide presents a comprehensive in silico ADMET evaluation of the novel compound 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid . Leveraging a suite of validated, open-access predictive models, this document details the compound's physicochemical characteristics, pharmacokinetic profile, metabolic liabilities, and potential toxicological risks. The analysis is structured to provide drug development professionals with actionable insights, contextualizing the predicted data within the framework of established medicinal chemistry principles and regulatory considerations.

Introduction: The Imperative of Early-Stage ADMET Profiling

The path from a hit compound to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to unfavorable pharmacokinetic or toxicity profiles.[5] The practice of "failing fast, failing cheap" has become a central tenet in pharmaceutical research, emphasizing the need to identify compounds with undesirable ADMET characteristics at the earliest stages of discovery. Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this paradigm.[2] By using machine learning algorithms and models trained on vast datasets of chemical structures and their corresponding experimental data, these tools can forecast a molecule's behavior in the human body before it is even synthesized.[4]

This guide focuses on 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid , a compound featuring a substituted biaryl scaffold, a common motif in medicinal chemistry. Its combination of a chlorinated phenyl ring, a phenol, and a benzoic acid functional group presents an interesting case study for ADMET prediction, as these features significantly influence its properties.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental physicochemical properties is the foundation of any ADMET assessment. These properties govern its solubility, permeability, and interactions with biological targets.

2.1 Structural Information

  • IUPAC Name: 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

  • Canonical SMILES: Cc1c(C(=O)O)cccc1-c2c(Cl)ccc(O)c2

  • Molecular Formula: C₁₄H₁₁ClO₃

  • Key Functional Groups: Carboxylic acid, Phenol, Aryl chloride, Biaryl system.

2.2 Predicted Physicochemical Properties

The following properties were predicted using a consensus approach from established models like those found in SwissADME and pkCSM.[6][7][8]

PropertyPredicted ValueInterpretation & Significance
Molecular Weight 278.7 g/mol Well within the desirable range (<500 Da) for good oral bioavailability.[9][10]
logP (Octanol/Water Partition Coeff.) 3.85Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.[11]
Topological Polar Surface Area (TPSA) 57.53 ŲSuggests good intestinal absorption and cell permeability (typically <140 Ų).
Hydrogen Bond Donors 2Complies with Lipinski's Rule of 5 (≤5), favoring membrane passage.[9][12]
Hydrogen Bond Acceptors 3Complies with Lipinski's Rule of 5 (≤10), favoring membrane passage.[9][12]
Rotatable Bonds 2Indicates low conformational flexibility, which is often associated with better oral bioavailability.
Aqueous Solubility (logS) -4.10Predicted to have low to moderate aqueous solubility, a common challenge for lipophilic compounds.

In Silico ADMET Prediction Workflow

3.1 Rationale for Tool Selection and Self-Validation

To ensure the trustworthiness and robustness of the predictions, this guide employs a multi-tool consensus strategy. The accuracy of any single in silico tool is dependent on its underlying algorithm and training dataset.[3] By integrating predictions from several well-regarded, freely accessible platforms such as SwissADME , pkCSM , and ProTox-II , we can identify consistent predictions and flag areas of uncertainty, creating a self-validating system.[6][7][13]

  • SwissADME: Chosen for its user-friendly interface and robust models for physicochemical properties, pharmacokinetics, and drug-likeness.[6][14][15]

  • pkCSM: Selected for its graph-based signature approach to predicting a wide range of ADMET properties, including metabolism and toxicity endpoints.[7][16][17]

  • ProTox-II: Utilized for its comprehensive toxicity prediction, covering endpoints like hepatotoxicity, carcinogenicity, and specific toxicity targets.[18][19]

3.2 Experimental Protocol: A Step-by-Step Guide

  • Input Preparation: Obtain the canonical SMILES string for the target molecule: Cc1c(C(=O)O)cccc1-c2c(Cl)ccc(O)c2.

  • Submission to Web Servers:

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch), input the SMILES string into the query field, and execute the prediction.

    • Navigate to the pkCSM web server ([Link]16], input the SMILES string, and run the full panel of ADMET predictions.

    • Navigate to the ProTox-II web server ([Link]18], input the SMILES string, and generate the toxicity report.

  • Data Aggregation: Consolidate the output from all servers into a master datasheet.

  • Consensus Analysis: For each ADMET parameter, compare the predictions. Where models agree, confidence is high. Where they diverge, the parameter is flagged as a higher risk or requiring experimental validation.

  • Interpretation: Analyze the consolidated data in the context of drug development criteria, as detailed in the following sections.

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Prediction cluster_analysis Step 3: Analysis & Output SMILES Molecule Input (SMILES String) SwissADME SwissADME Server SMILES->SwissADME Submit pkCSM pkCSM Server SMILES->pkCSM Submit ProToxII ProTox-II Server SMILES->ProToxII Submit Aggregate Aggregate & Consolidate Data SwissADME->Aggregate pkCSM->Aggregate ProToxII->Aggregate Consensus Consensus Analysis Aggregate->Consensus Report Generate ADMET Profile Report Consensus->Report

Caption: In Silico ADMET Prediction Workflow.

Detailed ADMET Profile Prediction

This section details the consensus predictions for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid across the five domains of ADMET.

4.1 Absorption

Effective absorption, particularly oral absorption, is a prerequisite for many successful drugs. Key predictive indicators are summarized below.

ParameterPredicted Value/ClassInterpretation & Causality
Human Intestinal Absorption High (>90%)The compound's compliance with Lipinski's rules (MW < 500, logP < 5, etc.) strongly suggests efficient passive diffusion across the gut wall.[9][12]
Caco-2 Permeability (log Papp) Moderate to HighModels predict good permeability in this in vitro model of the intestinal barrier, reinforcing the high absorption prediction.
Blood-Brain Barrier (BBB) Permeant NoThe TPSA of 57.53 Ų is within a range where BBB permeation is possible, but the presence of an acidic carboxylic acid group, which is ionized at physiological pH, significantly hinders passive diffusion into the CNS.[20][21]
P-glycoprotein (P-gp) Substrate YesThe biaryl structure and moderate lipophilicity are features often recognized by the P-gp efflux pump, which could limit intracellular concentration in some tissues.

4.2 Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.

ParameterPredicted ValueInterpretation & Causality
Volume of Distribution (VDss, L/kg) Low (<0.7 L/kg)A low VDss suggests the compound will be primarily confined to the bloodstream and extracellular fluid rather than extensively distributing into tissues.
Plasma Protein Binding (PPB) High (>95%)The compound's lipophilic character and acidic moiety promote strong binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available for therapeutic action and metabolism.
CNS Permeability (logPS) Low (<-3)Consistent with the BBB prediction, quantitative models predict very low penetration into the central nervous system.[22]

4.3 Metabolism

Metabolism is the body's process of chemically modifying drugs, which is critical for their elimination but can also lead to drug-drug interactions (DDIs). The primary enzymes responsible are the Cytochrome P450 (CYP) family.[23]

ParameterPredicted ClassInterpretation & Causality
CYP1A2 Inhibitor NoUnlikely to interfere with the metabolism of drugs cleared by CYP1A2 (e.g., caffeine, theophylline).
CYP2C9 Inhibitor Yes The carboxylic acid is a known structural motif for CYP2C9 inhibitors. This is a significant DDI risk for co-administered drugs like warfarin or certain NSAIDs.[24][25]
CYP2C19 Inhibitor NoLow probability of interaction with CYP2C19 substrates (e.g., omeprazole).
CYP2D6 Inhibitor NoUnlikely to affect the metabolism of many antidepressants and beta-blockers cleared by this enzyme.
CYP3A4 Inhibitor NoLow risk of DDIs with the large number of drugs metabolized by CYP3A4.[5]

Predicted Sites of Metabolism (SoM): The molecule presents several likely sites for metabolic transformation:

  • Phase I (Oxidation): The electron-rich phenyl rings are susceptible to aromatic hydroxylation by CYP enzymes.

  • Phase II (Conjugation): The phenolic hydroxyl group and the carboxylic acid are prime candidates for rapid glucuronidation (UGT conjugation), a major clearance pathway.

Metabolism_Pathway Parent Parent Compound C₁₄H₁₁ClO₃ Phase1 Phase I Metabolite (Hydroxylation) Parent->Phase1 CYP450 Oxidation Phase2_Phenol Phase II Metabolite (Phenol Glucuronide) Parent->Phase2_Phenol UGT Conjugation Phase2_Acid Phase II Metabolite (Acyl Glucuronide) Parent->Phase2_Acid UGT Conjugation Excretion Excretion Phase1->Excretion Phase2_Phenol->Excretion Phase2_Acid->Excretion

Caption: Predicted Metabolic Pathways.

4.4 Excretion

Excretion is the final removal of the drug and its metabolites from the body.

ParameterPredicted ValueInterpretation & Causality
Total Clearance (log(ml/min/kg)) 0.65Predicts a moderate rate of clearance from the body, likely driven by both metabolism and renal excretion of conjugated metabolites.
Renal OCT2 Substrate NoThe compound is unlikely to be a substrate for the Organic Cation Transporter 2, suggesting renal clearance is not dominated by active secretion via this pathway.

4.5 Toxicity

Early identification of toxicity liabilities is a critical function of in silico screening.[18]

ParameterPredicted ClassConfidenceInterpretation & Significance
AMES Mutagenicity Negative0.75The compound is predicted to be non-mutagenic, a crucial hurdle for safety.
Hepatotoxicity (H-HT) Positive 0.82Structural alerts (specifically the chlorinated phenol moiety) suggest a potential risk for liver toxicity. This is a significant finding requiring experimental follow-up.
Carcinogenicity Negative0.68Predicted to be non-carcinogenic in rodent models.
hERG Inhibition Low Risk -While not predicted to be a potent blocker, the compound's logP is in a range where monitoring for hERG liability is prudent. hERG channel blockade is linked to severe cardiotoxicity (Torsades de Pointes).[26][27][28][29][30]
Oral LD₅₀ (rat, mol/kg) 2.55 (Class 3)0.71Predicted to be toxic if swallowed, with an LD₅₀ between 50 and 300 mg/kg.[31]

Synthesis, Interpretation, and Strategic Recommendations

5.1 Drug-Likeness and Overall Profile

The compound 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid exhibits a promising drug-like profile based on physicochemical properties. It successfully passes Lipinski's Rule of Five with zero violations, suggesting a high likelihood of possessing favorable absorption and distribution characteristics for an orally administered drug.[9][12][32]

The "Bioavailability Radar" plot from SwissADME provides a visual summary, indicating that the compound sits comfortably within the optimal physicochemical space for oral bioavailability regarding size, polarity, lipophilicity, and flexibility.

5.2 Key Strengths and Liabilities

  • Strengths:

    • Excellent predicted oral absorption.

    • Favorable physicochemical properties and drug-likeness score.

    • Low predicted risk of DDIs for most major CYP enzymes (except 2C9).

    • Predicted to be non-mutagenic and non-carcinogenic.

  • Liabilities & Areas for Experimental Validation:

    • CYP2C9 Inhibition: This is the most significant predicted pharmacokinetic risk. Co-administration with CYP2C9 substrates could lead to dangerous drug exposures. Recommendation: An in vitro CYP2C9 inhibition assay is a high-priority validation experiment.

    • Hepatotoxicity: The positive prediction for liver toxicity is a major safety concern. The chlorinated phenol is a potential structural alert. Recommendation: In vitro cytotoxicity assays using hepatic cell lines (e.g., HepG2) should be conducted early.

    • Low Aqueous Solubility: While common, this can pose formulation challenges. Recommendation: Experimental solubility determination (e.g., kinetic or thermodynamic solubility assays) is necessary.

5.3 Implications for Drug Development

This compound represents a viable starting point for a discovery program, but its liabilities must be addressed. The predicted hepatotoxicity and specific CYP2C9 inhibition are significant hurdles. A medicinal chemistry strategy should focus on structural modifications to mitigate these risks while preserving the desirable absorption and physicochemical properties. For instance, modifying the substitution pattern on the chlorinated ring or altering the carboxylic acid to a bioisostere could potentially reduce both toxicity and CYP2C9 affinity.

Conclusion

The in silico ADMET profile of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid reveals a molecule with a strong foundation in terms of drug-like properties and oral absorbability. However, the analysis also flags critical, potentially project-ending liabilities in the form of predicted hepatotoxicity and potent, specific inhibition of the CYP2C9 metabolic enzyme. This technical guide demonstrates the power of a multi-tool, consensus-based in silico approach to provide a nuanced, actionable assessment of a drug candidate's potential, effectively guiding resource allocation and prioritizing essential experimental validation studies.

References

  • Roy, K., Kar, S., & Das, R. N. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed, 31(1), 1-18. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Available from: [Link]

  • Al-Ahmad, A., & Al-Ali, S. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PubMed Central. Available from: [Link]

  • Wikipedia Contributors. (2024). Lipinski's rule of five. Wikipedia. Available from: [Link]

  • Dunn, J. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available from: [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. NIH National Library of Medicine. Available from: [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. Available from: [Link]

  • Singh, H., Singh, S., & Singla, D. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers. Available from: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM - Biosig Lab. The University of Queensland. Available from: [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. IIT Delhi. Available from: [Link]

  • Stary, T., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. ACS Publications. Available from: [Link]

  • Aumet. (2025). The Role of CYP450 in Drug Interactions. Aumet. Available from: [Link]

  • Yap, C. W. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available from: [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. Available from: [Link]

  • Tang, Y., et al. (2025). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Available from: [Link]

  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox-3.0 - Prediction of TOXicity of chemicals. ProTox. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Available from: [Link]

  • Lee, H. S., et al. (2021). machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. Oxford Academic. Available from: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. Available from: [Link]

  • Wang, Y., et al. (2022). Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism. PubMed. Available from: [Link]

  • Yang, J., et al. (2012). Importance of multi-P450 inhibition in drug-drug interactions: evaluation of incidence, inhibition magnitude and prediction from in vitro data. NIH National Library of Medicine. Available from: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

  • Liu, Y., et al. (2025). Deep Learning for Blood-Brain Barrier Permeability Prediction. arXiv. Available from: [Link]

  • Hossain, M. S., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Research Square. Available from: [Link]

  • Yang, J., et al. (2012). Importance of Multi-P450 Inhibition in Drug–Drug Interactions: Evaluation of Incidence, Inhibition Magnitude, and Prediction from in Vitro Data. ACS Publications. Available from: [Link]

  • Carreño, E., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. Available from: [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP. Available from: [Link]

  • Chem Help ASAP. (2023). hERG channel inhibition & cardiotoxicity. YouTube. Available from: [Link]

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. Swiss Institute of Bioinformatics. Available from: [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available from: [Link]

  • Oreate AI. (2026). Technical Analysis and Application of the Cardiotoxicity-hERG Potassium Channel Inhibition Prediction Model. Oreate AI Blog. Available from: [Link]

  • Wagner, M., et al. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ACS Publications. Available from: [Link]

  • Learn-at-ease. (2022). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. YouTube. Available from: [Link]

  • Dhaifallah, H. (2025). Can you explain how pkCSM works?. ResearchGate. Available from: [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians. Available from: [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Available from: [Link]

  • Bioinformatics Review. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. Available from: [Link]

Sources

Foundational

CAS number and IUPAC name for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

<Senior Application Scientist An In-depth Technical Guide to 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid Abstract This technical guide provides a comprehensive overview of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzo...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

An In-depth Technical Guide to 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, a molecule of significant interest in contemporary chemical and pharmaceutical research. This document details its chemical identity, including its CAS number and IUPAC nomenclature. While specific synthesis protocols for this exact molecule are not widely published, this guide explores established synthetic routes for structurally related compounds, offering a predictive framework for its potential synthesis. Furthermore, this paper discusses the compound's anticipated physicochemical properties and explores its potential applications, particularly within the realm of drug discovery and development, by drawing parallels with analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to any scientific investigation. This section provides the definitive nomenclature and structural representation for the molecule of interest.

  • IUPAC Name: 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid

  • CAS Number: 1796933-28-9

The Chemical Abstracts Service (CAS) number is a unique identifier, crucial for unambiguous database searching and regulatory compliance.

Molecular Structure

The structural formula of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is foundational to understanding its chemical behavior and potential biological activity.

Caption: Chemical structure of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

Synthesis Strategies: A Predictive Approach

Proposed Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves the coupling of two key building blocks: a boronic acid (or ester) derivative of a toluene and a halogenated phenol.

G cluster_sm Starting Materials Target 3-(2-Chloro-5-hydroxyphenyl)- 2-methylbenzoic acid SM1 2-bromo-6-methylbenzoic acid or its ester Target->SM1 Disconnect C-C bond SM2 (2-Chloro-5-hydroxyphenyl)boronic acid Target->SM2 Disconnect C-C bond

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Stock Solutions of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed protocol for the preparation of stock solutions of the novel biaryl compound, 3-(2-Chloro-5-hydroxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of the novel biaryl compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Recognizing the limited availability of specific physicochemical data for this molecule, this document synthesizes principles of organic chemistry and best practices in laboratory science to offer a robust and reliable methodology. The protocols herein are designed to ensure the accurate and reproducible preparation of stock solutions suitable for a wide range of downstream applications in drug discovery and life sciences research. Emphasis is placed on understanding the chemical rationale behind each step to empower researchers to adapt the protocol to their specific experimental needs.

Introduction: The Criticality of a Well-Prepared Stock Solution

The journey of a potential therapeutic agent from a synthesized powder to a biologically active molecule in an assay begins with a simple, yet critical step: the preparation of a stock solution. An improperly prepared stock solution can lead to a cascade of experimental errors, including inaccurate concentration determination, compound precipitation, and degradation, ultimately resulting in misleading biological data and a significant loss of time and resources.

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is a complex organic molecule featuring both a carboxylic acid and a phenolic hydroxyl group. These functional groups impart acidic properties to the molecule, which fundamentally governs its solubility and stability. The presence of a biphenyl-like structure, along with a chlorine atom and a methyl group, contributes to its lipophilicity, suggesting that it is likely to be poorly soluble in aqueous solutions at neutral pH. Therefore, a systematic approach is required to achieve complete dissolution and maintain the integrity of the compound in solution.

This guide will provide a step-by-step protocol for the preparation of stock solutions of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, with a focus on the scientific principles that underpin each recommendation.

Physicochemical Properties: An Estimation-Based Approach

PropertyEstimated Value/CharacteristicRationale and Implications for Stock Solution Preparation
Molecular Formula C₁₄H₁₁ClO₃The molecular formula is determined by summing the atoms in the structure.
Molecular Weight 262.7 g/mol The molecular weight is crucial for calculating the mass of the compound required to achieve a specific molar concentration.
Acidity (pKa) Carboxylic Acid: ~4-5 Phenolic Hydroxyl: ~9-10The carboxylic acid is the more acidic proton and will be the primary determinant of solubility in basic solutions.[1] The phenolic proton is less acidic.[2]
Aqueous Solubility Poor at neutral pHThe relatively large, non-polar carbon skeleton suggests low water solubility. The acidic nature of the molecule means its solubility will be highly pH-dependent.[3]
Organic Solvent Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol)."Like dissolves like" is a guiding principle in solubility.[4] The polar functional groups suggest solubility in polar organic solvents.
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar aromatic carboxylic acids.[4][5]

Health and Safety Precautions

Given the presence of chloro, phenolic, and carboxylic acid functional groups, it is prudent to handle 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid with appropriate care. Structurally related compounds are known to cause skin and eye irritation.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A laboratory coat is required.

Handling:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust particles.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Experimental Protocols: Preparing the Stock Solution

This section details two primary protocols for preparing a stock solution of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. The choice of solvent will depend on the requirements of the downstream application.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery for preparing high-concentration stock solutions of poorly water-soluble compounds.[7]

Materials and Equipment:

  • 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid powder

  • Anhydrous DMSO (Biotechnology grade or equivalent)

  • Analytical balance

  • Volumetric flask (Class A)

  • Vortex mixer

  • Pipettes

  • Amber glass vials with screw caps for storage

Step-by-Step Methodology:

  • Determine the Desired Concentration and Volume: For a 10 mM stock solution in 10 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 262.7 g/mol = 0.02627 g (or 26.27 mg)

  • Weigh the Compound: Accurately weigh 26.27 mg of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid using an analytical balance and transfer it to a 10 mL volumetric flask.

  • Initial Solvent Addition and Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask. Use a vortex mixer to facilitate dissolution. Gentle warming in a water bath (not exceeding 40°C) can be employed if the compound is slow to dissolve.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Then, carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization and Aliquoting: Cap the flask and invert it several times to ensure a homogenous solution. Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and exposure to light and moisture.[8]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, storage at 4°C is acceptable for many compounds in DMSO.[9]

Protocol 2: Preparation of a Stock Solution in Ethanol

Ethanol can be a suitable alternative to DMSO, particularly for cell-based assays where high concentrations of DMSO may be toxic.

Materials and Equipment:

  • 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid powder

  • 200-proof (absolute) ethanol

  • Analytical balance

  • Volumetric flask (Class A)

  • Vortex mixer

  • Pipettes

  • Amber glass vials with screw caps for storage

Step-by-Step Methodology:

  • Determine the Desired Concentration and Volume: Follow the calculation in Protocol 1.

  • Weigh the Compound: Accurately weigh the calculated mass of the compound and transfer it to a volumetric flask of the desired volume.

  • Solvent Addition and Dissolution: Add approximately 70-80% of the final volume of absolute ethanol. Use a vortex mixer to aid dissolution. Sonication in a water bath for short periods can also be effective.

  • Final Volume Adjustment: After complete dissolution, bring the solution to the final volume with ethanol.

  • Homogenization and Aliquoting: Ensure the solution is homogenous by inverting the flask multiple times. Aliquot into amber glass vials.

  • Storage: Store at -20°C or -80°C.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & QC calc Calculate Mass weigh Weigh Compound calc->weigh add_solvent Add ~80% Solvent weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve final_vol Adjust to Final Volume dissolve->final_vol homogenize Homogenize (Invert) final_vol->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -20°C / -80°C aliquot->store qc Optional QC (LC-MS/NMR) store->qc

Caption: Workflow for preparing stock solutions.

Quality Control and Best Practices

  • Purity Confirmation: For critical applications, it is advisable to confirm the concentration and purity of the stock solution using analytical techniques such as HPLC or LC-MS.

  • Solubility Testing in Assay Buffer: Before use in a biological assay, it is essential to determine the kinetic solubility of the compound in the final assay buffer. This is typically done by diluting the DMSO or ethanol stock solution into the aqueous buffer and observing for any precipitation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation or precipitation.[8]

  • Use of Anhydrous Solvents: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can affect the stability of some compounds.[9] Therefore, using anhydrous DMSO and minimizing the time the stock bottle is open to the air is recommended.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not fully dissolve. Insufficient solvent volume or low solubility.- Gently warm the solution (not exceeding 40°C). - Use a sonicator. - If the compound is still insoluble, a lower concentration stock solution may be necessary.
Precipitation upon storage at low temperatures. The compound's solubility limit in the chosen solvent is exceeded at that temperature.- Prepare a less concentrated stock solution. - Before use, allow the vial to warm to room temperature and vortex to ensure any precipitate has redissolved.
Color change of the solution over time. Compound degradation. Phenolic compounds can be susceptible to oxidation.- Prepare fresh stock solutions more frequently. - Store under an inert atmosphere (e.g., argon or nitrogen). - Store protected from light in amber vials.

Conclusion

The successful preparation of a stock solution of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is an achievable goal with careful attention to its acidic nature and likely poor aqueous solubility. By employing the protocols and best practices outlined in this guide, researchers can confidently prepare accurate and stable stock solutions, thereby laying a solid foundation for reliable and reproducible experimental outcomes.

References

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheng, T., et al. (2021). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 11(2), 153-160.
  • Kozikowski, B. A., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(6), 617-623.
  • Gala, D. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81.
  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Rathod, S. B., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1198-1210.
  • ResearchGate. (n.d.). How long can a compound be stable in DMSO for?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Retrieved from [Link]

  • Reddit. (n.d.). Isolation of a Carboxylic acid. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Inhibition of Cyclooxygenase-2 (COX-2) by 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Introduction: Targeting Inflammation with Precision Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and cance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammation with Precision

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and cancer. A key mediator of the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2). While the related COX-1 isoform is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1] Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The compound 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid possesses structural motifs, notably the benzoic acid group, that are common to several known COX inhibitors. This application note provides a comprehensive, field-proven protocol for the in vitro evaluation of this compound as a potential selective inhibitor of human recombinant COX-2. The described assay is a robust, self-validating system designed for researchers in drug discovery and development. It employs a highly sensitive and specific method to quantify enzymatic activity by measuring the production of prostaglandin E2 (PGE2) via an enzyme-linked immunosorbent assay (ELISA).[3]

Principle of the Assay: A Two-Stage Approach to Quantifying Inhibition

The in vitro COX-2 inhibition assay is a two-part process designed to first allow for the enzymatic reaction and then to quantify its product.[3]

Part 1: The Enzymatic Reaction. In this initial stage, purified human recombinant COX-2 is incubated with its substrate, arachidonic acid, in the presence of varying concentrations of the test compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[4]

Part 2: Quantification of Prostaglandin E2 (PGE2) by Competitive ELISA. The unstable PGH2 is rapidly converted to the more stable PGE2. The concentration of PGE2 is then determined using a competitive ELISA. In this assay, a known amount of PGE2 conjugated to a reporter enzyme (e.g., horseradish peroxidase) competes with the PGE2 produced in the enzymatic reaction for binding to a limited number of anti-PGE2 antibody-coated wells. The amount of conjugated PGE2 that binds to the antibody is inversely proportional to the amount of free PGE2 in the sample. The subsequent addition of a substrate for the reporter enzyme results in a colorimetric signal that can be measured, allowing for the precise quantification of PGE2 levels.[5]

Visualizing the Workflow: From Reagents to Results

The following diagram illustrates the sequential steps of the in vitro COX-2 inhibition assay.

workflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_elisa PGE2 Quantification (ELISA) cluster_analysis Data Analysis Reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) Incubation Incubation of COX-2, Inhibitor, and Arachidonic Acid Reagents->Incubation Add to reaction wells ELISA_plate Transfer to Anti-PGE2 Coated Plate Incubation->ELISA_plate Stop reaction & transfer Competitive_Binding Competitive Binding with PGE2-HRP Conjugate ELISA_plate->Competitive_Binding Wash Wash to Remove Unbound Reagents Competitive_Binding->Wash Substrate_Addition Addition of Colorimetric Substrate Wash->Substrate_Addition Signal_Development Color Development Substrate_Addition->Signal_Development Read_Plate Measure Absorbance at 450 nm Signal_Development->Read_Plate Std_Curve Generate PGE2 Standard Curve Read_Plate->Std_Curve Calc_PGE2 Calculate PGE2 Concentration Std_Curve->Calc_PGE2 IC50_Curve Plot % Inhibition vs. [Inhibitor] Calc_PGE2->IC50_Curve IC50_Det Determine IC50 Value IC50_Curve->IC50_Det

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Detailed Protocols: A Step-by-Step Guide

Materials and Reagents
  • Enzyme: Human Recombinant COX-2 (e.g., from Cayman Chemical or similar supplier)

  • Substrate: Arachidonic Acid

  • Test Compound: 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

  • Positive Control: Celecoxib (a known selective COX-2 inhibitor)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin

  • Solvent for Test Compound and Control: Dimethyl sulfoxide (DMSO)

  • PGE2 ELISA Kit: (e.g., from Cayman Chemical, R&D Systems, or Arbor Assays)

  • Microplates: 96-well format

  • Multichannel pipettes and sterile tips

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol 1: Preparation of Reagents
  • Assay Buffer: Prepare a fresh solution of 100 mM Tris-HCl, pH 8.0. Just before use, add phenol to a final concentration of 500 µM and hematin to a final concentration of 1 µM. Keep on ice.

  • Enzyme Solution: Reconstitute the lyophilized human recombinant COX-2 in the assay buffer to the concentration recommended by the supplier. Aliquot and store at -80°C for long-term use. For the assay, dilute the enzyme stock in ice-cold assay buffer to the desired working concentration.

  • Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. For the assay, dilute the stock in ice-cold assay buffer to the final working concentration.

  • Test Compound Stock Solution: Dissolve 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Test Compound Serial Dilutions: Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations to be tested. A typical 10-point dilution series might range from 10 mM to 1 nM.

  • Positive Control Stock and Dilutions: Prepare a stock solution and serial dilutions of Celecoxib in DMSO in the same manner as the test compound.

Protocol 2: COX-2 Enzymatic Reaction
  • Assay Plate Setup: In a 96-well microplate, designate wells for the blank (no enzyme), vehicle control (DMSO), positive control (Celecoxib), and the test compound at various concentrations.

  • Addition of Reagents:

    • To all wells, add 150 µL of the assay buffer.

    • To the appropriate wells, add 10 µL of the serially diluted test compound or positive control. For the vehicle control wells, add 10 µL of DMSO.

    • Add 20 µL of the diluted COX-2 enzyme solution to all wells except the blank wells (add 20 µL of assay buffer to the blank wells).

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 10 µL of 1 M HCl to each well.

Protocol 3: PGE2 Quantification by ELISA
  • Follow the detailed instructions provided with the commercial PGE2 ELISA kit. A generalized protocol is as follows:

  • Sample Transfer: Transfer an appropriate volume of the supernatant from the enzymatic reaction plate to the anti-PGE2 antibody-coated ELISA plate.

  • Competitive Binding: Add the PGE2-HRP conjugate to each well, followed by the addition of the anti-PGE2 antibody.

  • Incubation: Incubate the plate as recommended by the kit manufacturer (typically 1-2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the colorimetric substrate (e.g., TMB) to each well and incubate for the recommended time to allow for color development.

  • Stopping the Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

  • PGE2 Standard Curve: Generate a standard curve by plotting the absorbance values of the PGE2 standards provided in the ELISA kit against their known concentrations.

  • Calculation of PGE2 Concentration: Use the standard curve to determine the concentration of PGE2 in each of the experimental wells.

  • Calculation of Percent Inhibition: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and positive control using the following formula:

    % Inhibition = 100 * (1 - (PGE2_inhibitor - PGE2_blank) / (PGE2_vehicle - PGE2_blank))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Hypothetical Data Presentation

The following tables present hypothetical data for the inhibition of COX-2 by 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid and the positive control, Celecoxib.

Table 1: Inhibition of COX-2 by 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Concentration (µM)% Inhibition (Mean ± SD, n=3)
10095.2 ± 2.1
3088.7 ± 3.5
1075.4 ± 4.2
355.1 ± 3.9
130.8 ± 2.8
0.312.5 ± 1.9
0.13.1 ± 1.2

Table 2: Inhibition of COX-2 by Celecoxib (Positive Control)

Concentration (µM)% Inhibition (Mean ± SD, n=3)
1098.5 ± 1.5
392.1 ± 2.3
180.6 ± 3.1
0.360.2 ± 4.5
0.145.3 ± 3.7
0.0320.1 ± 2.5
0.015.8 ± 1.4

IC50 Values:

  • 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid: IC50 = 2.5 µM

  • Celecoxib: IC50 = 0.12 µM

Mechanism of Inhibition: Unraveling the Mode of Action

To further characterize the inhibitory properties of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved by performing kinetic studies where the initial reaction rates are measured at various substrate (arachidonic acid) and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[6]

Visualizing Inhibition Mechanisms

The following diagram illustrates the different modes of reversible enzyme inhibition.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_comp Enzyme (E) ES_comp Enzyme-Substrate Complex (ES) E_comp->ES_comp +S EI_comp Enzyme-Inhibitor Complex (EI) E_comp->EI_comp +I S_comp Substrate (S) I_comp Inhibitor (I) ES_comp->E_comp -S P_comp Product (P) ES_comp->P_comp k_cat EI_comp->E_comp -I E_non Enzyme (E) ES_non Enzyme-Substrate Complex (ES) E_non->ES_non +S EI_non Enzyme-Inhibitor Complex (EI) E_non->EI_non +I S_non Substrate (S) I_non Inhibitor (I) ES_non->E_non -S ESI_non Enzyme-Substrate-Inhibitor Complex (ESI) ES_non->ESI_non +I P_non Product (P) ES_non->P_non k_cat EI_non->E_non -I EI_non->ESI_non +S ESI_non->ES_non -I ESI_non->EI_non -S

Caption: Modes of reversible enzyme inhibition.

Trustworthiness and Self-Validation: Ensuring Data Integrity

The reliability of the data generated from this assay is paramount. The following controls are essential for a self-validating system:

  • Blank Control (No Enzyme): This control accounts for any background signal from the reagents and is crucial for accurate calculation of percent inhibition.

  • Vehicle Control (DMSO without Inhibitor): This control represents 100% enzyme activity and is the reference against which the activity in the presence of the inhibitor is compared.

  • Positive Control (Known Selective COX-2 Inhibitor): The use of a well-characterized inhibitor like Celecoxib validates the assay's performance and provides a benchmark for the potency of the test compound.

  • Linearity of the Reaction: It is critical to ensure that the enzymatic reaction is proceeding within the linear range with respect to time and enzyme concentration. This can be verified in initial optimization experiments.

Conclusion: A Robust Framework for Inhibitor Characterization

This application note provides a detailed and scientifically grounded protocol for the in vitro assessment of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid as a potential inhibitor of COX-2. By following these methodologies, researchers can obtain reliable and reproducible data on the inhibitory potency (IC50) of this compound. Further kinetic studies, as outlined, will provide deeper insights into its mechanism of action, which is a critical step in the drug discovery and development pipeline. The principles and protocols described herein can also be adapted for the evaluation of other potential enzyme inhibitors.

References

  • Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclooxygenases 1 and 2. Annual review of pharmacology and toxicology, 38, 97-120. [Link]

  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(1), 1-5. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]

  • Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., ... & Trzaskos, J. M. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(24), 11202-11206. [Link]

  • Kulmacz, R. J. (2002). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 364(Pt 3), 641–647. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Wikipedia. (2024). Cyclooxygenase. [Link]

Sources

Method

Application Notes and Protocols: 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid as a Versatile Precursor in Organic Synthesis

Introduction: Unveiling the Potential of a Unique Biaryl Scaffold In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design.[1][2] These structures are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Biaryl Scaffold

In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design.[1][2] These structures are prevalent in a myriad of pharmaceuticals, agrochemicals, and functional materials. 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is a strategically functionalized biaryl carboxylic acid poised to be a valuable precursor for a range of complex molecular architectures. Its unique substitution pattern, featuring a halogenated phenol ring coupled with a methylated benzoic acid, offers multiple reactive handles for diversification. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential applications of this versatile building block. We will delve into a proposed, robust synthetic protocol and explore its utility in generating novel heterocyclic systems and other medicinally relevant scaffolds.

Physicochemical Properties and Safety Considerations

While specific experimental data for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is not extensively documented, its properties can be inferred from structurally related compounds.

PropertyEstimated Value/InformationSource (Analogous Compounds)
Molecular Formula C₁₄H₁₁ClO₃N/A
Molecular Weight 262.69 g/mol N/A
Appearance Expected to be an off-white to pale yellow solid.General observation for similar biaryl carboxylic acids.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents and water.General solubility of benzoic acid derivatives.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5. The phenolic proton will be less acidic.General pKa of benzoic acids and phenols.

Safety Precautions:

As with any laboratory chemical, appropriate safety measures must be taken when handling 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid and its precursors.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]

  • Toxicity: While specific toxicity data is unavailable, related chloro- and hydroxy-substituted aromatic compounds can be irritants and may be harmful if ingested or inhaled. Treat this compound with appropriate caution.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Proposed Synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Synthetic_Scheme cluster_0 Precursor Synthesis: Phenylboronic Acid Moiety cluster_1 Precursor Synthesis: Aryl Halide Moiety cluster_2 Core Synthesis and Final Product Formation 4-Chloro-3-methoxyaniline 4-Chloro-3-methoxyaniline 4-Chloro-3-methoxyphenylboronic acid 4-Chloro-3-methoxyphenylboronic acid 4-Chloro-3-methoxyaniline->4-Chloro-3-methoxyphenylboronic acid 1. Diazotization 2. Borylation Protected Biaryl Methyl 3-(2-chloro-5-methoxyphenyl)-2-methylbenzoate 4-Chloro-3-methoxyphenylboronic acid->Protected Biaryl Suzuki-Miyaura Coupling 2-Amino-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid 2-Bromo-3-methylbenzoic acid 2-Bromo-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid->2-Bromo-3-methylbenzoic acid Sandmeyer Reaction 2-Bromo-3-methylbenzoic acid->Protected Biaryl Protected Acid 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid Protected Biaryl->Protected Acid Hydrolysis Final Product 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid Protected Acid->Final Product Demethylation

Figure 1: Proposed synthetic workflow for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.
Part 1: Synthesis of 2-Bromo-3-methylbenzoic acid

This precursor can be synthesized from commercially available 2-amino-3-methylbenzoic acid via a Sandmeyer reaction.[5]

Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature. The product will precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude 2-bromo-3-methylbenzoic acid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure product.[5][6]

Part 2: Synthesis of 4-Chloro-3-methoxyphenylboronic acid

The synthesis of this boronic acid can be achieved from 4-chloro-3-methoxyaniline. The methoxy group serves as a protecting group for the phenol.

Protocol:

  • Diazotization:

    • Suspend 4-chloro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir for 30 minutes at this temperature.

  • Borylation:

    • In a separate flask, prepare a solution of boronic acid or a suitable boronate ester (e.g., pinacolborane) and a copper catalyst in a suitable solvent.

    • Slowly add the diazonium salt solution to the boronic acid mixture.

    • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Work-up and Purification:

    • After the reaction is complete, perform an acidic work-up to hydrolyze any boronate esters.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Part 3: Suzuki-Miyaura Coupling and Deprotection

This is the key step to form the biaryl backbone.

Suzuki_Coupling Reactants 2-Bromo-3-methylbenzoic acid + 4-Chloro-3-methoxyphenylboronic acid Product 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid Reactants->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Final_Product 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid Product->Final_Product BBr₃ or HBr/AcOH

Figure 2: Key Suzuki-Miyaura coupling and deprotection steps.

Protocol:

  • Coupling Reaction:

    • To a degassed mixture of a suitable solvent (e.g., toluene, dioxane, or a mixture with water), add 2-bromo-3-methylbenzoic acid (1.0 eq), 4-chloro-3-methoxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).[7]

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification of the Protected Biaryl:

    • After completion, cool the reaction mixture to room temperature.

    • Add water and extract the aqueous phase with an organic solvent like ethyl acetate.

    • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry.

    • The crude 3-(2-chloro-5-methoxyphenyl)-2-methylbenzoic acid can be purified by recrystallization.

  • Deprotection (Demethylation):

    • Dissolve the purified methoxy-protected biaryl in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Slowly add a demethylating agent such as boron tribromide (BBr₃) (2-3 eq) or a solution of HBr in acetic acid.[8]

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water or methanol.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the final product, 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid, by recrystallization or column chromatography.

Applications in Organic Synthesis

The strategic placement of the hydroxyl, carboxylic acid, and chloro functionalities makes 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid a valuable precursor for various complex molecules.

Synthesis of Dibenzofuranone Derivatives

The ortho-hydroxybiaryl carboxylic acid structure is an ideal precursor for the synthesis of dibenzo[b,d]furan-6-one derivatives through intramolecular cyclization (lactonization). These heterocycles are of interest in medicinal chemistry.[9]

Protocol: Acid-Catalyzed Intramolecular Lactonization

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid (1.0 eq) in a high-boiling point solvent such as toluene or xylenes.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

    • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction Execution:

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The resulting crude dibenzofuranone can be purified by column chromatography or recrystallization.

Precursor to Fluorenone Scaffolds via Intramolecular Friedel-Crafts Acylation

The biaryl carboxylic acid can be cyclized under Friedel-Crafts conditions to form substituted fluorenones, which are important structural motifs in materials science and medicinal chemistry.[10][11]

Application_Workflow Precursor 3-(2-Chloro-5-hydroxyphenyl)- 2-methylbenzoic acid Dibenzofuranone Substituted Dibenzo[b,d]furan-6-one Precursor->Dibenzofuranone Intramolecular Lactonization Fluorenone Substituted Fluorenone Precursor->Fluorenone Intramolecular Friedel-Crafts Acylation

Figure 3: Key applications of the title compound as a synthetic precursor.

Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization

  • Reaction Setup:

    • In a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA).

    • Heat the PPA to around 80-100 °C to reduce its viscosity.

    • Slowly add 3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid (with the hydroxyl group protected if necessary) to the hot PPA with vigorous stirring.

  • Reaction Execution:

    • Heat the reaction mixture to 120-150 °C for several hours.

    • Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with stirring.

    • The crude fluorenone product will precipitate.

    • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then wash with a sodium bicarbonate solution.

    • Dry the crude product and purify by column chromatography or recrystallization.

Conclusion

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid represents a highly versatile, albeit not yet commercially widespread, precursor in organic synthesis. The synthetic route proposed herein, centered around a Suzuki-Miyaura coupling, offers a reliable and adaptable method for its preparation. The strategic arrangement of its functional groups opens up a plethora of synthetic possibilities, particularly in the construction of complex heterocyclic systems like dibenzofuranones and fluorenones. This guide provides the necessary foundational knowledge for researchers to synthesize and utilize this promising building block in their drug discovery and materials science endeavors.

References

  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 804-815. [Link]

  • US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google P
  • Electricity-Promoted Friedel–Crafts Acylation of Biarylcarboxylic Acids - ACS Publications. [Link]

  • CN111072698A - Preparation method of hydroxyphenylboronic acid - Google P
  • Intramolecular cyclisations of biphenyl-2-carboxyl radicals: evidence for a II-state aroyloxyl radical - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. [Link]

  • The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review - PubMed. [Link]

  • Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids - ResearchGate. [Link]

  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. [Link]

  • A New Deprotection Procedure of MTM Ether - ResearchGate. [Link]

  • Electricity-Promoted Friedel-Crafts Acylation of Biarylcarboxylic Acids - ResearchGate. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH. [Link]

  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone - YouTube. [Link]

  • Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents - PubMed. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. [Link]

  • Synthesis of Dibenzofurans - Organic Chemistry Portal. [Link]

  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google P
  • BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage - New Journal of Chemistry (RSC Publishing). [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. [Link]

  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google P
  • Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed. [Link]

  • 110054642 Preparation method of 4-chlorophenylboronic acid - WIPO Patentscope. [Link]

  • US2842562A - Cyclization of aromatic carboxylic acid compounds - Google P
  • Supporting Information Electricity-Promoted Friedel-Crafts Acylation of Biarylcarboxylic Acids Contents - DOI. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. [Link]

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed. [Link]

  • The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a - ResearchGate. [Link]

  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF - ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: The Emerging Potential of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic Acid in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid as a nove...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid as a novel scaffold in medicinal chemistry. This document outlines a hypothesized application in oncology, focusing on the development of Tropomyosin receptor kinase (Trk) inhibitors, and provides detailed protocols for its synthesis and initial biological evaluation.

Introduction: A Scaffold of Untapped Potential

In the landscape of modern drug discovery, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is a biaryl compound with a unique combination of functional groups: a carboxylic acid, a phenolic hydroxyl group, and a chloro substituent. While this specific molecule is not extensively documented in current literature, its structural motifs are present in a variety of biologically active compounds. The hydroxybenzoic acid moiety, for instance, is known to be a key component in molecules with antimicrobial, anti-inflammatory, and antioxidant properties[1][2].

The biaryl structure is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to its rigid nature, which can facilitate precise interactions with the ATP-binding pocket of kinases. Based on these structural features, we hypothesize that 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid represents a promising and unexplored scaffold for the design of novel kinase inhibitors, with a particular focus on the Tropomyosin receptor kinase (Trk) family.

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of cell differentiation, proliferation, and survival in the nervous system[3]. Aberrant activation of Trk kinases, often through chromosomal rearrangements leading to NTRK gene fusions, is a known oncogenic driver in a wide range of cancers[3][4]. Therefore, the development of small-molecule Trk inhibitors is a clinically validated and highly promising strategy for the treatment of these cancers[5].

This guide will explore the hypothesized application of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid as a foundational scaffold for the discovery of novel Trk inhibitors.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid scaffold can be envisioned through a Suzuki cross-coupling reaction. This approach offers high yields and functional group tolerance, making it a staple in modern medicinal chemistry. The proposed workflow is outlined below:

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Cross-Coupling cluster_product Product A 2-Bromo-3-methylbenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Reactant 1 B 2-Chloro-5-hydroxyphenylboronic acid B->C Reactant 2 D 3-(2-Chloro-5-hydroxyphenyl)- 2-methylbenzoic acid C->D Yields

Caption: Proposed Suzuki coupling for scaffold synthesis.

Medicinal Chemistry Applications: A Scaffold for Trk Kinase Inhibitors

Rationale for Targeting Trk Kinases

The 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid scaffold possesses several key features that make it an attractive starting point for the design of Trk inhibitors:

  • Biaryl Core: The rigid biaryl backbone can effectively occupy the hydrophobic regions of the ATP-binding pocket of Trk kinases.

  • Hydrogen Bonding Moieties: The phenolic hydroxyl and carboxylic acid groups can form crucial hydrogen bond interactions with the hinge region of the kinase, a common binding motif for type I kinase inhibitors[3].

  • Vectors for Optimization: The phenyl rings provide multiple positions for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, the chloro group can be modified or other substituents can be introduced to explore interactions with specific pockets within the kinase domain.

Hypothesized Mechanism of Action

We propose that derivatives of this scaffold will act as ATP-competitive inhibitors of Trk kinases. By binding to the ATP-binding site in the kinase domain, these inhibitors would prevent the phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.

Trk Signaling Pathway Inhibition cluster_pathway Trk Signaling cluster_inhibitor Inhibition Trk Trk Receptor Ras Ras Trk->Ras PI3K PI3K Trk->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 3-(2-Chloro-5-hydroxyphenyl)- 2-methylbenzoic acid Derivative Inhibitor->Trk Blocks ATP Binding

Caption: Inhibition of Trk signaling by the proposed scaffold.

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological evaluation of the 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid scaffold and its derivatives.

Protocol 1: Synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Objective: To synthesize the core scaffold via a Suzuki cross-coupling reaction.

Materials:

  • 2-Bromo-3-methylbenzoic acid

  • 2-Chloro-5-hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 100 mL round-bottom flask, add 2-bromo-3-methylbenzoic acid (1.0 eq), 2-chloro-5-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 50 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro TrkA Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compound against the TrkA kinase.

Materials:

  • Recombinant human TrkA kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • APC-labeled streptavidin

  • 384-well assay plates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the inhibitor compound at various concentrations.

  • Add the recombinant TrkA kinase and the biotinylated peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

  • Incubate in the dark for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Activity of Scaffold Derivatives

The following table presents hypothetical, yet plausible, in vitro activity data for the core scaffold and a small set of rationally designed derivatives. This illustrates how systematic modification of the scaffold can lead to improved potency.

Compound IDR¹ PositionR² PositionTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
Scaffold-01-H-H>10,000>10,000>10,000
Derivative-02-F-H85012001500
Derivative-03-H-NH₂4509801100
Derivative-04-F-NH₂50250300

Conclusion and Future Directions

The 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. The synthetic accessibility and the presence of key pharmacophoric features make it an attractive candidate for targeting the Trk family of kinases. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and initial biological evaluation of this compound and its derivatives.

Future work should focus on the synthesis of a diverse library of analogues to establish a comprehensive Structure-Activity Relationship (SAR). Further optimization of hit compounds for improved potency, selectivity, and drug-like properties will be crucial for advancing this scaffold towards preclinical development.

References

  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Wikipedia. (2026). 4-Hydroxybenzoic acid.
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
  • Wang, T., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PubMed Central.
  • ResearchGate. (2026). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
  • PubMed Central. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.
  • Google Patents. (2005). EP1559705A1 - Process for production of hydroxybenzoic acids.
  • Google Patents. (2015). WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.
  • PubMed Central. (2021). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application.

Sources

Method

Application Notes &amp; Protocols for the Evaluation of Anti-inflammatory Activity of Novel Hydroxybenzoic Acids

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of novel hydroxybenzoic acids. It moves beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of novel hydroxybenzoic acids. It moves beyond a simple recitation of protocols to offer a deep dive into the rationale behind experimental choices, ensuring a robust and scientifically sound evaluation process. This guide is structured to provide both the theoretical underpinnings of inflammation and the practical, step-by-step methodologies for key in vitro and in vivo assays. The protocols are designed to be self-validating, incorporating necessary controls and clear endpoints. All key claims are supported by authoritative citations, and a full reference list is provided.

Introduction: The Therapeutic Potential of Hydroxybenzoic Acids

Hydroxybenzoic acids, a class of phenolic compounds, are widely distributed in plants and have garnered significant attention for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[1][2] Their structural simplicity and natural abundance make them attractive starting points for the development of novel anti-inflammatory therapeutics. The evaluation of their efficacy and mechanism of action is a critical step in the drug discovery pipeline. This guide will provide the necessary tools to conduct a thorough and meaningful assessment of the anti-inflammatory potential of novel hydroxybenzoic acid derivatives.

The Molecular Landscape of Inflammation: Key Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases. The anti-inflammatory effects of many compounds, including hydroxybenzoic acids, are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in the immune and inflammatory responses.[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals like cytokines or bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[6][7] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes Induces Transcription NFkB_IkB->NFkB IκB Degradation Hydroxybenzoic_Acid Novel Hydroxybenzoic Acid Hydroxybenzoic_Acid->IKK Inhibits? Hydroxybenzoic_Acid->NFkB Inhibits Translocation?

Figure 1: The NF-κB signaling pathway and potential points of inhibition by hydroxybenzoic acids.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation.[8][9] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[8][10] Key members of the MAPK family include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[9] The activation of these kinases by various stimuli, including LPS, results in the production of pro-inflammatory cytokines and enzymes.[11]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Response Pro-inflammatory Response Transcription_Factors->Pro_inflammatory_Response Induces Hydroxybenzoic_Acid Novel Hydroxybenzoic Acid Hydroxybenzoic_Acid->MAPKK Inhibits? Hydroxybenzoic_Acid->MAPK Inhibits?

Figure 2: The MAPK signaling pathway and potential points of inhibition by hydroxybenzoic acids.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential for the initial screening and mechanistic evaluation of novel compounds.[12] They are generally cost-effective, rapid, and allow for the investigation of specific molecular targets.[12]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: During inflammation, macrophages are activated by stimuli such as LPS, leading to the upregulation of iNOS and the production of large amounts of nitric oxide (NO).[13][14] Excessive NO production contributes to tissue damage. Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity.[15] The RAW 264.7 murine macrophage cell line is a well-established model for this assay.[13]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the novel hydroxybenzoic acid (or a known inhibitor like L-NAME as a positive control) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[13]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[13]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): Concurrently, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation:

CompoundConcentration (µM)NO Production (% of LPS control)Cell Viability (%)
Control-0100
LPS (1 µg/mL)-10098
Novel HBA-11085.2 ± 4.199
5055.7 ± 3.597
10025.1 ± 2.895
L-NAME10015.3 ± 1.998
Cyclooxygenase (COX-2) Enzyme Inhibition Assay

Rationale: COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development. Commercially available COX-2 inhibitor screening kits provide a convenient and reliable method for this evaluation.

Protocol (based on a fluorometric assay kit): [16][17]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes reconstituting the human recombinant COX-2 enzyme and preparing the arachidonic acid substrate.[17]

  • Inhibitor Preparation: Dissolve the novel hydroxybenzoic acid and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent like DMSO.[16]

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, COX probe, and COX cofactor to each well.

    • Add the test inhibitor or vehicle control.

    • Add the reconstituted COX-2 enzyme to all wells except the background control.

    • Incubate for 10 minutes at 37°C.[18]

    • Initiate the reaction by adding the arachidonic acid substrate.[18]

    • Incubate for exactly 2 minutes at 37°C.[18]

  • Fluorescence Measurement: Measure the fluorescence at an excitation/emission of 535/587 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

Data Presentation:

CompoundConcentration (µM)COX-2 Inhibition (%)
Novel HBA-1112.5 ± 1.8
1048.2 ± 3.3
5085.6 ± 4.9
Celecoxib192.1 ± 2.5

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for assessing the efficacy of a compound in a whole biological system, taking into account factors like absorption, distribution, metabolism, and excretion.[19][20]

Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory drugs.[21][22] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).[21] The reduction in paw volume is a measure of the anti-inflammatory activity of the test compound.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[23]

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

      • Group II: Carrageenan control.

      • Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Groups IV-VI: Novel hydroxybenzoic acid at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.[24]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[24][25]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[25][26]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Paw_Edema_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping and Dosing (Vehicle, Positive Control, Test Compound) Acclimatization->Grouping Carrageenan_Injection Carrageenan Injection (0.1 mL, 1%) Grouping->Carrageenan_Injection 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Measurement at 0, 1, 2, 3, 4 hours Data_Analysis Data Analysis (% Edema Inhibition) Measurement->Data_Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Carrageenan Control-1.52 ± 0.080
Indomethacin100.98 ± 0.0664.5
Novel HBA-1251.35 ± 0.0725.0
501.15 ± 0.0654.4
1001.02 ± 0.0569.1

Concluding Remarks

The systematic evaluation of novel hydroxybenzoic acids for their anti-inflammatory activity requires a multi-faceted approach, combining both in vitro and in vivo models. The protocols and rationale provided in this guide offer a robust framework for researchers to screen, characterize, and elucidate the mechanisms of action of these promising compounds. By understanding the underlying signaling pathways and employing validated experimental models, the scientific community can accelerate the development of new and effective anti-inflammatory therapies.

References

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Xie, Y., et al. (2024). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Food & Function, 15(1), 33-56. [Link]

  • Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Barreca, D., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(13), 10953. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Inflammation, 1, 1-16. [Link]

  • Ahmad, S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(12), 1-13. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 357-362. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Pharmaceutical Design, 25(34), 3664-3681. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Chen, Y. S., et al. (2019). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine Drugs, 17(11), 619. [Link]

  • Singh, S., et al. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 7(1), 1-8. [Link]

  • Widowati, W., et al. (2016). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 19(7), 790-798. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Barreca, D., et al. (2023). Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids. International Journal of Molecular Sciences, 24(13), 10953. [Link]

  • Michalkova, R., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(11), 3144. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • ResearchGate. (n.d.). Nitric oxide production of LPS stimulated THP-1 macrophage cells. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Singh, S., et al. (2018). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. Journal of Drug Delivery and Therapeutics, 8(5-s), 148-151. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Chun, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 64(2), 115-121. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • Williams, A. S., et al. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 164(2), 291-296. [Link]

  • ResearchGate. (n.d.). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066-1071. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • Abad, M. J., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 22(4), 2136. [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152. [Link]

Sources

Application

Application Note &amp; Protocols: Comprehensive Evaluation of the Antioxidant Capacity of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of the antioxidant capacity of the novel compound, 3-(2-Chloro-5-hydroxyphenyl)-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of the antioxidant capacity of the novel compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. In the quest for new therapeutic agents, understanding the potential of a molecule to mitigate oxidative stress is a critical early-stage assessment. Oxidative stress is implicated in a wide array of pathologies, making the discovery of new antioxidants a significant focus in medicinal chemistry.[1][2] Benzoic acid derivatives are a class of compounds known to possess a range of biological activities, including antioxidant effects.[3][4] This guide outlines the theoretical basis and provides detailed, validated protocols for a multi-assay approach to comprehensively evaluate the antioxidant potential of this specific substituted benzoic acid derivative.

Introduction: The Rationale for Antioxidant Capacity Assessment

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to cellular damage, a state known as oxidative stress.[1] Antioxidants are molecules that can neutralize these harmful species, and there is significant interest in identifying new synthetic compounds with this capability.[2] The chemical structure of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, featuring a phenolic hydroxyl group, suggests a potential for antioxidant activity. Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[5][6]

A single assay is insufficient to provide a complete profile of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended.[7] This guide details protocols for four widely accepted assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: An electron transfer (ET) based assay.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Also based on electron transfer (ET).[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: An ET-based assay that measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A hydrogen atom transfer (HAT) based assay, which is considered to be more biologically relevant.[8][10]

By employing this combination of assays, researchers can gain a more complete understanding of the antioxidant potential of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

General Workflow for Antioxidant Capacity Evaluation

The overall process for evaluating the antioxidant capacity of the target compound is summarized in the workflow diagram below. This involves initial sample preparation followed by parallel analysis using the selected panel of assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Analysis & Interpretation SamplePrep Sample Preparation (Dissolve 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in appropriate solvent, e.g., DMSO or Methanol) SerialDilution Serial Dilutions (Prepare a range of concentrations) SamplePrep->SerialDilution DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay ORAC ORAC Assay DataAcquisition Data Acquisition (Spectrophotometric or Fluorometric Readings) DPPH->DataAcquisition ABTS->DataAcquisition FRAP->DataAcquisition ORAC->DataAcquisition Calculation Calculations (IC50, TEAC, etc.) DataAcquisition->Calculation Comparison Comparative Analysis & Reporting Calculation->Comparison DPPH_Assay_Principle DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H + Antioxidant (AH) Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant Radical (A•)

Figure 2: Chemical principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in a suitable solvent (e.g., methanol or DMSO).

    • Standard: Prepare a stock solution of a known antioxidant such as Trolox or ascorbic acid (e.g., 1 mg/mL) in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the standard in the chosen solvent.

    • In a 96-well microplate, add 50 µL of each dilution to the wells. [11] * Add 150 µL of the 0.1 mM DPPH solution to each well. [11] * For the blank, use 50 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes. [12][11] * Measure the absorbance at 517 nm using a microplate reader. [12]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.

ABTS_Assay_Principle ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + Antioxidant (AH) Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant Radical (A•)

Figure 3: Chemical principle of the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [13]This solution is stable for up to two days when stored in the dark at room temperature.

    • Dilute the ABTS•⁺ working solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. [13][14]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

    • In a 96-well microplate, add 10 µL of each dilution to the wells.

    • Add 190 µL of the diluted ABTS•⁺ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. [9][15] Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). This working solution should be freshly prepared and warmed to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

    • In a 96-well microplate, add 20 µL of each dilution to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Fe²⁺.

    • The FRAP value of the test compound is expressed as µM of Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. [10]Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [16]The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). [17][18] Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (153 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • Trolox Standard: Prepare a stock solution and serial dilutions in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • This assay is typically performed in a 96-well black microplate.

    • Add 25 µL of the test compound, standard, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately place the plate in a fluorescence microplate reader equipped with an incubator set at 37°C.

    • Measure the fluorescence every minute for at least 60 minutes with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the test compound is expressed as µM of Trolox equivalents.

Data Presentation and Interpretation

For a comprehensive comparison, the results from all assays should be summarized in a table.

AssayPrinciple TypeMeasurementResult Expression
DPPH Electron Transfer (ET)Absorbance at 517 nmIC₅₀ (µg/mL or µM)
ABTS Electron Transfer (ET)Absorbance at 734 nmTEAC (µM Trolox Eq.)
FRAP Electron Transfer (ET)Absorbance at 593 nmFe²⁺ Equivalents (µM)
ORAC Hydrogen Atom Transfer (HAT)Fluorescence DecayTEAC (µM Trolox Eq.)

Interpretation:

A low IC₅₀ value in the DPPH assay indicates high radical scavenging activity. High TEAC and Fe²⁺ equivalent values in the ABTS, FRAP, and ORAC assays signify strong antioxidant capacity. Discrepancies in the results between different assays are expected and provide insight into the mechanism of antioxidant action. For instance, a compound might show high activity in ET-based assays (DPPH, ABTS, FRAP) but lower activity in the HAT-based ORAC assay, or vice versa. This highlights the importance of using a panel of assays for a thorough evaluation.

References

  • Apak, R., et al. (2004). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 9(2), 149-164. [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]

  • Zen-Bio. (2020). ABTS Antioxidant Assay Kit. [Link]

  • Şahin, E., et al. (2020). DPPH Radical Scavenging Assay. MDPI, 25(11), 2733. [Link]

  • Pisoschi, A. M., et al. (2015). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC, 10(2), 68-82. [Link]

  • Li, Y., et al. (2021). Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127689. [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY. [Link]

  • Miliauskas, G., et al. (2004). Genesis and development of DPPH method of antioxidant assay. Journal of Cereal Science, 40(2), 127-134. [Link]

  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds. [Link]

  • Xu, Y., et al. (2018). 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid Protects Against Oxygen-Glucose deprivation/reperfusion Injury. Life Sciences, 204, 54-62. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • ResearchGate. (n.d.). Antioxidant capacity of standard phenolic compounds determined using DPPH and FRAP assays. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • MDPI. (2022). Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients. [Link]

  • Floegel, A., et al. (2011). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 10(11), 2595. [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

  • MDPI. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. [Link]

  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

  • MDPI. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. [Link]

  • Campos, C., et al. (2016). Validation of an automated assay for the measurement of cupric reducing antioxidant capacity in serum of dogs. BMC Veterinary Research, 12, 133. [Link]

  • de Oliveira, A. B., et al. (2021). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Journal of the Brazilian Chemical Society, 32(8), 1646-1658. [Link]

  • MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5). [Link]

  • ResearchGate. (2025). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. [Link]

  • DergiPark. (2017). Antioxidant Capacity and Phenolic Compounds with HPLC of Asphodelus ramosus and Comparison of the Results with Allium cepa L. an. [Link]

  • Rubio, C. P., et al. (2016). Validation of three automated assays for total antioxidant capacity determination in canine serum samples. Veterinary Clinical Pathology, 45(2), 343-349. [Link]

  • YouTube. (2024). DPPH assay and TPC assays. [Link]

  • Taslimi, P., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282. [Link]

  • Al-Snafi, A. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmaceutical Research International, 34(10), 45-53. [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Pharmacognosy Journal. (2020). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. [Link]

  • Kantevari, S., et al. (2012). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC, 2012, 654924. [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. [Link]

Sources

Method

Application Note: Strategies for Potency Enhancement via Derivatization of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Abstract This guide provides a detailed framework for the strategic derivatization of the novel biaryl compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, to enhance its biological potency. Recognizing the compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the strategic derivatization of the novel biaryl compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, to enhance its biological potency. Recognizing the compound's potential as a lead structure in drug discovery, this document outlines systematic medicinal chemistry approaches focusing on its two primary functional handles: the phenolic hydroxyl and the carboxylic acid groups. We present validated, step-by-step protocols for synthesizing ether, ester, and amide derivatives, alongside the scientific rationale for each modification. Furthermore, a comprehensive protocol for a Fluorescence Polarization (FP) assay is detailed for robust potency evaluation. The overarching goal is to empower researchers to construct focused compound libraries, systematically explore the Structure-Activity Relationship (SAR), and rationally design next-generation analogs with superior potency.

Introduction and Strategic Overview

The biaryl scaffold of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid represents a common and valuable starting point in modern drug discovery. Its constituent parts—a halogenated ring, a phenolic hydroxyl group, and a carboxylic acid—provide multiple avenues for interaction with biological targets, likely involving hydrogen bonding, hydrophobic interactions, and ionic bonding. The process of converting such a "hit" compound into an optimized "lead" hinges on a systematic exploration of its Structure-Activity Relationships (SAR).[1][2][3] SAR studies aim to identify the specific structural features of a molecule that correlate with its biological activity, thereby guiding the rational design of more potent and selective analogs.[2][4][5]

The strategic approach outlined herein is to leverage the two most synthetically accessible and biologically relevant functional groups: the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) . By systematically modifying these sites, researchers can probe the chemical space around the core scaffold, leading to a deeper understanding of the pharmacophore and ultimately to compounds with enhanced potency.[6]

Core Directive: A Systematic Approach to Potency Enhancement

The derivatization strategy is designed as an iterative cycle of chemical synthesis, biological screening, and data analysis. This process allows for the methodical construction of a SAR profile that informs subsequent design choices.

Potency_Enhancement_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening & Analysis Phase cluster_design Design Phase Start Lead Compound: 3-(2-Chloro-5-hydroxyphenyl) -2-methylbenzoic acid Phenol_Lib Phenol Library (Ethers, Esters) Start->Phenol_Lib Parallel Synthesis Acid_Lib Carboxylic Acid Library (Amides, Esters, Bioisosteres) Start->Acid_Lib Parallel Synthesis Assay In Vitro Potency Assay (e.g., Fluorescence Polarization) Phenol_Lib->Assay Screen Library Acid_Lib->Assay Screen Library SAR SAR Analysis: Correlate Structure with Potency Data Assay->SAR Generate Data Design Design Next-Generation Derivatives SAR->Design Inform Design Design->Start Iterate

Caption: Iterative workflow for potency enhancement.

Derivatization of the Phenolic Hydroxyl Group

The phenolic -OH group is a versatile handle for chemical modification.[7][8] It can act as a hydrogen bond donor and, when deprotonated, a hydrogen bond acceptor. Modifying this group allows for the exploration of these interactions and can also improve key drug-like properties such as metabolic stability or membrane permeability.[7][9]

Scientific Rationale
  • Ether Synthesis: Converting the phenol to an ether (O-alkylation) removes its hydrogen bond donating capability and introduces steric bulk. This is a classic strategy to probe for nearby hydrophobic pockets in the target's binding site. The size and nature of the alkyl group can be varied to fine-tune these interactions.

  • Ester Synthesis: Acylation of the phenol to form an ester can serve two purposes. It acts as a prodrug strategy, where the ester is cleaved in vivo to release the active phenol.[9] Alternatively, the ester itself may form favorable interactions within the binding site.

Protocol: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[10][11] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by a base, acts as a nucleophile.[10]

Materials:

  • 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid (Starting Material, SM)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting material (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (2.0-3.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.

    • Scientist's Note: K₂CO₃ is a moderately strong base, sufficient for deprotonating the acidic phenol without affecting the carboxylic acid. It is also easier to handle than stronger bases like sodium hydride (NaH).[12]

  • Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Derivative (R-group) Alkyl Halide Expected Yield (%) Potency (IC₅₀/EC₅₀)
Methyl (-CH₃)IodomethaneRecord Experimental DataRecord Experimental Data
Ethyl (-CH₂CH₃)IodoethaneRecord Experimental DataRecord Experimental Data
Benzyl (-CH₂Ph)Benzyl bromideRecord Experimental DataRecord Experimental Data
(Add more as needed)
Table 1: Template for tracking synthesis and potency data for phenol derivatives.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is a critical functional group, often forming key ionic or hydrogen bond interactions with positively charged residues (like arginine or lysine) in a protein's active site. However, its acidic nature can also lead to poor membrane permeability and rapid metabolism.[13] Converting it to neutral amides or esters, or replacing it with bioisosteres, is a cornerstone of lead optimization.[14]

Scientific Rationale
  • Amide Synthesis: Amides are excellent mimics of the carboxylic acid's hydrogen bonding pattern but are neutral at physiological pH. Synthesizing a library of primary, secondary, and tertiary amides allows for a detailed exploration of the space and hydrogen bonding capacity around the original acid group. Amide bond formation is a foundational reaction in medicinal chemistry.[15]

  • Bioisosteric Replacement: Bioisosteres are functional groups with similar steric and electronic properties to the original group.[13] For carboxylic acids, common bioisosteres include tetrazoles and acyl sulfonamides.[16][17] These groups can replicate the acidic nature and hydrogen bonding pattern of the carboxylic acid while potentially improving pharmacokinetic properties.[16][18]

Protocol: Synthesis of Amide Derivatives via HATU Coupling

Modern peptide coupling reagents provide a mild and efficient way to form amide bonds directly from carboxylic acids and amines.[19] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used reagent known for its high efficiency and low rate of side reactions.[15][20]

Materials:

  • 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid (Starting Material, SM)

  • Amine (R-NH₂ or R₂NH) (e.g., ammonium chloride, methylamine, morpholine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Lithium chloride (LiCl) (optional, improves solubility)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the starting material (1.0 eq) in anhydrous DMF. Add the amine (1.1 eq) and DIPEA (3.0 eq).

    • Scientist's Note: DIPEA is a sterically hindered base that activates the coupling reagent without competing as a nucleophile.[21]

  • Coupling Agent: In a separate flask, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Reaction: Cool the flask containing the acid/amine mixture to 0 °C. Add the HATU solution dropwise. Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

  • Validation: Confirm the structure and purity of the final amide product using ¹H NMR and LC-MS.

Derivative (Amide) Amine Used Expected Yield (%) Potency (IC₅₀/EC₅₀)
Primary (-CONH₂)Ammonium ChlorideRecord Experimental DataRecord Experimental Data
N-Methyl (-CONHCH₃)Methylamine HClRecord ExperimentalDataRecord Experimental Data
MorpholinylMorpholineRecord Experimental DataRecord Experimental Data
(Add more as needed)
Table 2: Template for tracking synthesis and potency data for carboxylic acid derivatives.

Assay Methodology for Potency Determination

To evaluate the success of derivatization efforts, a robust and reproducible biological assay is essential. Fluorescence Polarization (FP) is a powerful, solution-based, homogeneous technique for monitoring molecular binding events in real-time.[22][23][24][25] It is widely used in drug discovery for its simplicity and adaptability to high-throughput screening.[26]

Principle of Competitive FP Assay

The assay measures the binding of a small, fluorescently-labeled ligand (the "tracer") to a larger target protein.[23] When the tracer is unbound, it tumbles rapidly in solution, and its emitted light is depolarized. When bound to the large protein, its rotation slows dramatically, and the emitted light remains highly polarized.[26] Test compounds (the newly synthesized derivatives) compete with the tracer for binding to the target. A potent compound will displace the tracer, causing a decrease in fluorescence polarization.

FP_Assay_Principle cluster_unbound Low Polarization cluster_bound High Polarization cluster_competition Competition -> Low Polarization Tracer_Unbound Tracer (Fluorescent Ligand) Text_Unbound Rotates Rapidly -> Depolarized Light Target_Bound Target Protein Tracer_Bound Tracer Tracer_Bound->Target_Bound Text_Bound Rotates Slowly -> Polarized Light Target_Comp Target Protein Compound Test Compound (Derivative) Compound->Target_Comp Tracer_Comp Tracer Text_Comp Tracer is Displaced -> Depolarized Light

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol: General Competitive FP Assay

Materials:

  • Target Protein (purified)

  • Fluorescent Tracer (a ligand for the target with a suitable fluorophore)

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Synthesized derivatives, dissolved in DMSO to create stock solutions

  • Microplate reader with fluorescence polarization capabilities

  • Black, low-volume 384-well microplates

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein and fluorescent tracer in assay buffer at 2x the final desired concentration.

  • Compound Dilution: Perform a serial dilution of the synthesized derivatives (test compounds) in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into assay buffer to create a 10-point dose-response curve.

  • Assay Plate Setup:

    • Add 5 µL of test compound dilution to the appropriate wells.

    • Add 5 µL of "tracer only" (assay buffer) to control wells (for minimum polarization).

    • Add 5 µL of "no compound" (DMSO vehicle) to control wells (for maximum polarization).

  • Target/Tracer Addition: Add 10 µL of the 2x target protein/tracer pre-mix to all wells except the "tracer only" wells. Add 10 µL of 2x tracer to the "tracer only" wells. The final volume should be 20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a microplate reader, measuring fluorescence polarization (in mP units).

  • Data Analysis:

    • Normalize the data using the minimum and maximum polarization controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each derivative. The IC₅₀ is the concentration of the compound that displaces 50% of the tracer.

Conclusion and Future Directions

This application note provides a foundational strategy for enhancing the potency of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. By systematically synthesizing and screening focused libraries of derivatives based on the phenolic and carboxylic acid moieties, researchers can efficiently build a robust Structure-Activity Relationship. The data generated from these initial studies will be invaluable for guiding the design of more complex analogs, optimizing for multiple parameters (e.g., potency, selectivity, and ADME properties), and ultimately advancing the most promising compounds into further preclinical development.

References

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Chemical Biology. Available at: [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. Retrieved from [Link]

  • ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Retrieved from [Link]

  • Patel, H. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter. Retrieved from [Link]

  • Wang, X. D., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, May 2). On Exploring Structure Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New strategies to enhance the efficiency and precision of drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Universiteit Gent. (2022, May 20). Carboxylic acid bioisosteres in medicinal chemistry: synthesis and properties. Retrieved from [Link]

  • PubMed. (n.d.). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Retrieved from [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • American Chemical Society. (2026, January 9). Casein/Albumin Silver/Zinc Oxide Nanoparticles for Efficient Dispersive Solid-Phase Microextraction of Phenolic Compounds. Retrieved from [Link]

  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanism of drug-potency enhancement via methylation. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Medicinal Chemistry In The Path Of Drug Discovery. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. Retrieved from [Link]

Sources

Application

High-throughput screening protocol for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid analogs

Application Note & Protocol High-Throughput Screening of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic Acid Analogs for Protein Kinase Inhibition Abstract This document provides a comprehensive, field-tested protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic Acid Analogs for Protein Kinase Inhibition

Abstract

This document provides a comprehensive, field-tested protocol for the high-throughput screening (HTS) of a library of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid analogs. The described methodology is centered around a robust, luminescence-based biochemical assay designed to identify and characterize inhibitors of a hypothetical target, "Kinase-X." We will detail the principles of assay design, provide step-by-step experimental workflows, and outline rigorous data analysis procedures. This guide is structured to ensure scientific integrity through self-validating systems, including mandatory quality control metrics like the Z'-factor. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Scientific Rationale & Assay Principle

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts. The structural motif of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid presents a scaffold with potential for interaction within the ATP-binding pocket of protein kinases. This HTS campaign is designed to screen a library of its analogs to identify potent and selective inhibitors of Kinase-X.

The chosen assay is the ADP-Glo™ Kinase Assay , a luminescence-based method to measure kinase activity. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the active kinase. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to the amount of ADP produced, and therefore, directly proportional to kinase activity. Inhibitors of Kinase-X will block the initial ATP-to-ADP conversion, resulting in a low luminescence signal.

Why the ADP-Glo™ Assay?
  • Universality: It can be used for virtually any kinase, as it measures the common reaction product, ADP.

  • Sensitivity & Dynamic Range: The luminescent signal is highly sensitive, allowing for the use of low enzyme concentrations, which is crucial for identifying potent inhibitors.

  • Robustness: The assay chemistry is less prone to interference from fluorescent compounds, a common issue in HTS. The Z'-factor, a measure of assay quality, is consistently high for this platform.

HTS Workflow Overview

The screening process is a multi-stage funnel designed to efficiently identify true positive "hits" from a large library of compounds while eliminating false positives.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_confirmation Phase 3: Hit Confirmation lib_prep Compound Library Preparation & Plating primary_screen Primary HTS (Single Concentration) lib_prep->primary_screen reagent_prep Reagent & Enzyme Preparation reagent_prep->primary_screen data_acq Data Acquisition (Luminescence Reading) primary_screen->data_acq data_analysis Primary Data Analysis (% Inhibition, Z'-Factor) data_acq->data_analysis hit_selection Hit Selection (Threshold-based) data_analysis->hit_selection dose_response Dose-Response Assay (IC50 Determination) hit_selection->dose_response ortho_assay Orthogonal Assay (Confirm Mechanism) dose_response->ortho_assay hit_confirm Confirmed Hits ortho_assay->hit_confirm

Caption: High-Throughput Screening (HTS) workflow from library preparation to confirmed hits.

Materials & Reagents

Reagent/MaterialSupplierPart NumberNotes
Kinase-X, Active EnzymeIn-house/Vendor(Specify)Store at -80°C. Avoid repeated freeze-thaw cycles.
Kinase Substrate (e.g., Myelin)(Specify)(Specify)Specific to the kinase being assayed.
ADP-Glo™ Kinase AssayPromegaV9101Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
ATP, 10 mM SolutionSigma-AldrichA7699Store at -20°C.
Kinase Buffer (1X)(Specify)(Specify)e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5.
DMSO, ACS GradeSigma-AldrichD2650For compound solubilization.
384-well, low-volume, white platesCorning3572White plates are essential for maximizing luminescent signal.
Staurosporine (Control Inhibitor)Sigma-AldrichS4400A potent, non-selective kinase inhibitor for maximum inhibition control.

Step-by-Step Experimental Protocol

Assay Development & Optimization

Before initiating the full screen, key parameters must be optimized to ensure a robust assay window.

  • Enzyme Titration: Determine the optimal Kinase-X concentration that yields a signal within the linear range of the assay and consumes ~10-30% of the initial ATP.

  • ATP Concentration: Determine the Kₘ (Michaelis constant) for ATP. The screening should be run at or near the Kₘ of ATP to ensure competitive inhibitors can be identified effectively.

  • DMSO Tolerance: Confirm that the final assay concentration of DMSO (typically 0.5-1%) does not significantly impact enzyme activity.

Primary Screening Protocol (384-well format)

This protocol is designed for a final assay volume of 10 µL.

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of each library compound (typically at 2 mM in DMSO) into the bottom of a 384-well assay plate.

    • This results in a final compound concentration of 10 µM in the 10 µL assay volume.

    • Controls: Plate 50 nL of DMSO for the Maximum Activity control (0% inhibition) and 50 nL of Staurosporine (final concentration 1 µM) for the Minimum Activity control (100% inhibition).

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase-X/Substrate mix in 1X Kinase Buffer.

    • Using a multi-drop dispenser, add 5 µL of this mix to each well of the assay plate.

    • Scientist's Note: Adding the enzyme to the compound first allows for a brief pre-incubation, which is important for identifying inhibitors that bind slowly.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in 1X Kinase Buffer.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plate and briefly centrifuge (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to remain within the linear reaction phase.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction by depleting the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides Luciferase/Luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the plate on a luminescence-capable plate reader (e.g., EnVision®, PHERAstar®).

Data Analysis & Hit Identification

Quality Control: Z'-Factor Calculation

The Z'-factor is a statistical measure of the quality of an HTS assay. It reflects the dynamic range and data variation. An acceptable Z'-factor is > 0.5.

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos = Mean of the positive control (Maximum Activity, DMSO)

  • μ_neg = Mean of the negative control (Minimum Activity, Staurosporine)

  • σ_pos = Standard deviation of the positive control

  • σ_neg = Standard deviation of the negative control

Hit Identification
  • Normalization: The raw luminescence data for each compound well is normalized to the plate controls.

    % Inhibition = 100 * (1 - (Signal_compound - μ_neg) / (μ_pos - μ_neg))

  • Hit Threshold: A "hit" is defined as a compound that meets a specific inhibition threshold. A common starting point is a value greater than three times the standard deviation of the DMSO control wells (e.g., >50% inhibition).

Dose-Response & IC₅₀ Determination

Hits from the primary screen must be confirmed. This is done by performing a dose-response assay where the compound is tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution). The resulting data is plotted, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of enzyme activity).

ParameterDescriptionExample Value
Top Maximum % Inhibition (asymptote)100%
Bottom Minimum % Inhibition (asymptote)0%
HillSlope Steepness of the curve1.1
IC₅₀ Inhibitor conc. for 50% response1.2 µM

Hypothetical Mechanism of Action

The identified hit compounds are hypothesized to function as ATP-competitive inhibitors. They bind to the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of the target substrate. This interruption of the signaling cascade is the therapeutic goal.

Signaling_Pathway upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream->receptor Activates kinase_x Kinase-X receptor->kinase_x Activates p_substrate Phosphorylated Substrate kinase_x->p_substrate Phosphorylates adp ADP kinase_x->adp substrate Substrate Protein substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Our Inhibitor (Benzoic Acid Analog) inhibitor->kinase_x Inhibits atp ATP atp->kinase_x

Caption: Hypothetical signaling pathway showing inhibition of Kinase-X by an analog.

References

  • Title: Assay Guidance Manual: Quantitative analysis of high-throughput screening data Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Welcome to the technical support center for the synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this challenging biaryl synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation that, despite its utility, can present challenges, particularly with sterically hindered and functionally diverse substrates.[1][2]

Reaction Overview: Suzuki-Miyaura Cross-Coupling

The synthesis aims to couple an aryl halide, 2-bromo-6-methylbenzoic acid , with an organoboron reagent, (5-chloro-2-hydroxyphenyl)boronic acid , using a palladium catalyst.



Frequently Asked Questions (FAQs)

This section addresses high-level questions that users frequently encounter. For more detailed solutions, please refer to the in-depth Troubleshooting Guides .

Q1: My reaction shows low to no yield. What are the first things I should check?

When a Suzuki coupling fails, a systematic check of core parameters is essential.[3]

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[3][4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Catalyst and Ligand Integrity: The active catalyst is a Pd(0) species.[4] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. For sterically hindered substrates like 2-bromo-6-methylbenzoic acid, standard ligands like PPh₃ may be insufficient. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition step.[5][6]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and of high purity. The solvent must be appropriate for the chosen base and temperature.

Q2: I'm observing significant side products. What are they and how can I minimize them?

The most common byproducts in this reaction are:

  • Homocoupling Product: Biphenyls formed from the coupling of two boronic acid molecules. This is typically caused by the presence of oxygen or an excess of Pd(II) species.[4] Minimizing this requires stringent anaerobic conditions.

  • Protodeborylated Arene (2-chloro-5-hydroxyphenol): The boronic acid group is replaced by a hydrogen atom. This side reaction is promoted by excess water or acidic conditions.[4] Using an anhydrous base and solvent can mitigate this issue.

  • Dehalogenated Arene (2-methyl-3-hydroxybenzoic acid): The bromine atom on the aryl halide is replaced by a hydrogen. This can occur if hydride species are generated in the reaction, sometimes from the solvent (e.g., alcohols) or certain bases.[4]

Q3: Do I need to protect the hydroxyl or carboxylic acid functional groups?

Generally, the Suzuki-Miyaura coupling is tolerant of many functional groups, including phenols and carboxylic acids.[7]

  • Phenolic -OH: The hydroxyl group does not typically interfere, and its presence can sometimes be beneficial. Protection is usually unnecessary.

  • Carboxylic Acid -COOH: The acidic proton will be deprotonated by the base to form a carboxylate salt. This does not inhibit the reaction and can even improve solubility in some solvent systems. Therefore, protection is not required.

Q4: How can I effectively purify the final product?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Acid-Base Extraction: A primary method is to exploit the acidic nature of the product. After the reaction, acidify the aqueous layer to protonate the carboxylic acid and phenol, causing the product to precipitate or be extractable into an organic solvent. Unreacted boronic acid can often be removed by washing the organic layer with a basic aqueous solution, though care must be taken not to extract the product.

  • Chromatography: If extraction is insufficient, flash column chromatography on silica gel is the next step. A common issue is the "streaking" of the acidic compound on the column. This can often be suppressed by adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent.[8]

In-Depth Troubleshooting Guides

Problem 1: Low or Stalled Conversion of Starting Materials

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 2-bromo-6-methylbenzoic acid remaining, even after extended reaction times.

Causality Analysis: The primary bottleneck for this substrate is often the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The ortho-methyl and carboxylic acid groups create significant steric hindrance around the reaction center, which can dramatically slow this rate-determining step.[6][9]

Diagnostic Checks & Solutions:

ParameterRecommended Action & Rationale
Catalyst/Ligand Switch to a ligand designed for hindered substrates. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to overcome the steric barrier of the substrate.[10] Consider using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3/G4), which are air-stable and generate the active Pd(0) species more reliably.[3]
Temperature Increase the reaction temperature. The oxidative addition step has a significant activation energy barrier. Increasing the temperature (e.g., to 100-110 °C in solvents like dioxane or toluene) provides the necessary energy to overcome this barrier. Monitor for potential degradation of starting materials at higher temperatures.[6]
Base Use a stronger, non-nucleophilic base. While K₂CO₃ can work, a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate both the transmetalation and reductive elimination steps, helping to drive the catalytic cycle forward. Cesium carbonate is particularly effective due to the high solubility of its salts.
Solvent Ensure the solvent is anhydrous and appropriate for the temperature. Common choices include 1,4-dioxane/H₂O, toluene/H₂O, or DMF . A small amount of water is often necessary to help dissolve the base and facilitate the formation of the boronate species required for transmetalation.[4] However, excess water can lead to protodeborylation.
Problem 2: Significant Homocoupling of the Boronic Acid

Symptoms: A major byproduct is observed that corresponds to the dimer of (5-chloro-2-hydroxyphenyl)boronic acid.

Causality Analysis: This side reaction is primarily driven by molecular oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II). The resulting Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[4]

Diagnostic Checks & Solutions:

ParameterRecommended Action & Rationale
Degassing Improve the degassing procedure. Do not underestimate the importance of removing dissolved oxygen. Use a "freeze-pump-thaw" cycle (at least 3 times) for the most rigorous oxygen removal. Alternatively, sparging the solvent with argon for 30-60 minutes is a good practice for less sensitive reactions.
Inert Atmosphere Maintain a positive pressure of inert gas. Ensure all glassware is oven- or flame-dried before use. Assemble the reaction under a stream of argon or nitrogen. Use a gas bubbler or balloon to maintain a slight positive pressure throughout the reaction to prevent air from entering the system.[3]
Catalyst Choice Use a Pd(0) precatalyst directly. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction, as the reduction step itself can be complex and lead to unwanted side reactions if not perfectly efficient.
Problem 3: Difficult Product Isolation and Purification

Symptoms: The crude product is an inseparable mixture, or significant product loss occurs during workup and purification.

Causality Analysis: The product contains both a carboxylic acid and a phenolic hydroxyl group, making it soluble in both acidic and basic aqueous solutions under different conditions. Furthermore, residual boronic acid can be difficult to remove as it also has acidic properties.[8]

Diagnostic Checks & Solutions:

StageRecommended Action & Rationale
Workup Implement a careful acid-base extraction sequence. After quenching the reaction, dilute with an organic solvent (e.g., EtOAc). 1) Wash with a mild base like saturated NaHCO₃. This will extract the highly acidic carboxylic acid product into the aqueous layer, leaving less acidic impurities (like the phenol byproduct from protodeborylation) in the organic layer. 2) Re-acidify the aqueous layer with cold 1M HCl to a pH of ~2-3. This will protonate the product, causing it to precipitate or become extractable with a fresh portion of organic solvent.
Boronic Acid Removal Use a diol wash. If boronic acid starting material persists, it can be removed by washing the organic layer (containing the crude product) with a solution containing a diol, such as pinacol or sorbitol. The diol complexes with the boronic acid, making it more water-soluble and easier to remove in the aqueous phase.
Chromatography Modify the mobile phase for column chromatography. To prevent streaking of the acidic product on the silica gel column, add 0.5-1% acetic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH). The acetic acid keeps the product protonated, leading to sharper bands and better separation.[8]
Palladium Removal Treat with a metal scavenger. If the final product is discolored (gray/black), it may be contaminated with residual palladium. Stirring a solution of the crude product with a scavenger (e.g., silica-bound thiol (SiliaMetS Thiol) or activated carbon) for a few hours followed by filtration can effectively remove palladium residues.

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction, providing a basis for understanding how different reaction parameters can influence the outcome.

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0:n->oa_complex:w Oxidative Addition trans_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) oa_complex:e->trans_complex:s Transmetalation trans_complex:s->pd0:e Reductive Elimination product Ar¹-Ar² (Desired Product) trans_complex->product start Ar¹-X (Aryl Halide) start->oa_complex boronic Ar²-B(OH)₂ + Base boronic->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart: Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow for Low Yield start Low Yield Observed check_inert Verify Inert Atmosphere (Degassing, Positive Pressure) start->check_inert check_reagents Check Reagent Quality (Anhydrous Base/Solvent, Fresh Boronic Acid) check_inert->check_reagents If OK success Yield Improved check_inert->success If Corrected check_temp Is Temperature Sufficient? (≥100 °C for hindered substrates) check_reagents->check_temp If OK check_reagents->success If Corrected change_ligand Upgrade Ligand System (e.g., to XPhos, SPhos) check_temp->change_ligand If OK check_temp->success If Corrected change_base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base If Still Low change_base->success

Sources

Optimization

Technical Support Center: Purification of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Welcome to the technical support center for the purification of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this complex molecule. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, providing potential causes and actionable solutions.

Question 1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

Possible Causes:

  • Presence of Impurities: Residual solvents or synthetic by-products can act as eutectic contaminants, lowering the melting point and preventing crystallization. Common impurities could include unreacted starting materials or reagents from preceding synthetic steps.[1][2]

  • Incorrect Solvent System: The chosen solvent may be too good a solvent, preventing the compound from precipitating out upon cooling.

Solutions:

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired compound has low solubility, such as hexanes or diethyl ether. This can often help to crash out the product as a solid by washing away more soluble impurities.

  • Solvent Screening for Recrystallization: Systematically screen for a suitable recrystallization solvent or solvent mixture. A good solvent will dissolve the compound when hot but have low solubility when cold.[3][4] Consider solvent systems like toluene, xylene, or mixtures of ethyl acetate and heptane.

  • Chromatographic Purification: If crystallization fails, column chromatography is a robust alternative for separating the target compound from impurities.[5]

Question 2: After recrystallization, the purity of my compound has not significantly improved. What went wrong?

Possible Causes:

  • Inappropriate Solvent Choice: The chosen solvent may not have a significant solubility difference for your compound and the impurities at high and low temperatures.[6]

  • Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice.[3]

  • Insufficient Washing: Inadequate washing of the filtered crystals can leave behind mother liquor containing impurities.

Solutions:

  • Optimize Recrystallization Solvent: Re-evaluate the solvent system. A mixture of solvents can sometimes provide the ideal solubility profile.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation and purity.

  • Thorough Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

Question 3: I am seeing significant tailing of my compound's peak during HPLC analysis. How can I resolve this?

Possible Causes:

  • Secondary Interactions with Stationary Phase: The phenolic hydroxyl and carboxylic acid groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acidic functional groups, influencing their retention and peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

Solutions:

  • Use a Modified Mobile Phase: Add a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This will suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, minimizing secondary interactions.

  • Employ a Different Stationary Phase: Consider using a column with end-capping or a different stationary phase chemistry, such as a polymer-based column, that is more resistant to secondary interactions.

  • Optimize Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

Frequently Asked Questions (FAQs)

What are the most likely impurities in a synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid?

Based on common synthetic routes for similar biaryl compounds, potential impurities could include:

  • Starting materials: Unreacted precursors from the coupling reaction.

  • Homocoupled by-products: Dimers of the starting materials.

  • Isomers: Positional isomers formed during substitution reactions.[7]

  • Residual catalysts and reagents: For example, palladium catalysts from cross-coupling reactions or reagents from chlorination or nitration steps.[8]

What is the best initial approach to purify crude 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid?

For a solid crude product, recrystallization is often the most efficient first step for bulk purification.[9] Given the phenolic and carboxylic acid functionalities, a moderately polar solvent or a solvent mixture is a good starting point. If the crude product is an oil or highly impure, column chromatography on silica gel is recommended.[10]

How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to assess the purity of fractions. For more quantitative analysis and to determine the final purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the molecular weights of impurities.[12]

Experimental Protocols

Protocol 1: Recrystallization of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and may require preliminary screening.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, ethanol, water, and mixtures like ethyl acetate/heptane) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the target compound using silica gel chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to reduce tailing.[5]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Data Presentation

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Application Notes
Heptane0.198Good for non-polar impurities, often used in solvent mixtures for chromatography and recrystallization.
Toluene2.4111Can be a good recrystallization solvent for aromatic compounds.
Diethyl Ether2.835Useful for trituration to remove non-polar impurities. Its low boiling point makes it easy to remove.
Ethyl Acetate4.477A versatile solvent for both chromatography and recrystallization, often mixed with heptane.
Ethanol4.378A polar solvent that may be too strong for recrystallization alone but can be used in mixtures.
Water10.2100The compound is likely to have low solubility in water at room temperature, making it a potential anti-solvent or for washing.[13]

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid.

Purification_Workflow start Crude 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is_solid Is the crude product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil/Gummy) is_pure_enough Is purity >95% by HPLC? chromatography Perform Column Chromatography is_pure_enough->chromatography No final_product Pure Product is_pure_enough->final_product Yes analyze_purity Analyze Purity (HPLC, LC-MS, NMR) recrystallize->analyze_purity chromatography->analyze_purity triturate->chromatography analyze_purity->is_pure_enough

Caption: Decision workflow for purification strategy.

References

  • Ebel, S., & Schütz, H. (1979). [Analytical data and preparation of important 3-hydroxy-5-phenyl-1,4-benzodiazepin-2-one derivatives (author's transl)]. Arzneimittelforschung, 29(9), 1317–1325. [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • Google Patents. (1999). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • University of California, Irvine. Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. [Link]

  • WIPO Patentscope. Method for producing 3-hydroxy-2-methylbenzoic acid. [Link]

  • Google Patents. (1982).
  • ResearchGate. (2013). Column chromatography of phenolics?. [Link]

  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • PubChem. 3-Chloro-5-methylbenzoic acid. [Link]

  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • LCGC International. (2011). Improving HPLC Separation of Polyphenols. [Link]

  • YouTube. (2022). Recrystallisation of benzoic acid. [Link]

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. [Link]

  • University of California, Irvine. The Recrystallization of Benzoic Acid. [Link]

  • PubChem. 3-Chloro-5-hydroxybenzoic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids

Welcome to the technical support center dedicated to the synthesis of chloro-substituted benzoic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of chloro-substituted benzoic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the successful synthesis and purification of these critical compounds.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to chloro-substituted benzoic acids and what are their common pitfalls?

The two most prevalent methods for synthesizing chloro-substituted benzoic acids are the oxidation of the corresponding chloro-substituted toluenes and the Sandmeyer reaction starting from an amino-benzoic acid.[1] Each route has its own set of potential challenges that can lead to impurities.

  • Oxidation of Chloro-substituted Toluenes: This method involves the oxidation of the methyl group of a chlorotoluene isomer (ortho-, meta-, or para-) to a carboxylic acid.[1][2] Commonly used oxidizing agents include potassium permanganate (KMnO₄) or nitric acid.[1] A key challenge is ensuring the complete oxidation of the starting material; incomplete reaction will leave residual chlorotoluene.[1] Furthermore, the purity of the starting chlorotoluene is paramount, as mixtures of isomers are difficult to separate and will result in a mixture of isomeric chlorobenzoic acids in the final product.[2][3]

  • Sandmeyer Reaction: This reaction is a versatile method for introducing a chloro-substituent onto an aromatic ring by converting an amino group to a diazonium salt, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.[1][4][5] A significant side reaction is the competing displacement of the diazonium group by a hydroxyl group, which leads to the formation of hydroxybenzoic acid impurities.[1] Maintaining low temperatures (0-5 °C) during diazotization is critical to minimize the decomposition of the diazonium salt.[1]

Q2: I've synthesized my chlorobenzoic acid, but the yield is low and I suspect I'm losing product during workup. What are the likely causes?

Product loss during workup is a common issue and can often be attributed to procedural missteps during extraction and purification.

  • Incomplete Precipitation during Acid-Base Extraction: When using acid-base extraction to purify your product, it is crucial to ensure the pH is sufficiently acidic during the final precipitation step. If the pH is not low enough, a portion of your chlorobenzoic acid will remain dissolved in the aqueous layer as its carboxylate salt, leading to a lower isolated yield.[1]

  • Excess Solvent during Recrystallization: During recrystallization, using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[1] It is essential to use the minimum amount of hot solvent required to fully dissolve the crude product to maximize crystal formation upon cooling.

Q3: My final product is contaminated with isomeric impurities. How can I remove them?

The presence of isomeric impurities, such as a mixture of o- and p-chlorobenzoic acid, is a frequent challenge, primarily arising from the use of an isomeric mixture of chlorotoluenes as the starting material.[2][6] These isomers often have very similar physical properties, making their separation difficult.

  • Fractional Crystallization: This technique can be effective if the solubilities of the isomeric acids in a particular solvent are sufficiently different. However, it can be a tedious process and may require multiple cycles to achieve high purity.

  • Purification via Salt Formation: A highly effective method for separating positional isomers involves the formation of a salt with a chiral amine, such as α-methylbenzylamine.[7][8][9] The resulting diastereomeric salts often have significantly different solubilities, allowing for their separation by fractional crystallization. The purified salt is then hydrolyzed back to the desired pure chlorobenzoic acid isomer. This method has been shown to reduce positional isomer impurities to less than 0.05%.[7][8][9]

  • Dissociation Extractive Crystallization: This method relies on the slight differences in the acidity (pKa) of the isomers to achieve separation. By carefully controlling the pH during an extraction process, one isomer can be selectively protonated and crystallized while the other remains as a salt in solution.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of chloro-substituted benzoic acids.

Problem Potential Cause Troubleshooting Step Expected Outcome
Low Yield of Final Product Incomplete oxidation of the chlorotoluene starting material.Increase the reaction time or the stoichiometry of the oxidizing agent (e.g., KMnO₄).[1]Higher conversion of the starting material to the desired carboxylic acid.
Side reactions during the Sandmeyer reaction, such as the formation of hydroxybenzoic acids.Maintain a low reaction temperature (0-5 °C) during diazotization and use a sufficient excess of the copper(I) salt.[1]Reduced formation of hydroxybenzoic acid byproducts and an increased yield of the chloro-substituted product.
Loss of product during acid-base extraction workup.Ensure complete precipitation by adjusting the pH to be strongly acidic (pH < 2) during the final precipitation step.[1]Maximized recovery of the chlorobenzoic acid from the aqueous phase.
Presence of Isomeric Impurities Use of an impure starting material containing a mixture of chlorotoluene isomers.Start with a highly pure isomer of chlorotoluene.[2] If a mixture is unavoidable, employ purification techniques like fractional crystallization or salt formation with a chiral amine.[6][7][8]A final product with significantly reduced levels of isomeric impurities.
Presence of Dichloro- or Polychlorinated Impurities Excessive chlorination of the toluene precursor.Carefully control the stoichiometry of the chlorinating agent and maintain a lower reaction temperature to minimize over-chlorination.[1]Reduced formation of dichlorotoluenes and other polychlorinated species.
Product Contaminated with Starting Material Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to ensure the reaction has gone to completion before workup. Extend the reaction time if necessary.Complete consumption of the starting material and a cleaner crude product.
Experimental Protocols
Protocol 1: Purification of o-Chlorobenzoic Acid via Recrystallization

This protocol describes the purification of crude o-chlorobenzoic acid, which may be contaminated with unreacted o-chlorotoluene or other non-polar impurities.

  • Dissolution: In a fume hood, place the crude o-chlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as toluene or an ethanol/water mixture, and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of o-chlorobenzoic acid (142 °C).

Protocol 2: Purification of p-Chlorobenzoic Acid using Acid-Base Extraction

This protocol is effective for separating the acidic p-chlorobenzoic acid from neutral impurities.

  • Dissolution: Dissolve the crude p-chlorobenzoic acid in an organic solvent such as dichloromethane or ethyl acetate.[10]

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The p-chlorobenzoic acid will react with the base to form its water-soluble sodium salt, which will move to the aqueous layer. Repeat the extraction two to three times to ensure complete transfer.

  • Separation: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2).[1][10] The pure p-chlorobenzoic acid will precipitate out of the solution.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any residual salts.[1]

  • Drying: Dry the purified p-chlorobenzoic acid in a vacuum oven.

Visualizations
Workflow for Purification by Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product (Chlorobenzoic Acid + Neutral Impurities) in Organic Solvent neutral Neutral Impurities in Organic Solvent na_salt Sodium Chlorobenzoate (in aqueous NaHCO₃) crude->na_salt Extract with aq. NaHCO₃ pure_acid Pure Chlorobenzoic Acid (Precipitate) na_salt->pure_acid Acidify with HCl (pH < 2)

Caption: General workflow for purification by acid-base extraction.

Side Reactions in the Sandmeyer Synthesis

G start Ar-NH₂ (Aminobenzoic Acid) diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) start->diazonium NaNO₂, HCl 0-5 °C product Ar-Cl (Chlorobenzoic Acid) diazonium->product CuCl side_product Ar-OH (Hydroxybenzoic Acid) diazonium->side_product H₂O, Δ

Caption: Desired reaction vs. side reaction in the Sandmeyer synthesis.

References
  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]

  • BenchChem. (2025). .
  • Google Patents. (n.d.). CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture.
  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
  • National Center for Biotechnology Information. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
  • ResearchGate. (2022). HI all, please let me know the Purity method for 4-chlorobenzaldehyde by GC to quantify the 4-Chloro benzoic acid as known impurity?.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Continuous catalytic aerobic oxidation of o‑chlorotoluene to o-chlorobenzoic acid under slug flow conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • ACS Publications. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • YouTube. (2021). Synthesis of 3-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]

  • LGC Standards. (n.d.). 2-Chlorobenzoic Acid | CAS 118-91-2.
  • BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. (2012, November 14).
  • Quora. (2018).
  • Clark, J. (2018).
  • Current issues in pharmacy and medicine. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • Oxford Academic. (2012).
  • ResearchGate. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • BenchChem. (2025).
  • Ley, C. P., & Yates, M. H. (n.d.).
  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid, 74-11-3.
  • Carl ROTH. (n.d.).
  • Chemguide. (2018).
  • MDPI. (2018).
  • YouTube. (2024).

Sources

Optimization

Technical Support Center: Stabilizing Phenolic Compounds in Chemical Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of phenolic compounds during chemical reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of phenolic compounds during chemical reactions. Phenolic compounds are susceptible to various degradation pathways, which can significantly impact experimental outcomes, product yield, and biological activity. This guide offers practical, evidence-based solutions to common challenges encountered in the lab.

Understanding the Instability of Phenolic Compounds

Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring. This structure, while responsible for their valuable antioxidant and biological properties, also makes them prone to degradation. The primary culprits are oxidation, high temperatures, and unfavorable pH conditions.

  • Oxidation: The hydroxyl group of a phenol is susceptible to oxidation, leading to the formation of quinones and other degradation products. This process can be initiated by exposure to atmospheric oxygen, metal ions, or enzymatic activity.[1][2]

  • Thermal Degradation: Elevated temperatures can cause the breakdown of phenolic compounds, leading to a loss of bioactivity.[3] The rate of degradation is often dependent on the specific structure of the phenol and the reaction conditions.

  • pH-Induced Degradation: The stability of phenolic compounds is highly dependent on the pH of the solution.[4][5] Both highly acidic and alkaline conditions can lead to irreversible degradation.[4]

Below is a diagram illustrating the primary degradation pathways of phenolic compounds.

Phenolic_Compound Phenolic Compound Oxidation Oxidation (O₂, Metal Ions, Enzymes) Phenolic_Compound->Oxidation Thermal_Stress Thermal Stress (High Temperature) Phenolic_Compound->Thermal_Stress pH_Extremes pH Extremes (Acidic or Alkaline) Phenolic_Compound->pH_Extremes Degradation_Products Degradation Products (Quinones, etc.) Oxidation->Degradation_Products Thermal_Stress->Degradation_Products pH_Extremes->Degradation_Products

Caption: Primary degradation pathways of phenolic compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Q1: My reaction mixture is turning brown/dark. What's causing this and how can I prevent it?

A1: A color change to brown or dark hues is a classic indicator of phenolic compound oxidation, leading to the formation of quinones and polymerized products.[2]

Causality: This is often triggered by exposure to atmospheric oxygen, the presence of catalytic metal ions, or enzymatic activity from sources like tyrosinase.[6]

Solutions:

  • Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the reaction environment.

    • Protocol: Setting up a Reaction Under an Inert Atmosphere

      • Assemble your glassware and ensure all joints are well-sealed with grease.

      • Connect the reaction flask to a Schlenk line or a balloon filled with an inert gas (e.g., nitrogen or argon).

      • Evacuate the flask under vacuum to remove the air.

      • Refill the flask with the inert gas.

      • Repeat the evacuate-refill cycle at least three times to ensure a completely inert atmosphere.

      • Introduce degassed solvents and reagents via a cannula or syringe.

  • Antioxidants: Adding a sacrificial antioxidant can protect your phenolic compound.[7]

    • Ascorbic Acid (Vitamin C): A common and effective antioxidant. A starting concentration of 0.1-1% (w/v) is often sufficient.

    • Sodium Metabisulfite or Sodium Sulfite: These are also effective reducing agents. Use in a similar concentration range as ascorbic acid.

  • Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 1 mM) to sequester the metal ions.[1]

Q2: I'm losing a significant amount of my phenolic compound during a heating step. How can I minimize this thermal degradation?

A2: Phenolic compounds can be sensitive to heat, leading to decomposition.[3]

Causality: High temperatures provide the activation energy for various degradation reactions. The extent of degradation depends on the temperature and the duration of heating.

Solutions:

  • Temperature Optimization: Determine the lowest possible temperature at which your reaction proceeds at a reasonable rate. A temperature reduction of just 10-20°C can significantly decrease degradation.[7]

  • Reduced Reaction Time: Minimize the time the reaction is held at an elevated temperature. Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the heating as soon as the reaction is complete.

  • Microwave-Assisted Synthesis: In some cases, microwave-assisted synthesis can reduce reaction times from hours to minutes, thereby minimizing thermal degradation.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction/ConvectionDirect molecular interaction
Heating Time SlowerRapid
Temperature Control Less preciseMore precise
Potential for Degradation HigherLower

Q3: My phenolic compound seems to be degrading when I adjust the pH of my solution. What is the optimal pH range?

A3: The stability of phenolic compounds is highly pH-dependent.[4][5]

Causality: At high pH, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is much more susceptible to oxidation.[8] Some phenolic compounds are also unstable in strongly acidic conditions.

Solutions:

  • Maintain a Mildly Acidic to Neutral pH: For many phenolic compounds, a pH range of 3-6 is optimal for stability.[4][5]

  • Buffering: Use a suitable buffer system to maintain the pH within the desired range throughout the reaction.

  • Careful pH Adjustment: When pH adjustment is necessary, add the acid or base slowly and with vigorous stirring to avoid localized pH extremes.

Q4: I need to perform a reaction on another part of the molecule without affecting the phenolic hydroxyl group. How can I protect it?

A4: Protecting the phenolic hydroxyl group is a common strategy in multi-step organic synthesis.[9][10]

Causality: The reactivity of the phenolic hydroxyl group can interfere with desired transformations elsewhere in the molecule. A protecting group temporarily masks the hydroxyl group, rendering it unreactive.

Common Protecting Groups for Phenols:

Protecting GroupProtection ReagentDeprotection Conditions
Methyl Ether Dimethyl sulfate, Methyl iodideStrong acid (e.g., HBr, BBr₃)
Benzyl Ether (Bn) Benzyl bromide, Benzyl chlorideHydrogenolysis (H₂, Pd/C)
Silyl Ethers (e.g., TBDMS, TIPS) TBDMSCl, TIPSClFluoride ion (e.g., TBAF)
Methoxymethyl Ether (MOM) MOMClAcidic conditions
  • Protocol: Benzyl Protection of a Phenol

    • Dissolve the phenolic compound in a suitable solvent (e.g., acetone, DMF).

    • Add a weak base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol.

    • Add benzyl bromide or benzyl chloride and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Work up the reaction by filtering the base and removing the solvent. Purify the product by column chromatography.

Below is a diagram illustrating the concept of using a protecting group.

Start Phenolic Compound (with other functional groups) Protect Protect Phenolic -OH Start->Protect Protected Protected Phenol Protect->Protected React React with other functional groups Protected->React Reacted Reacted Intermediate React->Reacted Deprotect Deprotect Phenolic -OH Reacted->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for using a protecting group in synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use enzymes to prevent degradation?

A: While some enzymes like tyrosinase can cause degradation, others can be used strategically.[6] For instance, enzymatic methods can be employed for the targeted synthesis of phenolic compounds under mild conditions, which can help to avoid harsh reaction conditions that lead to degradation.[11]

Q: How should I store my phenolic compounds to ensure their stability?

A: Proper storage is crucial for preventing degradation over time.[12][13]

  • Temperature: Store at low temperatures, preferably in a freezer (-20°C or -80°C).[13]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[12]

  • Atmosphere: For highly sensitive compounds, store under an inert atmosphere (nitrogen or argon).

  • Solvent: If in solution, use a degassed, high-purity solvent.

Q: Are there any analytical techniques that are particularly well-suited for monitoring phenolic compound degradation?

A: Yes, several techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is the gold standard for separating and quantifying phenolic compounds and their degradation products.

  • UV-Vis Spectroscopy: This can be a quick and easy way to monitor for changes in the concentration of your phenolic compound, although it is less specific than HPLC.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about both the starting material and any degradation products that are formed.

References

  • Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. (2026). MDPI. [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. (2022). Frontiers. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (n.d.). PMC - NIH. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ACS Publications. [Link]

  • Design of experiments (DoE) to model phenolic compounds recovery from grape pomace using ultrasounds. (2021). PMC - PubMed Central. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). PMC - NIH. [Link]

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (n.d.). MDPI. [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH. [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (n.d.). PMC - NIH. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. (n.d.). MDPI. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. (2023). DergiPark. [Link]

  • Phenol. (n.d.). CEFIC. [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • The Biosynthesis of Phenolic Compounds Is an Integrated Defence Mechanism to Prevent Ozone Injury in Salvia officinalis. (n.d.). MDPI. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. [Link]

  • Extraction and Analysis of Phenolic Compounds in Rice: A Review. (n.d.). MDPI. [Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (n.d.). MDPI. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2022). ResearchGate. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

  • Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. (n.d.). HA-International. [Link]

  • Thermal stability of some flavonoids and phenolic acids in sheep tallow olein. (2022). ResearchGate. [Link]

  • Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. (n.d.). The Open Chemical Engineering Journal. [Link]

  • Stability of phenolic compounds in apple and strawberry: Effect of different processing techniques in industrial set up. (2022). ResearchGate. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. (n.d.). PMC - NIH. [Link]

  • Consistency of Phenolic Compounds in Plant Residues Parts: A Review of Primary Sources, Key Compounds, and Extraction Trends. (2022). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Antioxidant properties of phenols. (n.d.). Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

  • Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. (2009). Bentham Open Archives. [Link]

  • Phenolic compounds weaken the impact of drought on soil enzyme activity in global wetlands. (2024). Frontiers. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • The triple defensive barrier of phenolic compounds against the lipid oxidation-induced damage in food products. (n.d.). ResearchGate. [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. [Link]

  • Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. (n.d.). NIH. [Link]

  • A comparative analysis of the effects of different drying and storage techniques on the phenolic content of Pistacia atlantica leaves. (2025). ResearchGate. [Link]

  • Enzymatic treatment of phenolic pollutants by a small laccase immobilized on APTES-functionalised magnetic nanoparticles. (2021). PMC - NIH. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. [Link]

  • Protection for Phenols and Catechols. (n.d.). ResearchGate. [Link]

  • Theoretical study of sensitive reactions in phenol decomposition. (2019). RSC Publishing. [Link]

  • Effect of pH on the stability of plant phenolic compounds.. (n.d.). Semantic Scholar. [Link]

  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (n.d.). SciELO. [Link]

  • pH and Its Effects on Phytochemical Stability. (2022). Extraction Magazine. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Hydroxyphenyl Electrophilic Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in electrophilic aromatic substitution (EAS) reactions on hydroxyphenyl (phenolic) rings. The inherent reactivity of the phenol moiety presents unique challenges and opportunities in synthesis. This document is designed to provide not just protocols, but a foundational understanding of the principles governing these reactions, enabling you to make informed decisions in your experimental design.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts that dictate the outcomes of electrophilic substitution on phenolic rings.

Question: Why is the hydroxyl group considered a powerful ortho, para-directing group?

Answer: The hydroxyl (-OH) group is one of the strongest activating groups in electrophilic aromatic substitution.[1] Its directing influence is a consequence of its powerful electron-donating resonance effect (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect).[2][3]

  • Mechanism of Action (Resonance): The lone pairs of electrons on the oxygen atom are delocalized into the benzene ring's π-system.[4][5] This donation of electron density is not uniform across the ring. Resonance structures show a buildup of negative charge specifically at the ortho (C2, C6) and para (C4) positions.[6][7]

  • Carbocation Stability: When an electrophile attacks the ring, it forms a positively charged intermediate known as an arenium ion or sigma complex.[8] For attack at the ortho and para positions, a key resonance structure can be drawn where the positive charge is adjacent to the hydroxyl group. The oxygen's lone pair can then donate into the ring to form a C=O double bond, creating a resonance form where every atom has a complete octet.[2] This provides substantial additional stabilization. Attack at the meta position does not allow for this type of stabilization.[8]

Consequently, the transition states leading to the ortho and para products are lower in energy, and these reactions proceed much faster than substitution at the meta position.[6]

G cluster_ortho Ortho Attack Stabilization cluster_meta Meta Attack (Less Stable) O1 Phenol Ring (High e- density at ortho/para) O2 Electrophile (E+) attacks ortho position O1->O2 E+ O3 Arenium Ion Intermediate O2->O3 O4 Key Resonance Structure (Oxygen stabilizes + charge) O3->O4 Resonance O5 Ortho Product O4->O5 Deprotonation M1 Phenol Ring M2 Electrophile (E+) attacks meta position M1->M2 E+ M3 Arenium Ion Intermediate (No direct O-stabilization) M2->M3 M4 Meta Product (Minor) M3->M4 Deprotonation

Caption: Resonance stabilization favors ortho/para attack.

Question: What factors determine the ratio of ortho to para isomers?

Answer: Predicting the exact ortho:para ratio is notoriously difficult as it is the result of a delicate balance between several competing factors.[8][9]

  • Statistical Factor: There are two available ortho positions and only one para position. Statistically, this should favor the formation of the ortho product by a 2:1 ratio.[2][9]

  • Steric Hindrance: This is often the dominant factor. The hydroxyl group itself is relatively small, but if the incoming electrophile or other substituents on the phenol ring are bulky, attack at the less hindered para position is strongly favored.[2][9][10]

  • Reaction Temperature (Thermodynamic vs. Kinetic Control): In some reactions, like sulfonation, temperature plays a critical role. At lower temperatures, the faster-forming ortho isomer (kinetic product) may predominate. At higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable para isomer.[11][12]

  • Solvent Effects and Hydrogen Bonding: The solvent can influence the effective size of the hydroxyl group and the electrophile through solvation. Furthermore, in certain cases, intramolecular hydrogen bonding between the phenolic hydroxyl and the incoming electrophile (or the reagent that delivers it) can pre-organize the transition state to favor substitution at the ortho position.[9]

Section 2: Troubleshooting Guide for Common Regioselectivity Issues

This section provides practical solutions to common problems encountered during the electrophilic substitution of phenols.

Problem 1: "My reaction is producing significant amounts of di- and tri-substituted products, but I want monosubstitution."

Cause: The high reactivity of the phenol ring makes it susceptible to over-reaction, particularly in halogenation (e.g., with bromine water) where polysubstitution occurs readily.[1][5] The initial substitution product is still an activated ring and can react further.

Solutions:

  • Modify Reaction Conditions:

    • Change Solvent: Switch from a polar, protic solvent (like water or ethanol) to a non-polar solvent such as carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄).[11][13] In polar solvents, the phenol can deprotonate to the highly reactive phenoxide ion, accelerating polysubstitution. Non-polar solvents suppress this ionization.[11]

    • Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the overall reaction rate, allowing for better control.[9]

  • Attenuate the Activating Group:

    • Use a Protecting Group: The most reliable method is to temporarily protect the hydroxyl group, reducing its activating strength.[14] Acetylation to form phenyl acetate is a common and effective strategy.[1] The acetyl group's carbonyl diverts the oxygen's lone pair away from the ring, moderating its activating influence. The acetyl group is still an ortho, para-director but is significantly less activating than the -OH group.

    Protocol: Monobromination of Phenol via Acetyl Protection

    • Protection: React phenol with acetic anhydride in the presence of a base like pyridine to form phenyl acetate.

    • Bromination: Perform the bromination on the phenyl acetate product. This will now yield predominantly the para-bromo phenyl acetate due to the steric bulk of the acetyl group.

    • Deprotection: Hydrolyze the acetyl group using acid or base catalysis (e.g., H₃O⁺ and heat) to reveal the desired p-bromophenol.[1]

Caption: Workflow for controlled monosubstitution.

Problem 2: "My reaction yields a mixture of ortho and para isomers. How can I selectively synthesize the para product?"

Cause: As discussed, a mixture of ortho and para isomers is the expected outcome for most electrophilic substitutions on phenols.[5][13] Achieving high para-selectivity requires strategies that disfavor the ortho position.

Solutions:

  • Steric Hindrance: This is the most common strategy.

    • Use a Bulky Electrophile: If possible, choose a bulkier version of your electrophile or the catalyst that delivers it.

    • Use a Bulky Protecting Group: Protecting the hydroxyl group with a bulky group (e.g., a tert-butyldimethylsilyl (TBDMS) ether) will sterically block the ortho positions, directing the electrophile to the para position.

  • Use a Reversible Blocking Group:

    • In this strategy, you first block the reactive ortho and para positions, force substitution at a different site, and then unblock. A more practical approach is to block the ortho positions to direct a subsequent reaction to the para position. Sulfonation is a classic example.

    Protocol: para-Nitration of Phenol using a Sulfonic Acid Blocking Group

    • Sulfonation (Blocking): React phenol with concentrated sulfuric acid at a low temperature (e.g., room temperature). This will favor the formation of o-hydroxybenzenesulfonic acid.[11]

    • Nitration: Nitrate the resulting product. With the ortho positions blocked, the nitro group will be directed to the para position.

    • Desulfonation (Unblocking): The sulfonic acid group can be removed by steam distillation or by heating with dilute acid, yielding p-nitrophenol.

  • Catalyst Control:

    • For certain reactions, solid acid catalysts like zeolites can provide shape selectivity. The constrained environment within the zeolite pores can favor the formation of the sterically less demanding para isomer during nitration.[15]

Problem 3: "I need to synthesize the ortho isomer selectively. How can I achieve this?"

Cause: Overcoming the statistical and steric factors that often favor the para isomer requires a strategy that actively directs the electrophile to the ortho position.

Solutions:

  • Chelation/Directed Metalation: Use a Lewis acid catalyst that can coordinate to the phenolic oxygen. This coordination brings the electrophile into close proximity to the ortho position, promoting substitution there.

    • Ortho-Acylation: The Friedel-Crafts acylation of phenols can be notoriously difficult. However, using specific catalysts like titanium(IV) chloride (TiCl₄) or modified zinc chloride (ZnCl₂) can promote high ortho-selectivity.[16][17] The Lewis acid is believed to chelate to both the phenolic oxygen and the acylating agent, directing the acylation ortho.

  • Named Reactions: Certain classic reactions are known for their high ortho-selectivity on phenols.

    • Kolbe's Reaction: Treatment of sodium phenoxide with carbon dioxide (a weak electrophile) under pressure and heat leads to the formation of ortho-hydroxybenzoic acid (salicylic acid).[13]

    • Reimer-Tiemann Reaction: Reacting phenol with chloroform (CHCl₃) in the presence of a strong base introduces a formyl group (-CHO) primarily at the ortho position.[13]

Section 3: Data Summary and Protocols

Table 1: Effect of Temperature on the Sulfonation of Phenol
TemperatureMajor ProductProduct TypeRationaleReference
Room Temperature (~25°C)o-hydroxybenzenesulfonic acidKineticThe ortho position is statistically favored and reacts faster.[11]
High Temperature (~100°C)p-hydroxybenzenesulfonic acidThermodynamicThe reaction becomes reversible, favoring the more stable para isomer.[11][12]
Experimental Protocol: ortho-Selective Acylation of Phenol

This protocol is based on methodologies that utilize chelation to direct acylation.[17]

Objective: To synthesize 2'-hydroxyacetophenone from phenol.

Reagents:

  • Phenol

  • Acetic Acid (as acylating agent)

  • Zinc Chloride on Alumina (ZnCl₂/Al₂O₃) catalyst

  • Appropriate workup and purification solvents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine)

Procedure:

  • Catalyst Preparation (if not commercially available): Prepare the ZnCl₂/Al₂O₃ catalyst as described in the literature.[17]

  • Reaction Setup: In a microwave-safe reaction vessel, combine phenol (1 equivalent), acetic acid (1.2 equivalents), and the ZnCl₂/Al₂O₃ catalyst.

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation according to optimized literature conditions (e.g., specific power and time).[17] Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture. Add ethyl acetate and filter to remove the solid catalyst.

  • Purification: Wash the organic filtrate sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired ortho-acylated product.

Rationale: The solid ZnCl₂ catalyst is believed to coordinate with the phenolic oxygen, directing the acylating agent to the adjacent ortho position, resulting in high regioselectivity.[17] The use of microwave irradiation often accelerates the reaction.

References

  • 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. Available at: [Link]

  • Phenol Electrophilic substitution rxn - Scanned Document. Available at: (A direct URL is not available from the provided search result, but the information is standard in organic chemistry textbooks).
  • Electrophilic Substitution Reactions of Phenols - BYJU'S. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]

  • Reactions of Phenols - Chemistry Steps. Available at: [Link]

  • Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]

  • Phenol - Wikipedia. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Regioselective nitration of phenol induced by catalytic antibodies - PubMed. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]

  • What is a sulphonation reaction of phenol? - Quora. Available at: [Link]

  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. - Scientific Update. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Introduction to regioselectivity in aromatic reactions - YouTube. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link.
  • A practical approach for regioselective mono-nitration of phenols under mild conditions - (Public
  • Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization - ResearchGate. Available at: [Link]

  • Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - NIH. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. Available at: [Link]

  • Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1:2) - ResearchGate. Available at: [Link]

  • Ortho, Para, Meta - Chemistry Steps. Available at: [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Regio- and stereoselectivity of oxidative coupling reactions of phenols - VTT Open Access Repository. Available at: [Link]

  • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution - (Source appears to be lecture notes, direct URL not available).
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.
  • Procedure for Friedel-Crafts Acylation of Phenol - Reddit. Available at: [Link]

  • US6936732B2 - Sulphonation of phenols - Google Patents.
  • Directing Effects - ChemTalk. Available at: [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution - Aakash Institute. Available at: [Link]

  • Nitration of Phenols| Electrophilic Aromatic Substitution - Khan Academy. Available at: [Link]

  • Ch24 : Phenols, industrial prep - University of Calgary. Available at: [Link]

Sources

Optimization

LC-MS Technical Support Center: Analysis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Welcome to the technical support center for the LC-MS analysis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the quantitative and qualitative analysis of this molecule. As a halogenated, bi-functional aromatic acid, this compound presents unique challenges in chromatography and mass spectrometry that require a nuanced and systematic approach to method development and troubleshooting.

This document moves beyond simple checklists to provide in-depth causal explanations and field-proven protocols, ensuring you can not only solve immediate issues but also build robust and reliable analytical methods for your drug development pipeline.[1][2]

Understanding the Analyte: Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature. The structure of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid contains a carboxylic acid and a phenolic hydroxyl group, both of which are acidic and will ionize depending on the pH. Its chlorinated and substituted phenyl rings dictate its hydrophobicity and potential for specific interactions.

PropertyEstimated Value / InformationSignificance for LC-MS Analysis
Molecular Formula C₁₄H₁₁ClO₃Used for calculating exact mass.
Average Mass 262.69 g/mol Foundational for MS tuning and identification.
Monoisotopic Mass 262.03967 g/mol Critical for high-resolution mass spectrometry (HRMS) identification. The chlorine atom results in a characteristic M+2 isotopic peak at ~32% the intensity of the M peak.
pKa₁ (Carboxylic Acid) ~3.5 - 4.5The primary driver of retention changes in reversed-phase LC. Mobile phase pH must be controlled to ensure consistent ionization state and retention.[3]
pKa₂ (Phenolic Hydroxyl) ~8.5 - 9.5Can cause peak tailing through secondary interactions with the silica stationary phase if not properly addressed by mobile phase pH.
Predicted logP ~3.0 - 3.5Indicates moderate hydrophobicity, suitable for reversed-phase chromatography, but may require sufficient organic modifier for elution.
Solubility Limited in water; soluble in organic solvents like methanol, acetonitrile, and acetone.[4]Dictates appropriate sample diluents and stock solution preparation. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[3]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the analysis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in a question-and-answer format.

Q1: Why is my chromatographic peak severely tailing or showing poor symmetry?

Answer: Peak tailing is the most frequent issue for this type of analyte and almost always points to unwanted secondary interactions between the analyte and the stationary phase.[5][6]

The primary cause is the interaction of the analyte's ionizable groups—specifically the phenolic hydroxyl and, to a lesser extent, the carboxylic acid—with residual silanol groups on the surface of the silica-based stationary phase.[6][7] At mid-range pH values (e.g., pH 4-7), these silanol groups are deprotonated (Si-O⁻) and can interact strongly with any part of your analyte that carries a positive charge or has a strong dipole, leading to a secondary, non-ideal retention mechanism that causes tailing.

G cluster_0 Problem Identification cluster_1 Primary Solution Path: Mobile Phase Optimization cluster_2 Secondary Solution Path: Column & Hardware cluster_3 Resolution Problem Poor Peak Shape (Tailing, As > 1.2) Sol1 Step 1: Lower Mobile Phase pH (e.g., Add 0.1% Formic Acid, pH ~2.7) Problem->Sol1 Address secondary interactions Check1 Peak Shape Improved? Sol1->Check1 Sol2 Step 2: Add Buffer (e.g., 10mM Ammonium Formate) Check2 Peak Shape Acceptable? Sol2->Check2 Check1->Sol2 No / Partially Continue Continue Optimization Check1->Continue Yes Sol3 Step 3: Use End-capped or Novel Chemistry Column (e.g., Bidentate C18, Phenyl-Hexyl) Check2->Sol3 No Success Problem Resolved Check2->Success Yes Sol4 Step 4: Check for Extra-Column Volume (fittings, tubing length) Sol3->Sol4 If all peaks tail Sol4->Success Continue->Success

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

  • Lower the Mobile Phase pH: This is the most effective first step. By adding a volatile acid like 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases, you lower the pH to around 2.7. This protonates the residual silanol groups (Si-OH), minimizing their ability to interact with your analyte.[6] It also ensures your analyte's carboxylic acid is fully protonated (neutral), promoting a single, consistent retention mechanism on a reversed-phase column.

  • Use a Buffered Mobile Phase: If lowering the pH is insufficient, adding a buffer salt can further improve peak shape. A buffer like 10 mM ammonium formate (used with formic acid) can "shield" the analyte from the active sites on the stationary phase. The ammonium ions (NH₄⁺) in the mobile phase will preferentially interact with the negatively charged silanols, effectively blocking them from interacting with your analyte.[7]

    • Protocol: Always add the buffer to both the aqueous and organic mobile phases to maintain a consistent ionic strength throughout your gradient run, which helps prevent peak shape distortion for later-eluting peaks.[7]

  • Evaluate Your Column Choice: Not all C18 columns are created equal. If peak tailing persists, consider a column with more advanced surface chemistry.

    • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica and are "end-capped" to reduce the number of available silanol groups.

    • Alternate Stationary Phases: Consider a phenyl-hexyl phase, which can offer alternative selectivity through pi-pi interactions with the aromatic rings of your analyte, or a column with bidentate C18 ligands that provide better shielding of the silica surface.

  • Check for Extra-Column Effects: If all peaks in your chromatogram (not just your analyte) are tailing, the issue might be physical. Check for dead volume in your system from poorly made connections (ferrules), or tubing that is too long or wide, especially between the column and the mass spectrometer.[3]

Q2: My analyte signal is weak or non-existent. How can I improve sensitivity?

Answer: Low sensitivity is a multifaceted issue that can originate from the chromatography, the ionization source, or the mass spectrometer settings. For 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, ionization efficiency is key.

G Analyte Analyte Properties (pKa, functionality) Ionization Ionization Efficiency Analyte->Ionization MobilePhase Mobile Phase (pH, additives, flow rate) MobilePhase->Ionization SourceParams Ion Source Parameters (Voltages, Gas, Temp) SourceParams->Ionization Signal Final MS Signal Intensity Ionization->Signal

Caption: Key Factors Influencing Analyte Ionization Efficiency.

  • Select the Correct Ionization Mode (Negative ESI): Your analyte has two acidic protons (carboxylic and phenolic). It will readily lose a proton to form a negative ion [M-H]⁻. Therefore, Electrospray Ionization (ESI) in negative mode is the preferred method. Positive mode ESI would be significantly less sensitive. While some acidic compounds can be detected in negative mode even with an acidic mobile phase (a "wrong-way-round" ionization phenomenon), optimizing for negative ion formation is crucial.[8]

  • Optimize Mobile Phase Composition:

    • Avoid Ion-Suppressing Additives: While excellent for UV chromatography, non-volatile buffers like phosphate are detrimental to MS and will contaminate the source. Similarly, trifluoroacetic acid (TFA) is a known signal suppressor in negative ESI mode. Stick to volatile additives like formic acid, acetic acid, and ammonium hydroxide/acetate/formate.[9]

    • Consider a Basic Mobile Phase: While an acidic mobile phase is best for peak shape on a silica column, a basic mobile phase (e.g., 0.1% ammonium hydroxide, pH ~10) will deprotonate your analyte in solution, which can sometimes enhance ESI efficiency. CRITICAL CAVEAT: You must use a pH-stable column (e.g., a hybrid or polymer-based column) for this approach, as a standard silica column will dissolve at high pH.[3]

  • Optimize Ion Source Parameters: Do not rely on default "tune" settings. Systematically optimize source parameters by infusing a standard solution of your analyte.

    • Capillary/Spray Voltage: Adjust for a stable spray and maximum signal.

    • Gas Flows (Nebulizer and Drying Gas): Insufficient gas flow leads to poor desolvation (adducts), while excessive flow can reduce signal.

    • Drying Gas Temperature: Should be hot enough to desolvate droplets but not so hot as to cause thermal degradation of the analyte.

  • Optimize MS/MS Parameters (for Quantification): If using a triple quadrupole (QqQ) instrument for quantification, proper selection and optimization of precursor and product ions are vital.

    • Precursor Ion: This will be the [M-H]⁻ ion, m/z 261.03 for the ³⁵Cl isotope.

    • Product Ions: Infuse the analyte and perform a product ion scan to identify the most stable and abundant fragment ions. Likely fragments would involve the loss of CO₂ (m/z 217.04) or H₂O.

Q3: I'm analyzing samples in a biological matrix (e.g., plasma) and my results are not reproducible. What is the cause?

Answer: Poor reproducibility in biological matrices is often caused by ion suppression , a matrix effect where co-eluting endogenous components (like phospholipids or salts) compete with your analyte for ionization in the ESI source, leading to a reduced signal.[10][11][12] This effect can be variable from sample to sample, destroying reproducibility and accuracy.

This experiment is the gold standard for identifying at what retention time matrix components are eluting and causing suppression.

  • Setup:

    • Place a T-junction between your LC column and the MS source.

    • Infuse a constant, steady flow of your analyte standard (e.g., at 10 µL/min) into the T-junction using a syringe pump.

    • The main LC flow (e.g., at 400 µL/min) will come from the column.

  • Execution:

    • Begin infusing the analyte standard. You should see a stable, flat baseline signal for your analyte's MRM transition.

    • Inject a blank, protein-precipitated plasma sample onto the LC column.

  • Interpretation:

    • Monitor the analyte signal. If the stable baseline signal dips at any point, it indicates that something eluting from the column at that specific retention time is suppressing the ionization of your infused standard.

    • If the dip occurs at the same retention time as your analyte peak in a real sample, your method is suffering from significant ion suppression.

  • Improve Chromatographic Separation: The best way to avoid ion suppression is to chromatographically separate your analyte from the interfering matrix components.[10] Adjust your gradient to move your analyte's retention time away from the suppression zones (often very early or late in the run).

  • Enhance Sample Preparation: Simple protein precipitation may not be sufficient. Use a more rigorous sample clean-up technique to remove interferences before injection.[12]

    • Solid-Phase Extraction (SPE): Provides a much cleaner extract by selectively retaining your analyte while washing away salts and phospholipids.

    • Phospholipid Removal Plates/Cartridges: Specifically designed to remove the main culprits of ion suppression in plasma samples.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for matrix effects. A SIL-IS (e.g., with ¹³C or ²H labels) is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by suppression is normalized, leading to accurate and precise quantification.[13]

References

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • Stavropoulou, E., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. [Link]

  • Stoll, D. R., & Dolan, J. W. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Zaikin, V. G., & Varlamov, V. I. (2009). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

  • LCGC International. (2018). How to Avoid Problems in LC–MS. [Link]

  • Dolan, J. W. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • Kiselev, A., et al. (2022). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Metabolites. [Link]

  • Jenkins, K. M., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • AMS Bio. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Dong, M. W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Gao, S., et al. (2006). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Cell Toxicity with 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Welcome to the technical support center for researchers utilizing 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. This guide is designed to provide expert advice and actionable troubleshooting strategies to address po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. This guide is designed to provide expert advice and actionable troubleshooting strategies to address potential cell toxicity issues and ensure the integrity of your experimental results. As a substituted phenolic benzoic acid, this compound class can present unique challenges in in vitro systems. This resource will equip you with the knowledge to anticipate, identify, and mitigate these challenges.

Part 1: Troubleshooting Guide

This section is formatted as a series of common issues researchers may encounter, followed by a step-by-step guide to diagnose and resolve the problem.

Issue 1: Higher-than-Expected Cytotoxicity at Low Concentrations

Question: "I'm observing significant cell death even at low micromolar concentrations of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, which is unexpected based on preliminary predictions. How can I determine if this is true cytotoxicity or an experimental artifact?"

Answer: This is a critical and common observation when working with phenolic compounds. The apparent toxicity could be due to the compound's intrinsic activity or confounding factors in the experimental setup. Here’s a systematic approach to troubleshoot this:

Step 1: Assess Compound Stability and Reactivity in Culture Media.

Phenolic compounds can be unstable in cell culture media, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which is cytotoxic.[1] This can lead to an overestimation of the compound's direct toxicity.

  • Protocol: Prepare your highest concentration of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in your cell culture medium (without cells). Incubate for the same duration as your experiment. At various time points (e.g., 0, 2, 8, 24 hours), measure the H₂O₂ concentration using a commercially available assay kit.

  • Interpretation: A significant increase in H₂O₂ over time suggests that the observed cytotoxicity may be, at least in part, due to oxidative stress from compound degradation rather than a direct pharmacological effect.

Step 2: Mitigate Oxidative Stress.

If H₂O₂ generation is confirmed, you can mitigate its effects by co-incubating with an antioxidant.

  • Protocol: Repeat your cytotoxicity assay with a non-toxic concentration of a stable antioxidant, such as N-acetylcysteine (NAC) at 1-5 mM.

  • Interpretation: A rightward shift in the dose-response curve (i.e., an increase in the EC50 value) in the presence of NAC indicates that oxidative stress was contributing to the cell death.

Step 3: Evaluate for Assay Interference.

Phenolic compounds can interfere with common cytotoxicity assays like the MTT assay.[2][3] This can lead to a false positive or negative result.

  • Protocol: Run a cell-free control where you add the compound to the culture medium and then perform the MTT assay as usual.

  • Interpretation: If you observe a change in absorbance in the absence of cells, your compound is interfering with the assay. Consider switching to an alternative method that is less susceptible to chemical interference, such as a lactate dehydrogenase (LDH) release assay or a cell counting method with trypan blue exclusion.[4]

Issue 2: High Variability Between Replicate Wells

Question: "My cytotoxicity data for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid shows poor reproducibility between replicate wells. What could be causing this?"

Answer: High variability can obscure real biological effects. The root cause is often related to compound solubility or inconsistent cell treatment.

Step 1: Confirm Compound Solubility.

Poor solubility can lead to heterogeneous concentrations of the compound across your assay plate.

  • Protocol: Prepare your highest stock concentration of the compound in your chosen solvent (e.g., DMSO). Visually inspect for any precipitate. Then, dilute the stock into your cell culture medium to the highest working concentration and again, inspect for any cloudiness or precipitate.

  • Mitigation: If solubility is an issue, consider lowering the final concentration, using a different solvent, or preparing a fresh stock solution for each experiment. Ensure the final solvent concentration is consistent across all wells and is below a non-toxic threshold (typically <0.5% for DMSO).[5]

Step 2: Standardize Cell Seeding and Treatment.

Inconsistent cell numbers or compound addition can lead to variability.

  • Protocol: Ensure you have a homogenous single-cell suspension before seeding. When treating cells, mix the compound thoroughly in the medium before adding it to the wells. For adherent cells, add the treatment gently to avoid disturbing the cell monolayer.

Step 3: Control for Edge Effects.

Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

  • Mitigation: Avoid using the outer wells of the plate for your experimental conditions. Instead, fill them with sterile water or PBS to create a humidity barrier.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of toxicity for a compound like 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid?

  • Oxidative Stress: As mentioned, phenolic compounds can auto-oxidize in culture media, generating ROS that damage cellular components.[1]

  • Mitochondrial Dysfunction: Many phenolic compounds can interfere with mitochondrial function, leading to a decrease in ATP production and the induction of apoptosis.

  • Membrane Disruption: At higher concentrations, phenolic compounds can disrupt cell membranes, leading to necrosis.

  • Enzyme Inhibition: The reactive nature of such compounds could lead to the inhibition of critical cellular enzymes.[6]

Q2: How should I prepare my stock solution of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid?

A2: Due to the carboxylic acid and hydroxyl groups, this compound is likely to be soluble in polar organic solvents.

  • Recommended Solvent: Start with high-purity DMSO.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Are there specific cell lines that are more or less sensitive to this class of compounds?

A3: Sensitivity can be cell-type dependent.

  • High Metabolic Activity: Cells with high metabolic rates, such as hepatocytes or rapidly dividing cancer cells, may be more susceptible to compounds that induce oxidative stress or mitochondrial toxicity.

  • Antioxidant Capacity: Cells with robust endogenous antioxidant systems (e.g., high glutathione levels) may be more resistant. It is advisable to test your compound in multiple cell lines relevant to your research question to understand its toxicity profile.

Q4: Can I use cytoprotective agents to mitigate the toxicity of my compound?

A4: Yes, this is a valid strategy, especially if you are interested in a non-toxic pharmacological effect of your compound.

  • Antioxidants: As discussed, agents like N-acetylcysteine can counteract oxidative stress.[7]

  • Metabolic Modulators: Depending on the mechanism of toxicity, other agents could be used. However, be aware that these agents can have their own effects on the cells and could complicate the interpretation of your results. Always run appropriate controls with the cytoprotective agent alone.

Part 3: Experimental Protocols and Data Interpretation

Protocol 1: Determining the Optimal Cell Seeding Density

An incorrect cell density can lead to misleading cytotoxicity results.[8]

  • Prepare a serial dilution of your cells.

  • Seed the cells in a 96-well plate at various densities (e.g., from 1,000 to 40,000 cells per well).

  • Incubate for the duration of your planned experiment.

  • Perform your chosen viability assay.

  • Plot the signal (e.g., absorbance) against the cell number. The optimal seeding density will be in the linear range of this curve.

Seeding Density (cells/well)Assay Signal (Arbitrary Units)Interpretation
1,0000.15Signal too low
5,0000.62In linear range
10,0001.25Optimal
20,0002.48In linear range
40,0002.51Plateau (cells are over-confluent)
Protocol 2: Differentiating Cytotoxicity from Assay Interference

This workflow helps to ensure that your results reflect true biological activity.

A Start: Observe Unexpected Cytotoxicity B Perform Cell-Free Assay Control (Compound + Media + Assay Reagent) A->B C Does the compound alter the assay signal? B->C D YES: Assay Interference Detected C->D Yes E NO: Interference Unlikely C->E No F Select an alternative assay method (e.g., LDH, Trypan Blue, CellTiter-Glo®) D->F G Perform Cell-Based Assay with Antioxidant (e.g., N-acetylcysteine) E->G H Does the antioxidant rescue cells? G->H I YES: Toxicity is likely mediated by Reactive Oxygen Species H->I Yes J NO: Toxicity is likely independent of oxidative stress H->J No K Conclusion: Observed effect is likely true compound-mediated cytotoxicity J->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Part 4: Visualization of Potential Toxicity Pathways

The following diagram illustrates the potential dual role of a phenolic compound like 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in a cell culture system.

cluster_0 Extracellular cluster_1 Intracellular Compound 3-(2-Chloro-5-hydroxyphenyl) -2-methylbenzoic acid ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ Compound->ROS Auto-oxidation Target Intended Biological Target Compound->Target Direct Effect Mito Mitochondria Compound->Mito Membrane Cell Membrane Compound->Membrane Media Cell Culture Media Components (e.g., Riboflavin, Metal Ions) Media->ROS catalyzes ROS->Mito Oxidative Damage ROS->Membrane Lipid Peroxidation Response Desired Pharmacological Response Target->Response CellDeath Cell Death (Apoptosis/Necrosis) Mito->CellDeath Membrane->CellDeath

Caption: Potential pathways of action for the test compound.

References

  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. Google Patents.
  • 4-Hydroxybenzoic acid. Wikipedia. Available from: [Link].

  • Phenol. Wikipedia. Available from: [Link].

  • Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. ResearchGate. Available from: [Link].

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link].

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. Available from: [Link].

  • Specific poly-phenolic compounds in cell culture of Vitis vinifera L. cv. Gamay Fréaux. PubMed. Available from: [Link].

  • Drug toxicity prevention and management. ResearchGate. Available from: [Link].

  • Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. MDPI. Available from: [Link].

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link].

  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Available from: [Link].

  • Mechanisms of Drug-Induced Toxicity. Evotec. Available from: [Link].

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available from: [Link].

  • Specific Poly-phenolic Compounds in Cell Culture of Vitis vinifera L. cv. Gamay Freaux. ResearchGate. Available from: [Link].

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. Available from: [Link].

  • Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach. Springer. Available from: [Link].

  • Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media. PubMed. Available from: [Link].

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available from: [Link].

  • 5-Chloro-2-hydroxybenzoic acid. ResearchGate. Available from: [Link].

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link].

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI. Available from: [Link].

Sources

Reference Data & Comparative Studies

Validation

Validating the biological target of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Initiating Target Identification I'm currently engaged in a comprehensive search to pinpoint the potential biological targets of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Concurrently, I'm exploring established...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Target Identification

I'm currently engaged in a comprehensive search to pinpoint the potential biological targets of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Concurrently, I'm exploring established methods and alternative compounds used for small molecule target validation, hoping to discover the best approach.

Refining Search Strategies

I've revised my search terms and databases, focusing on structural similarity to known bioactive compounds, aiming to identify potential targets for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. I'm also exploring cheminformatics tools to predict likely targets based on its structure, which has revealed that this compound does not appear to be a widely studied or known drug or tool compound. I am looking into established methods and alternative compounds used for small molecule target validation.

Developing a Hypothetical Scenario

I'm now building a hypothetical target validation workflow. Since no known target exists for the compound, I'll structure the guide around validating a potential, hypothetical target. I'll begin by acknowledging the compound's novelty and then detail a step-by-step approach relevant to researchers and drug development professionals.

Outlining a Workflow

I'm now outlining a hypothetical scenario where the compound is a hit from an anti-inflammatory screen, to guide the workflow. I'll structure the guide around a multi-pronged target validation strategy. The first stage will focus on target identification and hypothesis generation. Then, I'll address cellular target engagement, before moving on to target validation in a disease-relevant model.

Developing Validation Protocols

I'm now focusing on detailing the experimental aspects. I'm developing hypothetical protocols and data for each stage of the target validation workflow, building a comprehensive guide. I'm prioritizing cellular thermal shift assays, pull-down assays, and enzymatic assays. I'm comparing methods and highlighting their strengths and weaknesses. I am also working on describing in detail all the major stages of the target validation strategy, which include: target identification (hypothesis generation), initial target engagement, cellular target engagement & functional modulation, and target validation in a disease-relevant model. I will design Graphviz diagrams to illustrate workflows.

Developing Target Validation Plan

I'm now drafting the guide's structure, focusing on a multi-stage approach. First, I'll acknowledge the compound's novelty. Then, I will outline a hypothetical workflow assuming it's an anti-inflammatory hit. My plan will focus on target identification, initial engagement, cellular modulation, and disease model validation, with comparisons of different methods. I'll include hypothetical protocols and data for each stage to create a comprehensive, useful resource.

Developing Hypothetical Protocols

I'm now structuring detailed experimental protocols for my guide. I'm focusing on cellular thermal shift assays, pull-down assays, and enzymatic assays. I'm also planning to build Graphviz diagrams to illustrate workflows, and researching authoritative sources to cite, as well as real-world examples to help create my guide.

Developing Search Strategies

I am now performing targeted searches using the CAS number to check for databases like PubChem, to identify known activity or targets for the compound. Given the initial lack of information, I am focusing on general target validation methods and exploring scenarios where no known target exists. This is leading me to structure the guide around a hypothetical workflow, which aligns with the user's need for a comprehensive resource, even in the absence of pre-existing data.

Refining Hypothetical Scenarios

I'm now refining the hypothetical anti-inflammatory hit scenario, and will develop multiple scenarios, with associated potential targets, to demonstrate flexibility. My focus will be on ensuring the scenarios are plausible and provide clear context for different target validation strategies in the guide. I will provide diverse examples.

Developing Search Strategies

I've initiated comprehensive searches using the CAS number, checking PubChem and other databases for information on 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. Given the lack of a known target, I'm focusing on general target validation approaches and hypothetical scenarios, allowing me to build a practical guide, even without pre-existing data. My focus has shifted from finding a target to crafting a versatile resource.

Comparative

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Cross-Validation of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

This guide provides a comprehensive framework for the in vivo cross-validation of the novel investigational compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. It is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo cross-validation of the novel investigational compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a preclinical setting. This document emphasizes the rationale behind experimental design, ensuring a robust and logically sound approach to validating therapeutic potential.

Introduction: From In Vitro Promise to In Vivo Reality

The journey of a new therapeutic agent from initial discovery to clinical application is fraught with challenges, the most significant of which is the translation of in vitro efficacy to in vivo effectiveness. 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid (hereinafter referred to as Cmpd-X) has demonstrated compelling multi-faceted activity in preliminary cell-based assays. This guide outlines a strategic approach to rigorously validate these findings in relevant animal models, a critical step in de-risking its progression towards clinical trials.

Our initial in vitro screening of Cmpd-X has revealed two key areas of biological activity:

  • Potent Anti-inflammatory Effects: Cmpd-X has shown significant inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Selective Cytotoxicity: The compound exhibits targeted cytotoxicity against several human cancer cell lines, with a particularly high potency observed in colorectal carcinoma cells.

This guide will detail the methodologies to cross-validate these in vitro results, focusing on establishing a clear dose-response relationship, evaluating efficacy against established standards of care, and defining a preliminary safety profile.

The Imperative of In Vivo Validation: A Conceptual Workflow

The transition from a controlled in vitro environment to the complexity of a whole organism necessitates a carefully planned series of experiments. The primary objective is to ascertain whether the cellular mechanisms observed in a petri dish translate into a tangible therapeutic effect in a living system, complete with its intricate network of metabolic, pharmacokinetic, and pharmacodynamic interactions.

G cluster_0 In Vitro Discovery cluster_1 In Vivo Cross-Validation Initial Screening Initial Screening Mechanism of Action Studies Mechanism of Action Studies Initial Screening->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Pharmacokinetics (PK) & Tolerability Pharmacokinetics (PK) & Tolerability Lead Optimization->Pharmacokinetics (PK) & Tolerability Transition to Preclinical Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetics (PK) & Tolerability->Efficacy in Disease Models Preliminary Toxicology Preliminary Toxicology Efficacy in Disease Models->Preliminary Toxicology Go/No-Go Decision Go/No-Go Decision Efficacy in Disease Models->Go/No-Go Decision Preliminary Toxicology->Go/No-Go Decision

Caption: High-level workflow for in vivo cross-validation.

Pharmacokinetic Profiling: Understanding Bioavailability and Disposition

Before assessing efficacy, it is paramount to understand how Cmpd-X is absorbed, distributed, metabolized, and excreted (ADME) by the living organism. A preliminary pharmacokinetic (PK) study in rodents is the foundational step. While direct PK data for Cmpd-X is not publicly available, studies on structurally related compounds, such as triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid), have shown rapid absorption and clearance primarily through urine.[1] This provides a logical starting point for our experimental design.

Step-by-Step Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male and female Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).[2]

    • Oral (PO) administration: 10 mg/kg and 50 mg/kg in the same vehicle.

  • Sample Collection: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Bioanalysis: Plasma concentrations of Cmpd-X are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (%F)

Rationale: This study will establish the oral bioavailability of Cmpd-X and provide crucial information for dose selection in subsequent efficacy studies. The inclusion of both IV and PO arms allows for the determination of absolute bioavailability.

Cross-Validation of Anti-Inflammatory Activity

Our in vitro data suggests Cmpd-X as a potential anti-inflammatory agent. To validate this in a complex biological system, we will employ a well-established model of acute inflammation.

In Vivo Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and accepted method for screening anti-inflammatory drugs.[3][4] The injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by swelling (edema), which can be quantified.

Comparative Framework
Compound Dose (mg/kg, p.o.) Mechanism of Action (Presumed/Known) Expected Outcome
Cmpd-X 10, 30, 100Inhibition of pro-inflammatory mediatorsDose-dependent reduction in paw edema
Indomethacin 10Non-selective COX inhibitor (Standard of Care)Significant reduction in paw edema
Vehicle N/AInert carrierUninhibited inflammatory response
Step-by-Step Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-200g; n=6 per group).

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Treatment: Animals are orally administered Cmpd-X, Indomethacin, or the vehicle one hour before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Causality and Self-Validation: The inclusion of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), serves as a positive control. This not only validates the experimental setup but also provides a benchmark against which the efficacy of Cmpd-X can be judged. A dose-dependent response for Cmpd-X would provide strong evidence of its in vivo anti-inflammatory activity.

Cross-Validation of Anti-Cancer Activity

The selective cytotoxicity of Cmpd-X against colorectal carcinoma cells in vitro is a promising starting point. The gold standard for in vivo validation is the use of xenograft models, where human tumors are grown in immunodeficient mice.[5][6][7]

In Vivo Model: Colorectal Cancer Xenograft

This model allows for the direct assessment of the compound's ability to inhibit the growth of human tumors in a living organism.[5]

G Cell Culture Human Colorectal Cancer Cells (e.g., HCT116) Implantation Subcutaneous Injection into Immunodeficient Mice Cell Culture->Implantation Tumor Growth Tumor Volume Reaches ~100-150 mm³ Implantation->Tumor Growth Randomization Randomize Mice into Treatment Groups Tumor Growth->Randomization Treatment Administer Cmpd-X, 5-FU, or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: Workflow for a xenograft efficacy study.

Comparative Framework
Compound Dose (mg/kg, p.o., daily) Mechanism of Action (Presumed/Known) Expected Outcome
Cmpd-X 25, 50, 100Induction of apoptosis in cancer cellsDose-dependent tumor growth inhibition
5-Fluorouracil (5-FU) 20 (i.p., bi-weekly)Thymidylate synthase inhibitor (Standard of Care)Significant tumor growth inhibition
Vehicle N/AInert carrierUninhibited tumor growth
Step-by-Step Protocol: Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice (6-8 weeks old; n=8-10 per group).

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Tumor Implantation: 5 x 10^6 HCT116 cells in 0.1 mL of Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 100-150 mm³. Mice are then randomized into treatment groups.

  • Treatment Administration: Treatment is initiated as per the comparative framework. Cmpd-X and vehicle are administered daily via oral gavage. 5-FU is administered intraperitoneally twice a week.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated for each treatment group.

    • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the anti-tumor effect.

    • Body weight is monitored as an indicator of toxicity.

Trustworthiness of the Protocol: The use of 5-Fluorouracil, a cornerstone of colorectal cancer chemotherapy, provides a robust positive control. Comparing the efficacy of Cmpd-X to 5-FU offers a clinically relevant context for its potential. Monitoring body weight is a critical component of this protocol, ensuring that any observed anti-tumor activity is not a result of general toxicity.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo cross-validation of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid. The successful execution of these studies will provide a clear and objective assessment of its therapeutic potential. Positive results, characterized by a dose-dependent efficacy in both the anti-inflammatory and anti-cancer models with an acceptable safety profile, would provide a strong rationale for advancing Cmpd-X into more comprehensive preclinical toxicology studies and, ultimately, towards an Investigational New Drug (IND) application. The transition from in vitro potential to in vivo proof-of-concept is a critical milestone, and the methodologies outlined herein are designed to ensure that this transition is navigated with scientific rigor and a clear, data-driven decision-making process.

References

  • [synthesis and in-vitro anti bacterial activity of “{3-

  • 9)

Sources

Comparative

A Researcher's Guide to Reproducibility in the Synthesis and Use of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. The synthesis and application of complex organic molecules, such a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. The synthesis and application of complex organic molecules, such as 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, present numerous challenges where minor variations can lead to significant deviations in outcomes. This guide provides an in-depth analysis of the critical factors governing the reproducibility of experiments involving this biaryl compound, offering a comparative look at synthetic strategies, purification protocols, and analytical validation.

Introduction: Understanding the Molecule and its Challenges

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is a substituted biaryl carboxylic acid. Its structure, featuring two connected aromatic rings with varied functional groups (a carboxylic acid, a hydroxyl group, a chloro group, and a methyl group), suggests its potential as a scaffold or intermediate in medicinal chemistry. Biaryl motifs are central to many pharmaceuticals, agrochemicals, and materials.[1][2] The precise spatial arrangement of its functional groups allows for complex three-dimensional interactions with biological targets.

However, the synthesis of such multi-functional molecules is non-trivial. Reproducibility is contingent on three core pillars:

  • Purity of starting materials and reagents: Impurities can poison catalysts or lead to intractable side-product profiles.

  • Strict control over reaction conditions: Seemingly minor shifts in temperature, solvent, or catalyst loading can alter reaction pathways.

  • Unambiguous analytical characterization: Ensuring the final compound's identity and purity is paramount before its use in subsequent biological or material science experiments.

This guide will dissect these pillars in the context of a plausible and robust synthetic pathway.

Synthetic Strategies: A Comparative Analysis for Reproducible Synthesis

The creation of the C-C bond linking the two aryl rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation due to its mild conditions and tolerance of diverse functional groups.[3][4]

Primary Recommended Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[3] This approach is recommended for its high yields and functional group compatibility, which are essential for a molecule with sensitive hydroxyl and carboxylic acid groups.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 3-Bromo-2-methylbenzoic acid (Aryl Halide) F Suzuki-Miyaura Cross-Coupling Reaction A->F B (2-Chloro-5-hydroxyphenyl)boronic acid (Organoboron Reagent) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Na2CO3) D->F E Solvent System (e.g., Toluene/Ethanol/Water) E->F G Work-up & Acidification F->G H Crude Product G->H I Purification (Chromatography/Recrystallization) H->I J Pure 3-(2-Chloro-5-hydroxyphenyl) -2-methylbenzoic acid I->J

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-2-methylbenzoic acid (1.0 equiv.), (2-chloro-5-hydroxyphenyl)boronic acid (1.2 equiv.), and a base such as potassium carbonate (3.0 equiv.). The use of an inert atmosphere (Argon or Nitrogen) is critical as oxygen can degrade the palladium catalyst, leading to lower yields and inconsistent results.[2]

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.). The catalyst loading is a crucial parameter; too little may result in an incomplete reaction, while too much increases costs and the burden of removal.[5]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The solvent choice impacts the solubility of reagents and the reaction kinetics.[6]

  • Reaction: Heat the mixture with stirring (e.g., 80-90 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with water, and acidify with HCl (e.g., 2M) to protonate the benzoic acid, causing it to precipitate or become extractable into an organic solvent like ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Alternative Pathway: Grignard-based Synthesis

An alternative involves a Grignard reaction, a classic C-C bond-forming method. A patent for a related precursor, 3-hydroxy-2-methylbenzoic acid, utilizes a Grignard reaction.[7] However, this method is often less compatible with acidic protons (like those on phenol and carboxylic acid groups), requiring protection/deprotection steps that add complexity and potential for yield loss.

FeatureSuzuki-Miyaura CouplingGrignard-based Synthesis
Functional Group Tolerance High (Tolerates -OH, -COOH)[3]Low (Requires protection of acidic protons)
Reproducibility Generally high with pure reagentsSensitive to moisture and air
Reagents Boronic acids are often stable solidsGrignard reagents are highly reactive
Catalyst Requires palladium catalystCatalyst-free (but requires stoichiometric Mg)
Waste Products Boron-containing byproductsMagnesium salts

Expert Insight: For a molecule with multiple functional groups like the target compound, the Suzuki-Miyaura pathway offers a more direct and reproducible route. The high functional group tolerance minimizes the need for extra protection/deprotection steps, which are common sources of experimental variability.

Purification: The Gatekeeper of Reproducibility

The purity of the final compound is non-negotiable for its use in further experiments. Inconsistent purity is a primary cause of non-reproducible biological data.

Recommended Purification Workflow

G Crude Crude Product (from synthesis) Chrom Flash Column Chromatography Crude->Chrom Fractions Collect & Combine Pure Fractions (TLC) Chrom->Fractions Solvent Solvent Evaporation Fractions->Solvent Solid Semi-pure Solid Solvent->Solid Recrystal Recrystallization Solid->Recrystal Crystals Pure Crystalline Product Recrystal->Crystals Analysis Final Analytical Characterization Crystals->Analysis

Protocol 1: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes, often with 1% acetic acid added. The acid suppresses the deprotonation of the carboxylic acid group, reducing "streaking" on the column and improving separation.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase, adsorb it onto a small amount of silica, and load it onto the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC. Combine the pure fractions and evaporate the solvent.

Protocol 2: Recrystallization

  • Rationale: This step removes minor impurities and can provide a highly pure, crystalline solid, which is often desirable for drug development.

  • Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).

  • Procedure: Dissolve the semi-pure solid from chromatography in a minimum amount of boiling solvent. If needed, filter hot to remove insoluble impurities. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8]

Analytical Characterization: The Proof of Identity and Purity

Reproducibility hinges on confirming that each batch of a synthesized compound is identical. A multi-pronged analytical approach is essential.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons. For the target compound, one would expect distinct signals for the aromatic protons, a singlet for the methyl group, and broad singlets for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

2. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A reproducible method is critical for comparing batches.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of non-polar to moderately polar organic molecules.
Mobile Phase Acetonitrile : Water (with 0.1% Trifluoroacetic Acid)A common gradient (e.g., 30% to 95% Acetonitrile over 15 min) effectively elutes compounds of varying polarity. The acid ensures the carboxyl group is protonated for sharp, symmetrical peaks.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmAromatic rings absorb strongly at these wavelengths.
Purity Check A single, sharp peak indicates high purity. Purity is calculated as (Peak Area of Compound / Total Peak Area) x 100.

3. Mass Spectrometry (MS):

  • Confirms the molecular weight of the compound, providing definitive evidence of its identity. Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻.

Comparison with Key Precursors and Alternatives

While 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid may be a novel target, its properties and challenges can be benchmarked against its more established precursors.

CompoundKey Application AreaPrimary Synthetic ChallengeKey Reproducibility Factor
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid (Target) Potentially medicinal chemistry (e.g., KOR antagonists)[10]C-C biaryl bond formationPurity of catalyst and boronic acid
3-Hydroxy-2-methylbenzoic acid (Precursor) Intermediate for HIV protease inhibitors[7]Carboxylation of a Grignard reagentStrict anhydrous conditions for Grignard formation[7]
5-Chloro-2-hydroxybenzoic acid (Related Structure) General chemical intermediate[11]Selective chlorination/hydroxylationControl of regioselectivity during aromatic substitution

This comparison highlights that while each molecule has unique challenges, the underlying principles of controlling reaction conditions and rigorous purification are universal for ensuring reproducibility.

Conclusion: A Framework for Reproducible Science

Ensuring the reproducibility of experiments involving 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is not merely about following a protocol; it is about understanding the causality behind each step. The choice of a high-tolerance synthetic method like the Suzuki-Miyaura coupling, coupled with a robust, multi-step purification process and validated by a comprehensive suite of analytical techniques, provides a self-validating system.

By adhering to these principles—controlling the synthesis, verifying the purification, and confirming the structure—researchers can build a foundation of trustworthy and reproducible data, accelerating the path from molecular design to innovative application.

References

  • Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI URL: [Link]

  • Title: Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL: [Link]

  • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: PubMed URL: [Link]

  • Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

  • Title: Biaryl synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic Source: Google Patents URL
  • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Source: The Royal Society of Chemistry URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride Source: PubMed Central (PMC) URL: [Link]

  • Title: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers URL: [Link]

  • Title: 5-Chloro-2-hydroxybenzoic acid Source: ResearchGate URL: [Link]

  • Title: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: MDPI URL: [Link]

  • Title: Phenol Source: Wikipedia URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize URL: [Link]

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: PubMed Central (PMC) URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Royal Society of Chemistry URL: [Link]

Sources

Validation

Orthogonal Assays for the Confirmation of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic Acid as a p53-MDM2 Interaction Inhibitor

A Senior Application Scientist's Guide to Rigorous Hit Validation In the landscape of modern drug discovery, particularly in the challenging arena of modulating protein-protein interactions (PPIs), the initial identifica...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Rigorous Hit Validation

In the landscape of modern drug discovery, particularly in the challenging arena of modulating protein-protein interactions (PPIs), the initial identification of a "hit" compound is merely the prologue. The true scientific rigor lies in the subsequent validation—a process demanding a multi-faceted approach to unequivocally confirm the compound's mechanism of action and cellular efficacy. This guide provides an in-depth technical comparison of orthogonal assays for validating the activity of a putative PPI inhibitor, using the hypothetical compound 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid as a case study for the inhibition of the critical p53-MDM2 interaction.

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cellular responses to stress signals by inducing cell cycle arrest, senescence, or apoptosis.[1][2] In many cancers where p53 remains wild-type, its function is abrogated by its negative regulator, MDM2, which binds to p53, inhibiting its transcriptional activity and promoting its degradation.[3][4] The disruption of the p53-MDM2 interaction is a validated therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[5][6][7]

Herein, we will explore a robust, two-pronged strategy for validating our hypothetical inhibitor. This involves a direct, biochemical assessment of the compound's ability to disrupt the p53-MDM2 interaction in a purified system, followed by a cell-based assay to confirm its activity within the complex milieu of a living cell. This orthogonal approach is essential to build a compelling data package, mitigating the risk of artifacts and off-target effects that can plague single-assay validation strategies.

Biochemical Validation: Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a powerful, solution-based technique for monitoring molecular interactions in real-time. It is particularly well-suited for the study of PPIs and their inhibition by small molecules.[3]

The Principle of FP-Based Inhibition Assay:

The assay relies on the principle that the rotational motion of a fluorescently labeled molecule in solution affects the polarization of its emitted light after excitation with plane-polarized light. A small, fluorescently labeled peptide derived from p53 (the "tracer") will tumble rapidly in solution, resulting in a low polarization signal. Upon binding to the much larger MDM2 protein, the rotational motion of the tracer is significantly slowed, leading to a high polarization signal. A small molecule inhibitor that binds to MDM2 and displaces the tracer will cause a decrease in the polarization signal, directly proportional to its inhibitory activity.

cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Inhibition - Low Polarization Tracer Tracer Low_Polarization_Out Depolarized Light Tracer->Low_Polarization_Out Fast Tumbling Polarized_Light_In_1 Polarized Light Polarized_Light_In_1->Tracer MDM2 MDM2 Tracer_Bound Tracer High_Polarization_Out Polarized Light Tracer_Bound->High_Polarization_Out Slow Tumbling Polarized_Light_In_2 Polarized Light Polarized_Light_In_2->Tracer_Bound MDM2_Inhibited MDM2 Inhibitor Inhibitor Inhibitor->MDM2_Inhibited Binds Tracer_Free Tracer Low_Polarization_Out_2 Depolarized Light Tracer_Free->Low_Polarization_Out_2 Fast Tumbling Polarized_Light_In_3 Polarized Light Polarized_Light_In_3->Tracer_Free

Figure 1: Principle of the Fluorescence Polarization assay for p53-MDM2 inhibitors.

Detailed Experimental Protocol: FP Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.1% Tween-20. The inclusion of a reducing agent like DTT helps maintain protein integrity, while a non-ionic detergent like Tween-20 minimizes non-specific binding.

    • MDM2 Protein: Recombinantly express and purify the N-terminal domain of human MDM2 (e.g., residues 1-125). Determine the protein concentration accurately.

    • p53 Tracer: Synthesize a peptide derived from the p53 transactivation domain (e.g., residues 15-29) labeled with a suitable fluorophore like 5-Carboxyfluorescein (5-FAM) or Rhodamine.[8]

    • Test Compound: Prepare a stock solution of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Setup:

    • Dispense the assay buffer into the wells of a black, low-volume 384-well microplate.

    • Add the test compound dilutions to the respective wells. Include a positive control (a known p53-MDM2 inhibitor like Nutlin-3) and a negative control (DMSO vehicle).

    • Add the MDM2 protein to all wells except for the "tracer only" control wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-protein binding.

    • Add the p53 tracer to all wells.[8]

    • Incubate for a further 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader, using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).[8]

    • The data is typically expressed in millipolarization units (mP).

    • Calculate the percentage of inhibition for each compound concentration relative to the high (MDM2 + tracer) and low (tracer only) polarization controls.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Validation: p53-Dependent Reporter Gene Assay

While the FP assay provides direct evidence of target engagement, a cell-based assay is crucial to confirm that the compound can penetrate the cell membrane, engage its target in the cellular environment, and elicit the desired downstream biological response.[9] A p53-dependent reporter gene assay is an excellent orthogonal method for this purpose.[10]

The Principle of the p53 Reporter Assay:

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a p53-responsive promoter.[11][12] When p53 is activated, it binds to this promoter and drives the expression of the reporter gene. In cancer cells with wild-type p53 that overexpress MDM2, p53 is inactive. Treatment with an effective p53-MDM2 inhibitor will stabilize and activate p53, leading to the transcription of the reporter gene and a measurable signal (e.g., luminescence or color change).

cluster_0 Baseline (MDM2 Overexpression) cluster_1 With Inhibitor MDM2_cell MDM2 p53_cell p53 MDM2_cell->p53_cell Binds & Degrades Proteasome Proteasome p53_cell->Proteasome Reporter_Gene_off p53-responsive Reporter Gene p53_cell->Reporter_Gene_off No Activation No_Signal No Signal Reporter_Gene_off->No_Signal MDM2_inhibited_cell MDM2 Inhibitor_cell Inhibitor Inhibitor_cell->MDM2_inhibited_cell Binds p53_active_cell p53 (active) Reporter_Gene_on p53-responsive Reporter Gene p53_active_cell->Reporter_Gene_on Activates Signal Luminescence/ Color Reporter_Gene_on->Signal

Figure 2: Principle of the p53-dependent reporter gene assay.

Detailed Experimental Protocol: p53 Reporter Assay
  • Cell Culture and Plating:

    • Use a suitable human cancer cell line with wild-type p53 and high MDM2 expression (e.g., SJSA-1 or a transfected cell line like U2OS with a p53-responsive luciferase reporter construct).

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid and control compounds (e.g., Nutlin-3 as a positive control, DMSO as a negative control) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a period sufficient to allow for p53 activation and reporter gene expression (typically 16-24 hours).

  • Luciferase Assay and Data Analysis:

    • After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[13]

    • The luminescent signal is measured using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel assay like CellTiter-Glo® or by co-transfecting a constitutively expressed reporter like Renilla luciferase) to account for any cytotoxic effects of the compound.

    • Calculate the fold activation of the p53 pathway for each compound concentration relative to the DMSO control.

    • Determine the EC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Comparison of Orthogonal Assays

FeatureFluorescence Polarization (FP) Assayp53-Dependent Reporter Gene Assay
Assay Type Biochemical (in vitro)Cell-based (in vivo)
Principle Measures direct disruption of protein-protein interaction.Measures a downstream consequence of p53 activation.
Information Provided Direct evidence of target binding and inhibition (IC50).Confirms cell permeability, target engagement in a cellular context, and functional outcome (EC50).
Advantages High-throughput, sensitive, quantitative, provides direct binding information.Physiologically more relevant, assesses cellular activity.
Disadvantages Does not provide information on cell permeability or cellular efficacy. Prone to artifacts from fluorescent compounds.Indirect measure of target engagement. Can be affected by off-target effects that modulate the p53 pathway.

Expected Data Summary

The following tables present hypothetical but realistic data for our test compound, 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, and a known inhibitor, Nutlin-3.

Table 1: Biochemical Activity in FP Assay

CompoundIC50 (µM)
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid0.5
Nutlin-30.1

Table 2: Cellular Activity in p53 Reporter Assay

CompoundEC50 (µM)
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid2.5
Nutlin-30.8

The expected shift in potency from the biochemical to the cellular assay (higher IC50/EC50 values in the cellular assay) is a common observation and can be attributed to factors such as cell permeability, metabolic stability, and engagement with the target in a more complex environment.

The p53 Signaling Pathway

To provide context for the cellular assay, it is important to understand the p53 signaling pathway. In unstressed cells, p53 levels are kept low through continuous degradation mediated by MDM2. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21), apoptosis (e.g., BAX, PUMA), and its own regulator, MDM2, forming a negative feedback loop.[4][14] Our hypothetical inhibitor circumvents the need for a stress signal by directly blocking the p53-MDM2 interaction.

p53_pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates Inhibitor 3-(2-Chloro-5-hydroxyphenyl) -2-methylbenzoic acid MDM2 MDM2 Inhibitor->MDM2 Inhibits MDM2->p53 Inhibits & Degrades p53->MDM2 Upregulates (Feedback Loop) Proteasome Proteasomal Degradation p53->Proteasome p21 p21 p53->p21 Upregulates BAX_PUMA BAX, PUMA p53->BAX_PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

Figure 3: Simplified p53 signaling pathway and the point of intervention for the inhibitor.

Conclusion

The validation of a small molecule inhibitor of a protein-protein interaction requires a thoughtful and rigorous experimental approach. The use of orthogonal assays, such as the biochemical Fluorescence Polarization assay and the cell-based p53-dependent reporter gene assay, provides a comprehensive and compelling body of evidence for the compound's mechanism of action. This multi-assay strategy, as outlined for our hypothetical compound 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, is essential for building confidence in a hit compound and justifying its progression through the drug discovery pipeline. By understanding the principles, advantages, and limitations of each assay, researchers can design robust validation cascades that ensure the scientific integrity of their findings.

References

  • Vassilev, L. T. (2007). MDM2 inhibitors for cancer therapy. Trends in Molecular Medicine, 13(1), 23-31. [Link]

  • Sun, D., Li, Z., Rew, Y., Gribble, M., Bartberger, M. D., Beck, H. P., ... & Vassilev, L. T. (2014). Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. Journal of Medicinal Chemistry, 57(4), 1454-1472. [Link]

  • BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human p53 Assay Kit. Retrieved from [Link]

  • Fry, D. C., & Vassilev, L. T. (2005). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. Methods in Enzymology, 399, 630-643. [Link]

  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241. [Link]

  • Marine, J. C., Francoz, S., Maetens, M., Wahl, G., Toledo, F., & Lozano, G. (2007). Keeping p53 in check: essential roles for MDM2 and MDMX. Molecular and Cellular Biology, 27(24), 8533-8540. [Link]

  • Kubbutat, M. H., Jones, S. N., & Vousden, K. H. (1997). Regulation of p53 stability by Mdm2. Nature, 387(6630), 299-303. [Link]

  • Yurlova, L., Derks, M., Buchfellner, A., Hickson, I., Janssen, M., Morrison, D., ... & Krausz, E. (2014). The fluorescent two-hybrid assay to screen for protein-protein interaction inhibitors in live cells: targeting the interaction of p53 with Mdm2 and Mdm4. Journal of Biomolecular Screening, 19(4), 516-525. [Link]

  • Glickman, J. F., Wu, X., Mercuri, R., Il-Kwon, K., Carlson, C., & Zarrow, D. (2003). A comparison of cell-based and biochemical screening and profiling approaches. Journal of Biomolecular Screening, 8(4), 382-392. [Link]

  • Twentyman, P. R., & Luscombe, M. (1987). A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity. British Journal of Cancer, 56(3), 279-285. [Link]

  • Zgraggen, S., & Gstaiger, M. (2020). Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. International Journal of Molecular Sciences, 21(22), 8567. [Link]

  • Kussie, P. H., Gorina, S., Marechal, V., Elenbaas, B., Moreau, J., Levine, A. J., & Pavletich, N. P. (1996). Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain. Science, 274(5289), 948-953. [Link]

  • Kerzeli, I. K., & van der Loo, J. C. (2013). Techniques for the analysis of protein-protein interactions in vivo. Methods in Molecular Biology, 1043, 3-27. [Link]

  • Creative Diagnostics. (n.d.). P53 Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-immunoprecipitation assays of MDM2 and P53 protein in A549 and 16HBE cells. Retrieved from [Link]

  • Wang, S., Sun, W., & Zhao, Y. (2013). Small molecule inhibitors of MDM2-p53 and MDMX-p53 interactions as new cancer therapeutics. BioDiscovery, 8, e8907. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Yu, H., & Chen, J. (2007). Inhibition of p53 DNA binding function by the MDM2 protein acidic domain. Journal of Biological Chemistry, 282(11), 8113-8121. [Link]

  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing toward the dream. Nature Reviews Drug Discovery, 3(4), 301-317. [Link]

  • Sun, W., & Wang, S. (2014). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction (MDM2 inhibitors) in clinical trials for cancer treatment. Journal of Medicinal Chemistry, 57(15), 6140-6152. [Link]

  • ResearchGate. (n.d.). T22 reporter assay measuring p53 transactivation. Retrieved from [Link]

  • Verma, C. S., & Lane, D. P. (2020). Macrocyclization of an all-D linear α-helical peptide imparts cellular permeability. Chemical Science, 11(2), 443-449. [Link]

  • PubChem. (n.d.). P53 Signaling Pathway. Retrieved from [Link]

  • Riley, K. J., & Maher, L. J. (2007). Analysis of p53-RNA interactions in cultured human cells. Nucleic Acids Research, 35(11), e80. [Link]

  • Kinoshita, T., & Ishizu, K. (2016). Advantages and Disadvantages of Long-term Proton Pump Inhibitor Use. Journal of Neurogastroenterology and Motility, 22(3), 369-373. [Link]

  • ResearchGate. (n.d.). The advantages and disadvantages of three types of PPI modulators. Retrieved from [Link]

  • Wikipedia. (n.d.). p53. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing Benzoic Acid Derivatives: A Side-by-Side Comparison of Analytical Techniques

For researchers, scientists, and professionals in drug development, the precise characterization of benzoic acid derivatives is a critical step in ensuring product quality, safety, and efficacy. These compounds, widely u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of benzoic acid derivatives is a critical step in ensuring product quality, safety, and efficacy. These compounds, widely used as preservatives, active pharmaceutical ingredients (APIs), and synthetic intermediates, demand rigorous analytical scrutiny. This guide provides an in-depth, side-by-side comparison of the most common analytical techniques employed for this purpose, moving beyond a simple listing of methods to offer field-proven insights into the causality behind experimental choices.

The Analytical Imperative: Why Characterizing Benzoic Acid Derivatives Matters

Benzoic acid and its derivatives are a broad class of aromatic carboxylic acids with diverse applications.[1] Their functional group, a carboxylic acid attached to a benzene ring, dictates their chemical properties and biological activity. Accurate characterization is paramount for:

  • Purity Assessment: Identifying and quantifying impurities that may affect toxicity or efficacy.

  • Structural Elucidation: Confirming the chemical identity and structure of a synthesized or isolated compound.

  • Quantitative Analysis: Determining the precise concentration of the derivative in a sample, be it a raw material, a finished product, or a biological matrix.

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies like the FDA and EFSA.[1]

The choice of analytical technique is a strategic decision, balancing the need for specific information with practical considerations such as sample throughput, cost, and available expertise. This guide will dissect the strengths and weaknesses of five key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chromatographic Techniques: Separating and Quantifying with Precision

Chromatographic methods are the workhorses for the quantitative analysis of benzoic acid derivatives, offering excellent separation of complex mixtures and sensitive detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many benzoic acid derivatives.[2]

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For benzoic acid derivatives, reversed-phase HPLC is most common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Expertise & Experience in Method Development: The choice of mobile phase is critical. An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. The detector wavelength is typically set at the UV absorbance maximum of the analyte for optimal sensitivity.

Trustworthiness through Validation: A robust HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[3][4] This involves assessing parameters like accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).

Experimental Protocol: HPLC-UV Analysis of Benzoic Acid

Objective: To quantify the concentration of benzoic acid in a sample using an external standard calibration.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid to adjust pH

  • Benzoic acid reference standard

  • HPLC-grade solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of benzoic acid in the mobile phase. From this, create a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing benzoic acid in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • UV detection wavelength: 230 nm

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the benzoic acid standards against their known concentrations. Determine the concentration of benzoic acid in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For many benzoic acid derivatives, derivatization is necessary to increase their volatility.

Principle of Operation: In GC, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Expertise & Experience in Derivatization: A key consideration for GC-MS analysis of benzoic acid derivatives is the need for derivatization. Silylation, for example, replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, making the molecule more volatile and amenable to GC analysis.[5] The choice of derivatizing agent and reaction conditions must be optimized to ensure complete and reproducible derivatization.

Trustworthiness through Mass Spectral Libraries: The mass spectrometer provides a high degree of specificity. The fragmentation pattern of an analyte can be compared against extensive spectral libraries (e.g., NIST) for confident identification.

Experimental Protocol: GC-MS Analysis of Benzoic Acid (with Derivatization)

Objective: To identify and quantify benzoic acid in a sample.

Instrumentation and Reagents:

  • GC-MS system

  • Capillary column suitable for acidic compounds (e.g., DB-5ms)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Pyridine or other suitable aprotic solvent

  • Benzoic acid reference standard

Procedure:

  • Sample Preparation & Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent to dissolve the sample.

    • Add the derivatizing agent (e.g., BSTFA with TMCS) and cap the vial tightly.

    • Heat the vial (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: e.g., start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Scan range: m/z 40-400

  • Analysis: Inject the derivatized sample into the GC-MS.

  • Identification and Quantification: Identify the benzoic acid-TMS derivative peak based on its retention time and mass spectrum. For quantification, an internal standard and a calibration curve would be necessary.

Spectroscopic Techniques: Unveiling Molecular Structure and Identity

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used.

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.

Expertise & Experience in Spectral Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical benzoic acid derivative, one would expect to see signals for the aromatic protons and the acidic proton of the carboxyl group.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the carboxylic acid group is particularly diagnostic.

Trustworthiness in Absolute Quantification (qNMR): Quantitative NMR (qNMR) is a powerful method for determining the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte.[6][7] By using a certified internal standard with a known concentration, the concentration of the analyte can be accurately determined.[8][9][10][11]

Experimental Protocol: Quantitative ¹H NMR (qNMR) of a Benzoic Acid Derivative

Objective: To determine the purity of a benzoic acid derivative sample using an internal standard.

Instrumentation and Reagents:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the benzoic acid derivative sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Calculate the purity of the analyte using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Principle of Operation: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, allowing for their identification.

Expertise & Experience in Spectral Analysis: For benzoic acid derivatives, key characteristic peaks include:

  • A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

  • A strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹).

  • C-O stretching and O-H bending vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Trustworthiness in Raw Material Identification: FTIR is an excellent tool for the rapid identification and quality control of raw materials. The spectrum of an incoming batch can be quickly compared to that of a known standard to confirm its identity.

Experimental Protocol: FTIR Analysis of a Solid Benzoic Acid Derivative

Objective: To obtain the infrared spectrum of a solid benzoic acid derivative for functional group identification.

Instrumentation and Reagents:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

  • Potassium bromide (KBr), IR-grade (for pellet method).

Procedure (using ATR):

  • Background Spectrum: Collect a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[12]

  • Collect Spectrum: Collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the benzoic acid derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.

Principle of Operation: UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. The aromatic ring in benzoic acid derivatives gives rise to characteristic UV absorption bands.

Expertise & Experience in Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle is used to quantify the concentration of a benzoic acid derivative by creating a calibration curve with standards of known concentrations. The official AOAC methods for analyzing benzoic acid in beverages often involve UV absorption.[13]

Trustworthiness in Routine Quality Control: Due to its simplicity and speed, UV-Vis spectroscopy is well-suited for routine quality control applications where a validated method is in place.

Experimental Protocol: UV-Vis Quantification of Benzoic Acid

Objective: To determine the concentration of benzoic acid in a solution.

Instrumentation and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Benzoic acid reference standard

  • Solvent (e.g., ethanol or a suitable buffer)

Procedure:

  • Determine λmax: Scan a solution of benzoic acid across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of standard solutions of benzoic acid with known concentrations.

  • Construct Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration.

  • Measure Sample Absorbance: Prepare the sample solution and measure its absorbance at the λmax.

  • Determine Concentration: Use the calibration curve to determine the concentration of benzoic acid in the sample solution.

Side-by-Side Comparison of Analytical Techniques

To facilitate an informed decision on the most appropriate technique for a given application, the following table provides a side-by-side comparison of the key performance characteristics.

FeatureHPLC-UVGC-MSqNMRFTIRUV-Vis
Primary Application Quantitative analysis, PurityIdentification, Quantitative analysisStructural elucidation, Absolute quantificationFunctional group identification, Raw material IDQuantitative analysis
Sample Type Non-volatile, Thermally labileVolatile, Thermally stable (or derivatized)Soluble in deuterated solventsSolids, Liquids, GasesSoluble in UV-transparent solvents
Sample Preparation Moderate (dissolution, filtration)Often complex (derivatization)Simple (dissolution)Minimal (ATR) to Moderate (KBr pellet)Simple (dissolution, dilution)
Selectivity Good to ExcellentExcellentExcellentModerateLow to Moderate
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Moderate (mg/mL)Low (percent level)Moderate (ppm)
LOD/LOQ LowVery LowHigher than chromatographic methodsHighModerate
Analysis Time Minutes per sampleMinutes per sampleMinutes to hours per sampleSeconds to minutes per sampleSeconds per sample
Cost (Instrument) ModerateHighVery HighLow to ModerateLow
Cost (Consumables) ModerateModerateLowVery LowVery Low
Data Complexity LowHighHighModerateLow

Workflow and Decision-Making

The selection of an analytical technique is a multi-faceted process. The following diagram illustrates a typical workflow and decision-making tree for the characterization of a benzoic acid derivative.

Analytical_Workflow cluster_start Start cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_end End Start New Benzoic Acid Derivative Struct_Elucid Structural Elucidation? Start->Struct_Elucid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Struct_Elucid->NMR Yes FTIR_ID FTIR Spectroscopy (Functional Groups) Struct_Elucid->FTIR_ID Yes Quant_Needed Quantitative Analysis? Struct_Elucid->Quant_Needed No NMR->Quant_Needed FTIR_ID->Quant_Needed Purity_Assay Purity Assay? Quant_Needed->Purity_Assay Yes Report Final Report Quant_Needed->Report No Conc_Matrix Concentration in Matrix? Purity_Assay->Conc_Matrix No HPLC HPLC-UV/DAD Purity_Assay->HPLC Relative Purity qNMR qNMR (Absolute Purity) Purity_Assay->qNMR Absolute Purity Conc_Matrix->HPLC Yes GCMS GC-MS (if volatile) Conc_Matrix->GCMS Volatile? UV_Vis UV-Vis (Routine QC) Conc_Matrix->UV_Vis Routine? HPLC->Report GCMS->Report qNMR->Report UV_Vis->Report

Caption: Decision workflow for selecting an analytical technique.

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique can provide all the necessary information for the complete characterization of a benzoic acid derivative. A multi-technique, or "orthogonal," approach is often the most robust strategy. For instance, NMR and FTIR can be used for initial structural confirmation, followed by HPLC or GC-MS for quantitative analysis and impurity profiling. The choice of technique should always be guided by the specific analytical question at hand, taking into account the properties of the analyte and the required level of data quality. By understanding the principles, strengths, and limitations of each method, researchers can design and implement effective analytical strategies to ensure the quality and safety of their products.

References

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. [Link]

  • Evaluation of ATR-FTIR, HPLC-DAD, GC-MS, and GC-IR for the Analysis of 145 Street Drug Samples From Drug Checking Services. (2024). PubMed. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]

  • Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples. (2011). PubMed. [Link]

  • FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. (2024). GSC Online Press. [Link]

  • Quantification of organic and amino acids in beer by 1H NMR spectroscopy. (2004). PubMed. [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Bristol. [Link]

  • Cost-effectiveness analysis and efficient use of the pharmaceutical budget: the key role of clinical pharmacologists. (2007). PubMed Central. [Link]

  • AOAC Official Method 983.16 Benzoic Acid and Sorbic Acid in Food. (1983). Scribd. [Link]

  • A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018). ResearchGate. [Link]

  • SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. [Link]

  • USP General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. usp.org. [Link]

  • Application of Cost Analysis Methods in Pharmacoeconomic Decisions. (2015). ResearchGate. [Link]

  • Limits that Matter: How LoD and LoQ Shape Analytical Results. (2024). Nanalysis. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • Sample preparation for FT-IR. Northern Illinois University. [Link]

  • MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES. FSSAI. [Link]

  • Recent advances in the methods of cost-benefit analysis in healthcare. Matching the art to the science. (1996). PubMed. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • FOOD STANDARDS AGENCY INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS. (2002). ResearchGate. [Link]

  • <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]

  • Validation of a H-NMR Spectroscopy Quantitative Method to Quantify Trimethylamine Content and K-Index Value in D. (2022). Unibo. [Link]

  • COST BENEFIT ANALYSIS OF MEDICINES-A GUIDE FOR INDUSTRY. Office of Health Economics. [Link]

  • Octad of standards for qNMR purity measurements. (2023). BIPM. [Link]

  • Significance of Chromatographic Techniques in Pharmaceutical Analysis. (2022). MDPI. [Link]

  • FTIR Standard Operating Procedure. University of California, Irvine. [Link]

  • Fourier Transform Infrared Spectroscopy. University of California, Santa Barbara. [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018). NIST. [Link]

  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. Three-Mode Company. [Link]

  • Significance of Chromatographic Techniques in Pharmaceutical Analysis. (2022). MDPI. [Link]

  • USP <1225> Method Validation. Boston Analytical. [Link]

  • Analytical methods validation as per ich & usp. (2014). Slideshare. [Link]

Sources

Validation

A Researcher's Guide to the Statistical Analysis of Dose-Response Curves: A Comparative Study Featuring the EGFR Inhibitor Gefitinib

As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of drug discovery. This guide provides an in-depth, experience-driven approach to the statistical analysis of dose-resp...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of drug discovery. This guide provides an in-depth, experience-driven approach to the statistical analysis of dose-response curves, using the well-characterized epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, as our primary example. We will compare its performance against other EGFR inhibitors, providing the experimental and analytical framework necessary for researchers to conduct these assays with confidence.

The Foundational Principle: The Dose-Response Relationship

The dose-response relationship is a fundamental concept in pharmacology, describing the magnitude of a biological system's response to a stimulus or stressor (e.g., a drug) after a certain exposure time. The resulting curve allows us to determine key parameters such as the potency (EC50/IC50) and efficacy of a compound. A meticulously executed dose-response experiment, coupled with rigorous statistical analysis, is non-negotiable for making informed decisions in drug development.

Experimental Design: A Self-Validating System

The choice of a cell line is critical and should be based on the biological question at hand. For studying EGFR inhibitors, a non-small cell lung cancer (NSCLC) cell line with a known EGFR mutation, such as HCC827 (EGFR exon 19 deletion), is an excellent choice as it is known to be sensitive to these inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gefitinib, Erlotinib, and Osimertinib in the HCC827 cell line.

Materials:

  • HCC827 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Gefitinib, Erlotinib, Osimertinib (stock solutions in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well clear bottom white plates

  • Multichannel pipette

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture HCC827 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Dosing:

    • Prepare a 10-point serial dilution series for each compound in culture medium, starting from a top concentration of 10 µM. It is crucial to include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection cell_culture 1. Culture HCC827 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding serial_dilution 3. Prepare Serial Dilutions of Inhibitors add_compounds 4. Add Compounds to Cells serial_dilution->add_compounds incubation 5. Incubate for 72 hours add_compounds->incubation add_ctg 6. Add CellTiter-Glo® Reagent measure_lum 7. Measure Luminescence add_ctg->measure_lum

Caption: Experimental workflow for determining the IC50 of EGFR inhibitors.

Statistical Analysis: From Raw Data to Actionable Insights

The raw luminescence data must be transformed and statistically analyzed to derive meaningful parameters.

First, normalize the data to the vehicle control (100% viability) and a background control (0% viability).

Normalized Response (%) = 100 * (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)

The normalized dose-response data should be fitted to a non-linear regression model. The most common and robust model for this purpose is the four-parameter logistic (4PL) equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (e.g., % viability)

  • X: The concentration of the compound

  • Top: The maximum response (asymptote)

  • Bottom: The minimum response (asymptote)

  • IC50: The concentration at which the response is halfway between the Top and Bottom. This is a key measure of the compound's potency.

  • HillSlope: Describes the steepness of the curve. A Hill slope of -1 is standard for a 1:1 binding interaction.

Understanding the underlying mechanism of action is crucial for interpreting dose-response data. Gefitinib and its counterparts inhibit the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparative Analysis: Gefitinib vs. Alternatives

Once the dose-response curves for Gefitinib, Erlotinib, and Osimertinib have been generated and analyzed, the key parameters can be compared.

CompoundIC50 (nM)Hill Slope
Gefitinib8.5-1.20.99
Erlotinib12.2-1.10.98
Osimertinib0.9-1.30.99

Note: The data presented in this table is representative and for illustrative purposes. Actual values will vary depending on experimental conditions.

Interpretation:

  • Potency (IC50): Osimertinib demonstrates the highest potency with the lowest IC50 value, followed by Gefitinib and then Erlotinib. This suggests that a lower concentration of Osimertinib is required to achieve 50% inhibition of cell viability.

  • Hill Slope: All three compounds exhibit Hill slopes close to -1, which is consistent with their mechanism of action as competitive inhibitors of the ATP binding site on EGFR.

  • Goodness of Fit (R²): The R² values are all close to 1, indicating that the 4PL model provides an excellent fit for the experimental data, lending confidence to the calculated IC50 values.

Conclusion

The statistical analysis of dose-response curves is a critical skill in drug discovery. By following a well-structured experimental protocol, applying appropriate data normalization techniques, and utilizing robust non-linear regression models, researchers can confidently determine the potency and efficacy of their compounds. The comparative analysis of Gefitinib and its alternatives highlights how these methods can be used to differentiate between drug candidates and make data-driven decisions.

References

  • National Center for Biotechnology Information (2024). Gefitinib. PubChem Compound Summary for CID 123631. [Link]

  • National Center for Biotechnology Information (2024). Erlotinib. PubChem Compound Summary for CID 176870. [Link]

  • National Center for Biotechnology Information (2024). Osimertinib. PubChem Compound Summary for CID 71496459. [Link]

  • GraphPad Software (2022). GraphPad Prism 9 Curve Fitting Guide. [Link]

Safety & Regulatory Compliance

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